2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
2-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(4-7)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBPALMIVHGTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
Introduction
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, a conformationally restricted nonchiral pipecolic acid analogue, represents a class of bicyclic amino acids with significant potential in medicinal chemistry and drug development.[1][2] The rigid bicyclic framework imparts a unique three-dimensional structure that can enhance binding affinity and selectivity to biological targets, as well as improve metabolic stability compared to more flexible aliphatic amines.[2][3] Understanding the physicochemical properties of this molecule is paramount for its application in drug design, formulation, and pharmacokinetic profiling.
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid. In the absence of extensive experimental data in publicly available literature, this guide presents high-quality computed data and details the robust experimental protocols required to determine these properties empirically. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of this and similar novel chemical entities.
Molecular Structure and Computed Properties
The foundational step in characterizing any molecule is to understand its structure and fundamental computed properties. These values, while predictive, offer a crucial baseline for experimental design and interpretation.
IUPAC Name: 2-azabicyclo[3.1.1]heptane-1-carboxylic acid[4] CAS Number: 1169708-23-9[4] Molecular Formula: C₇H₁₁NO₂[4]
The following table summarizes key computed physicochemical properties for 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, as sourced from the PubChem database. It is critical to recognize these as in silico predictions; for definitive characterization, experimental validation is essential.
| Property | Value | Source |
| Molecular Weight | 141.17 g/mol | Computed by PubChem 2.1[4] |
| XLogP3-AA | -2.2 | Computed by XLogP3 3.0[4] |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18[4] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18[4] |
| Polar Surface Area | 49.3 Ų | Computed by Cactvs 3.4.8.18[4] |
Acid Dissociation Constant (pKa)
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, profoundly influences its solubility, permeability, and interaction with biological targets. For 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, two ionizable centers are present: the carboxylic acid and the secondary amine.
Computational Prediction of pKa
While experimental determination is the gold standard, several computational methods can provide reliable pKa estimates, particularly in the early stages of drug discovery. Software such as ACD/Labs Percepta® and ChemAxon utilize algorithms based on Hammett-type equations and large databases of experimental values to predict pKa from a chemical structure.[5][6][7][8][9] These predictions are refined by accounting for electronic effects, resonance, and tautomerism.[7] For amino acids and their derivatives, methods like the isodesmic reaction scheme combined with density functional theory (DFT) and continuum solvent models can also yield semi-quantitative predictions.[10] Given that the pKa of the α-carboxyl group in amino acids is typically around 2.0 and the α-amino group is around 9.4, it can be inferred that 2-azabicyclo[3.1.1]heptane-1-carboxylic acid will exhibit similar ionization behavior.[11][12]
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a high-precision technique and one of the most common methods for pKa determination due to its accuracy and the availability of automated instruments.[13][14][15] The method involves the stepwise addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting change in pH.
-
Preparation of Solutions:
-
Instrument Calibration:
-
Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[16]
-
-
Titration Procedure:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[14]
-
Add the 0.15 M KCl solution to maintain a constant ionic strength.[16]
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[14]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.0-12.5.[14]
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa values with the standard deviation.[16]
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (logP) for a neutral compound between n-octanol and water, or the distribution coefficient (logD) at a specific pH for ionizable compounds.
Computed Lipophilicity
The computed XLogP3-AA value for 2-azabicyclo[3.1.1]heptane-1-carboxylic acid is -2.2, suggesting that the molecule is highly hydrophilic.[4] This is expected due to the presence of the carboxylic acid and secondary amine functionalities. Programs like ALOGPS can also be used to predict logP and logD values.[17][18]
Experimental Determination of logP/logD: The Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining logP and logD values.[15][19][20] It directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.
-
Phase Preparation:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[21]
-
-
Sample Preparation:
-
Prepare a stock solution of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid (e.g., 10 mM in DMSO).[21]
-
Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer.
-
-
Partitioning:
-
Securely cap the vial and shake it vigorously for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
The logD is calculated using the following formula: logD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
To determine the logP of the neutral species, the experiment would need to be conducted at a pH where the compound is fully un-ionized, or the logD values at various pHs can be used to extrapolate the logP.
-
References
- 1. GitHub - Guillaume2126/Melting-point-predictor [github.com]
- 2. enamine.net [enamine.net]
- 3. bicycletherapeutics.com [bicycletherapeutics.com]
- 4. 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid | C7H11NO2 | CID 39872251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 12. iscabiochemicals.com [iscabiochemicals.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vcclab.org [vcclab.org]
- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. LogP / LogD shake-flask method [protocols.io]
An In-Depth Technical Guide to the Structure and Conformation of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, a conformationally restricted analog of pipecolic acid, represents a significant scaffold in medicinal chemistry. Its rigid bicyclic structure offers a unique three-dimensional presentation of key pharmacophoric features, making it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, structural features, conformational landscape, and spectroscopic characterization of this intriguing molecule. By delving into the causality behind synthetic strategies and analytical methodologies, this document serves as a technical resource for researchers engaged in the exploration and application of constrained amino acid analogs in drug discovery.
Introduction: The Significance of Conformational Constraint in Drug Design
The "escape from flatland" is a prevailing theme in modern drug discovery, emphasizing the move away from planar, aromatic structures towards more three-dimensional, C(sp³)-rich scaffolds.[1] Conformationally restricted molecules, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, offer several advantages in this pursuit. By locking the molecule into a specific spatial arrangement, conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of such rigid frameworks can improve pharmacokinetic properties, including metabolic stability and cell permeability.
The 2-azabicyclo[3.1.1]heptane core is of particular interest as it can be considered a bioisostere of pyridine and meta-substituted benzene rings, moieties commonly found in bioactive compounds.[1] This guide focuses on the 1-carboxylic acid derivative, a constrained α-amino acid analog also known as 2,4-methanopipecolic acid, and explores its fundamental chemical and physical properties.
Molecular Structure and Stereochemistry
The systematic IUPAC name for this compound is 2-azabicyclo[3.1.1]heptane-1-carboxylic acid.[2] Its structure consists of a six-membered piperidine ring fused with a four-membered cyclobutane ring, creating a bicyclic system. The nitrogen atom is located at position 2, and the carboxylic acid group is at a bridgehead carbon, position 1.
The presence of stereocenters at the bridgehead carbons (C1 and C5) gives rise to the possibility of stereoisomers. The relative stereochemistry of the substituents on the bicyclic system is crucial for its biological activity and is a key consideration in its synthesis.
Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
A practical synthetic route to 2-azabicyclo[3.1.1]heptane-1-carboxylic acid has been developed, offering a reliable method for obtaining this valuable building block.[1] The synthesis commences from a suitable precursor and involves the formation of the key bicyclic nitrile intermediate, followed by hydrolysis to the desired carboxylic acid.
Synthetic Workflow
A representative synthetic scheme is outlined below. The causality behind this multi-step synthesis lies in the strategic construction of the strained bicyclic system and the subsequent manipulation of functional groups to yield the final product. The choice of reagents and reaction conditions is critical for achieving good yields and purity.
References
2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid: A Constrained Amino Acid Analog for Advanced Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of therapeutic peptides and small molecules frequently necessitates precise control over molecular conformation to enhance potency, selectivity, and metabolic stability. Constrained amino acids are pivotal tools in this endeavor, and among them, bicyclic structures offer a unique level of rigidity. This technical guide provides a comprehensive overview of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a conformationally restricted analog of pipecolic acid. We will delve into its synthesis, conformational properties, and strategic applications in medicinal chemistry, offering both theoretical insights and practical, field-proven protocols.
The Imperative of Conformational Constraint in Modern Drug Discovery
The biological activity of a peptide or small molecule is intrinsically linked to its three-dimensional structure. In solution, flexible molecules exist as an ensemble of conformations, only a fraction of which may be bioactive. This conformational ambiguity can lead to reduced receptor affinity and off-target effects. The introduction of conformational constraints, such as through the use of cyclic or bicyclic amino acid analogs, pre-organizes the molecule into a more bioactive conformation, thereby enhancing its interaction with the biological target.[1][2][3]
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, a bridged analog of pipecolic acid, offers a rigid scaffold that can significantly limit the conformational freedom of a peptide backbone.[1][4] Its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties of peptidomimetics.[1]
Synthesis and Characterization: From Concept to Pure Compound
The synthesis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid is a multi-step process that requires careful control of reaction conditions. A practical and efficient approach involves a tandem Strecker reaction and intramolecular nucleophilic cyclization.[1]
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic pathway for 2-azabicyclo[3.1.1]heptane-1-carboxylic acid begins with the key bicyclic nitrile intermediate. This intermediate can be formed via an intramolecular cyclization of a δ-functionalized ketone. The ketone, in turn, can be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid.
Step-by-Step Synthesis Protocol
A detailed, self-validating protocol for the synthesis is provided in the "Experimental Protocols" section of this guide. The key transformations include the synthesis of 3-(2-chloroethyl)cyclobutanone, followed by the formation of the bicyclic nitrile, and subsequent hydrolysis and deprotection to yield the final amino acid.[1]
Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the final compound. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.
| Property | Value | Reference |
| Molecular Formula | C7H11NO2 | [5] |
| Molecular Weight | 141.17 g/mol | [5] |
| Appearance | Colorless crystals | [6] |
| ¹H NMR (D₂O) | δ 3.54 (t, J = 7.2 Hz, 2H), 2.64 (m, 3H), 2.14 (m, 2H), 1.92 (m, 2H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 172.3, 65.1, 36.7, 34.8, 29.2, 26.7 | [1] |
Conformational Analysis: The Structural Basis of Constraint
The defining feature of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid is its rigid bicyclic structure.[4] This rigidity severely restricts the rotation around the N-Cα and Cα-C bonds, thereby locking the peptide backbone into a well-defined conformation. This is in stark contrast to flexible amino acids that can adopt a wide range of dihedral angles.
Caption: Impact of conformational constraint on peptide structure and function.
The incorporation of this constrained amino acid can be used to induce specific secondary structures, such as β-turns, which are critical for molecular recognition in many biological processes.
Applications in Medicinal Chemistry and Peptide Science
The unique structural properties of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid make it a valuable building block in drug discovery.
Enhancing Metabolic Stability and Bioavailability
Peptides are often susceptible to enzymatic degradation. The rigid structure of this analog can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[2]
Case Study: Orexin Receptor Agonists
Recent patent literature discloses the use of 2-azabicyclo[3.1.1]heptane derivatives in the development of potent and selective orexin 2 receptor agonists.[7] These compounds are being investigated for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness.[7][8] The rigid bicyclic core is crucial for orienting the pharmacophoric groups in the optimal geometry for receptor binding and activation.
Workflow for Incorporation into Peptides
The incorporation of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) techniques. The amino acid is first protected with a suitable group (e.g., Fmoc) to allow for sequential coupling.
Caption: Workflow for solid-phase peptide synthesis incorporating the constrained analog.
Experimental Protocols
Protocol 1: Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride
Materials:
-
3-(2-Chloroethyl)cyclobutanone
-
Benzylamine
-
Acetone cyanohydrin
-
Methanol (dry)
-
10% Sodium hydroxide solution
-
Ether
-
Magnesium sulfate
-
6 N Hydrochloric acid
-
Palladium on carbon (10 wt%)
-
Methanol (dry)
-
Celite®
Procedure:
-
Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile:
-
To a solution of 3-(2-chloroethyl)cyclobutanone (18.9 mmol) in dry methanol (20 mL), add acetone cyanohydrin (56.1 mmol) and benzylamine (18.9 mmol).[1]
-
Reflux the mixture for 80 hours.[1]
-
Evaporate the solvent, dilute with 10% sodium hydroxide solution (25 mL), and extract with ether.[1]
-
Dry the combined organic extracts over MgSO₄ and evaporate the solvent under reduced pressure to yield the crude product.[1]
-
-
Hydrolysis to 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride:
-
Debenzylation to this compound:
-
Suspend the 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (0.94 mmol) and 10 wt% Pd/C (125 mg) in dry MeOH (2 mL) in a Parr apparatus.[6]
-
Degas the apparatus and fill it with H₂.
-
Stir the mixture overnight under a constant pressure of 5 bar of H₂.[6]
-
Filter the suspension over Celite® and evaporate the solvent in vacuo to obtain the crude product.[6]
-
Purify by recrystallization from MeOH to yield colorless crystals.[6]
-
Protocol 2: Incorporation into a Peptide via SPPS
Materials:
-
Fmoc-protected 2-azabicyclo[3.1.1]heptane-1-carboxylic acid
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Dissolve Fmoc-protected 2-azabicyclo[3.1.1]heptane-1-carboxylic acid (3 equiv.), DIC (3 equiv.), and OxymaPure® (3 equiv.) in DMF.
-
Add the activation mixture to the resin and couple for 2 hours.
-
Wash the resin thoroughly with DMF.
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
After the final coupling, wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
Conclusion and Future Perspectives
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a powerful tool for medicinal chemists and peptide scientists seeking to impose conformational rigidity on their molecules of interest. Its well-defined synthesis and predictable influence on molecular geometry make it an attractive building block for the design of next-generation therapeutics with enhanced potency, selectivity, and metabolic stability. Future research will likely focus on the development of stereoselective syntheses to access enantiomerically pure forms of this analog, further expanding its utility in asymmetric synthesis and the design of chiral drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane (1392804-11-3) for sale [vulcanchem.com]
- 5. 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid | C7H11NO2 | CID 39872251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 8. 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride | 2792200-64-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS Number: 1172802-41-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride, with the CAS number 1172802-41-3, is a conformationally restricted, non-chiral pipecolic acid analogue. This bicyclic amino acid serves as a crucial building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent and selective modulators of orexin receptors. Its rigid structure is a valuable feature in the design of bioactive molecules with specific spatial requirements, offering a significant advantage in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal application in the development of orexin receptor agonists.
Chemical Information
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1172802-41-3 | Multiple chemical suppliers[1] |
| Chemical Name | This compound | Multiple chemical suppliers[1] |
| Molecular Formula | C₇H₁₂ClNO₂ | PubChem[2] |
| Molecular Weight | 177.63 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | C1CNC2(CC1C2)C(=O)O.Cl | ChemScene[3] |
| InChI | InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(4-7)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H | PubChem[2] |
Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
The synthesis of the parent compound, 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, has been described in the scientific literature, providing a practical route to this important intermediate. The following protocol is based on the work of Radchenko and colleagues, which employs a tandem Strecker reaction and intramolecular nucleophilic cyclization as the key step.[4]
Synthetic Pathway Overview
Caption: Synthetic route to 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid and its hydrochloride salt.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile [4]
-
To a solution of 3-(2-chloroethyl)cyclobutanone in dry methanol, add acetone cyanohydrin and benzylamine.
-
Reflux the reaction mixture for 80 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dilute the residue with a 10% sodium hydroxide solution and extract with ether.
-
Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and evaporate the solvent to yield the crude product.
Step 2: Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid [4]
-
Dissolve the 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile from the previous step in 6N hydrochloric acid (HCl).
-
Heat the solution under reflux for 18 hours.
-
Evaporate the solvent.
-
Dissolve the residue in water and hydrogenate over 10% Palladium on carbon (Pd/C) at 70 bar and room temperature for 12 hours.
-
After hydrogenation, evaporate the solvent and purify the product by ion-exchange chromatography to yield 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid.
Step 3: Formation of the Hydrochloride Salt (CAS 1172802-41-3)
While the specific preparation of the hydrochloride salt is not detailed in the primary literature for this exact compound, a standard and widely accepted method involves the treatment of the free base with a solution of hydrogen chloride.
-
Dissolve the purified 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid in a suitable solvent such as methanol or dioxane.
-
Add a solution of hydrogen chloride (e.g., HCl in dioxane) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain this compound.
Application in Drug Discovery: A Key Intermediate for Orexin Receptor Agonists
The 2-azabicyclo[3.1.1]heptane scaffold is a privileged structure in the development of modulators for orexin receptors, particularly the orexin type 2 receptor (OX₂R). Orexin neuropeptides are crucial regulators of the sleep-wake cycle, and agonists of the OX₂R are being actively investigated as a potential treatment for narcolepsy and other sleep disorders.
Recent patent literature from pharmaceutical companies like Daiichi Sankyo describes novel 2-azabicyclo[3.1.1]heptane derivatives as potent orexin OX₂R agonists.[2] These patents highlight the importance of the rigid bicyclic core in achieving high affinity and functional activity at the receptor.
The Orexin Signaling Pathway and Therapeutic Intervention
References
- 1. This compound - Cas No: 1172802-41-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid | C7H11NO2 | CID 39872251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Bicyclic Pipecolic Acid Analogues
Abstract
Pipecolic acid, a non-proteinogenic amino acid, serves as a pivotal structural motif in a multitude of biologically active natural products, including renowned immunosuppressants and antibiotics. The inherent conformational flexibility of its six-membered piperidine ring, however, can be a significant hurdle in drug design, often leading to suboptimal binding affinity and selectivity for target biomolecules. The strategic introduction of a second ring system to create bicyclic analogues rigidly constrains the pipecolic acid scaffold into well-defined three-dimensional orientations. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of these conformationally restricted analogues. We will dissect their roles as peptidomimetics, potent enzyme inhibitors, and modulators of ion channels, providing field-proven experimental protocols and mechanistic insights for researchers in drug discovery and development.
Part 1: The Rationale for Bicyclization: From Flexible Scaffold to Potent Ligand
The Pipecolic Acid Scaffold: A Privileged Structure in Nature
Pipecolic acid and its derivatives are integral components of numerous microbial secondary metabolites with significant pharmaceutical applications[1]. The pipecolic acid nucleus is biosynthesized in microbes from L-lysine and is found in complex molecules like the immunosuppressant rapamycin and the antitumor antibiotic sandramycin. Its prevalence in these potent natural products underscores its role as a "privileged scaffold"—a molecular framework that is predisposed to bind to multiple biological targets.
The Power of Conformational Constraint
The primary motivation for designing bicyclic analogues is to reduce the conformational flexibility inherent in the simple pipecolic acid ring. By locking the molecule into a more rigid structure, we can achieve several key objectives in drug design:
-
Pre-organization for Binding: A constrained analogue can be "pre-organized" into the specific conformation required for optimal binding to a biological target. This reduces the entropic penalty of binding, often leading to a significant increase in affinity and potency.
-
Enhanced Selectivity: A rigid scaffold can offer a more precise fit to the target's binding site, reducing off-target interactions and improving the selectivity profile of the drug candidate.
-
Improved Pharmacokinetics: Increased rigidity can lead to greater metabolic stability and improved oral bioavailability.
Common bicyclic systems derived from pipecolic acid include bridged systems (e.g., 2-azabicyclo[2.2.2]octanes), spirocyclic systems, and fused-ring systems[2][3][4]. The choice of bicyclic framework has profound implications for the molecule's shape and biological activity.
Part 2: Key Biological Activities and Therapeutic Applications
The rigid, well-defined structures of bicyclic pipecolic acid analogues have enabled their successful application in several key therapeutic areas.
Peptidomimicry: Scaffolding Protein Secondary Structures
Many critical biological processes are mediated by protein-protein interactions, which often involve specific secondary structures like β-turns. Bicyclic pipecolic acid analogues have been expertly engineered to mimic these structures.
Mechanistic Insight: β-turns are crucial for molecular recognition in peptides. Designing small molecules that can mimic these turns is a major goal in medicinal chemistry. Spiro-bicyclic lactams derived from pipecolic acid have been synthesized to serve as rigid scaffolds that force a peptide chain into a β-turn conformation[3]. For instance, a 6.5.5 spiro bicyclic lactam scaffold with 3'S,6'R,7'aR stereochemistry was shown to effectively mimic a type II β-turn[5]. This ability to enforce specific secondary structures makes these analogues powerful tools for designing novel peptide-based therapeutics and probes for studying protein interactions[6].
Mandatory Visualization 1: Conceptual Diagram of β-Turn Mimicry
Caption: Bicyclic scaffold replacing peptide residues to enforce a β-turn.
Enzyme Inhibition: Targeting Glycosidases
Bicyclic azasugars, which can be considered hydroxylated bicyclic pipecolic acid analogues, are potent inhibitors of glycosidases. These enzymes play critical roles in metabolism, and their inhibition is a validated strategy for treating diseases like type 2 diabetes and certain lysosomal storage disorders[7][8].
Mechanistic Insight: Glycosidases catalyze the hydrolysis of glycosidic bonds via a transition state that possesses significant oxocarbenium ion character. Azasugars, with their protonated nitrogen atom at physiological pH, are excellent mimics of this positively charged transition state. Bicyclic azasugars further constrain the geometry of the ring, often leading to enhanced and more selective inhibition[9]. This conformational restriction is a key tool for tailoring the selectivity of these inhibitors for specific glycosidases[3].
The following table summarizes the inhibitory activity (IC₅₀) of a series of deoxynojirimycin (DNJ) analogues against yeast α-glucosidase, demonstrating the effect of N-alkylation on potency.
| Compound | Structure (R-group on Nitrogen) | α-Glucosidase IC₅₀ (µM)[10][11] |
| Miglustat (1) | -CH₂(CH₂)₂CH₃ (N-butyl) | >500 |
| DNJ (2) | -H | 54 |
| Analogue 75 | -CH₂(CH₂)₄CH₃ (N-hexyl) | 572 |
| Analogue 76 | -CH₂(CH₂)₆CH₃ (N-octyl) | 70 |
| Analogue 77 | -CH₂(CH₂)₇CH₃ (N-nonyl) | 67 |
Note: Data extracted from studies on N-alkylated deoxynojirimycins, which are monocyclic azasugars, to illustrate the principle of SAR. Bicyclic analogues build upon these principles with added conformational rigidity.
Experimental Protocol: α-Glucosidase Inhibitor Screening (Colorimetric)
This protocol is a representative method for assessing the inhibitory activity of test compounds against α-glucosidase using a colorimetric substrate.
Principle: α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow chromophore that can be quantified by measuring its absorbance at 405 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (positive control inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of phosphate buffer, 25 µL of the test compound dilution, and 25 µL of the α-glucosidase solution.
-
Positive Control: Add 50 µL of phosphate buffer, 25 µL of the acarbose dilution, and 25 µL of the α-glucosidase solution.
-
Enzyme Control (100% activity): Add 75 µL of phosphate buffer and 25 µL of the α-glucosidase solution.
-
Blank: Add 100 µL of phosphate buffer.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the pNPG substrate solution to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃. Measure the absorbance at 405 nm.
-
Data Analysis:
-
Correct the absorbance readings by subtracting the blank value.
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
CNS Modulation: NMDA Receptor Antagonism
Over-activation of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor, is implicated in a range of neurological disorders. Bicyclic amine scaffolds, including those related to pipecolic acid, have been investigated as NMDA receptor antagonists.
Mechanistic Insight: The NMDA receptor is a complex ion channel with multiple binding sites. Bicyclic cage-like amines can act as uncompetitive antagonists, binding within the ion channel pore (at the phencyclidine or MK-801 site) when it opens. This blocks the influx of Ca²⁺, preventing excitotoxic cell death. The rigid structure of these compounds is crucial for their fit within the channel and their antagonist activity.
The following table presents IC₅₀ values for a series of 2-naphthoic acid derivatives, which act as allosteric inhibitors of different NMDA receptor subtypes. This illustrates how substitutions on a rigid bicyclic-like core can modulate potency and selectivity.
| Compound | R1 | R2 | R3 | GluN2A IC₅₀ (µM) | GluN2B IC₅₀ (µM) | GluN2D IC₅₀ (µM) |
| UBP512 | H | H | H | 250 | >300 | >300 |
| UBP520 | OH | H | H | 120 | 170 | 25 |
| UBP618 | OH | Br | Phenyl | 2.2 | 1.8 | 2.2 |
| UBP628 | H | Br | Phenyl | 10 | 100 | 110 |
Note: Data from 2-naphthoic acid derivatives, a class of rigid allosteric modulators, are used to exemplify SAR principles for rigid scaffolds targeting NMDA receptors.
Mandatory Visualization 2: NMDA Receptor Signaling at the Synapse
Caption: Bicyclic antagonists block the NMDA receptor channel, preventing Ca²⁺ influx.
Experimental Protocol: Radioligand Binding Assay for NMDA Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the NMDA receptor ion channel binding site using a radiolabeled ligand.
Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the NMDA receptor in a brain membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Materials:
-
Rat cortical synaptosomes (membrane preparation)
-
[³H]MK-801 (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Glutamate and Glycine (co-agonists required to open the channel)
-
Test compounds
-
Non-specific binding control (e.g., 10 µM unlabeled MK-801)
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail and scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Thaw frozen rat cortical synaptosomes on ice and resuspend in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following in order:
-
Assay buffer
-
Test compound at various concentrations (or buffer for total binding, or unlabeled MK-801 for non-specific binding).
-
10 µM Glutamate and 10 µM Glycine.
-
Membrane preparation (e.g., 50-100 µg protein).
-
Radioligand (e.g., 2 nM [³H]MK-801).
-
Bring to a final volume of 250 µL with assay buffer.
-
-
Incubation: Incubate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 3: Synthesis and Workflow
The synthesis of these complex scaffolds requires strategic planning. A key step is often an intramolecular cyclization to form the bicyclic core[2].
Mandatory Visualization 3: General Workflow for Synthesis and Screening
Caption: From starting material to lead candidate: a typical discovery workflow.
Detailed Protocol: Synthesis of 2-Azabicyclo[2.2.2]octane-1-carboxylic Acid
This protocol is based on the tandem Strecker reaction and intramolecular nucleophilic cyclization reported by Radchenko et al.[2].
Principle: A ketone possessing a leaving group at the delta-position undergoes a tandem Strecker reaction (formation of an α-amino nitrile) and subsequent intramolecular cyclization to form the bicyclic core. Hydrolysis and deprotection yield the final amino acid.
Materials:
-
4-(2-Bromoethyl)cyclohexan-1-one
-
Acetone cyanohydrin
-
Benzylamine
-
Methanol
-
Hydrochloric acid (6 N)
-
Palladium on carbon (10% Pd/C)
-
Ion-exchange resin (e.g., Amberlite IR-120)
-
Aqueous ammonia
Procedure:
-
Step 1: Synthesis of 2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile.
-
To a solution of 4-(2-bromoethyl)cyclohexan-1-one (1 equivalent) in dry methanol, add benzylamine (1 equivalent) and acetone cyanohydrin (3 equivalents).
-
Reflux the mixture for 80 hours. Monitor reaction progress by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Dilute the residue with 10% sodium hydroxide solution and extract with diethyl ether.
-
Dry the combined organic extracts over MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from methanol to yield the bicyclic carbonitrile as a white solid.
-
-
Step 2: Hydrolysis and Deprotection.
-
Heat a solution of the bicyclic carbonitrile (1 equivalent) in 6 N HCl under reflux for 72 hours.
-
Evaporate the solvent. Dissolve the residue in water.
-
Transfer the aqueous solution to a hydrogenation vessel. Add 10% Pd/C catalyst.
-
Hydrogenate the mixture at 70 bar and room temperature for 12 hours to remove the benzyl protecting group.
-
Filter off the catalyst and evaporate the solvent.
-
-
Step 3: Purification.
-
Purify the final product by ion-exchange chromatography using an Amberlite resin.
-
Elute the column with 3.5% aqueous ammonia.
-
Combine the product-containing fractions and evaporate the solvent to yield 2-azabicyclo[2.2.2]octane-1-carboxylic acid as a white solid.
-
Conclusion and Future Directions
Bicyclic pipecolic acid analogues represent a powerful class of molecules in modern medicinal chemistry. By leveraging conformational constraint, chemists can design highly potent and selective ligands for a range of challenging biological targets. The ability to mimic protein secondary structures, inhibit key enzymes with high specificity, and modulate ion channel function highlights their immense therapeutic potential. Future research will likely focus on developing novel and more efficient synthetic routes to access greater structural diversity, exploring new biological targets, and applying these rigid scaffolds to previously intractable problems in drug discovery, such as the modulation of protein-protein interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformationally restricted nonchiral pipecolic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
role of constrained amino acids in drug design
An In-depth Technical Guide: The Role of Constrained Amino Acids in Drug Design
Abstract
The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. This guide provides a comprehensive overview of the strategic use of constrained amino acids to overcome these limitations. We delve into the core principles of conformational restriction, detailing how pre-organizing a peptide into its bioactive conformation can dramatically enhance binding affinity, selectivity, and metabolic stability. This document serves as a technical resource for researchers and drug development professionals, exploring the diverse toolkit of constrained amino acids, methodologies for their incorporation, and their transformative impact on modern drug discovery, from peptidomimetics to inhibitors of protein-protein interactions.
The Challenge: Unlocking the Potential of Peptide Therapeutics
Peptides are exceptional biological molecules, capable of mediating a vast array of physiological processes with high potency and selectivity.[1] However, their transition from biological messengers to viable therapeutic agents is fraught with challenges. Simple linear peptides are often conformationally undefined in solution, existing as an ensemble of interconverting shapes.[2] This flexibility presents two major hurdles:
-
High Entropic Cost of Binding: For a flexible peptide to bind its target, it must adopt a single, specific conformation. This transition from a disordered state to an ordered one is entropically unfavorable, which can significantly weaken the binding affinity.[2]
-
Proteolytic Instability: The flexible backbone of natural peptides makes them ideal substrates for proteases, leading to rapid degradation and short biological half-lives, severely limiting their therapeutic utility, especially for oral administration.[3][4]
Conformational constraint is a powerful strategy designed to directly address these fundamental problems. By incorporating specialized amino acids that restrict the rotational freedom of the peptide backbone or side chains, we can "lock" the molecule into a conformation that is closer to its bioactive shape.[5][6] This pre-organization minimizes the entropic penalty upon binding and can sterically hinder the approach of proteases, leading to a cascade of beneficial drug-like properties.[3][5]
The Toolkit: A Classification of Constrained Amino Acids
The medicinal chemist's toolkit for enforcing conformational rigidity is diverse. The choice of a specific constrained amino acid depends on the desired secondary structure and the therapeutic goal.
Local Backbone Constraints: α,α-Disubstituted Amino Acids
Replacing the α-hydrogen of an amino acid with an alkyl group creates an α,α-disubstituted amino acid.[7] This substitution sterically restricts the allowed values of the backbone dihedral angles (φ, ψ), strongly promoting the formation of specific secondary structures.[8][9]
-
α-aminoisobutyric acid (Aib): The simplest achiral example, Aib, contains two methyl groups at the α-carbon. It is a powerful helix-inducer, strongly favoring the formation of 3₁₀-helices in shorter peptides and α-helices in longer sequences.[7][10]
-
Chiral α,α-disubstituted AAs: Introducing two different substituents (e.g., α-methyl-phenylalanine) creates a chiral center. The chirality of this center can be used to control the screw-sense (right-handed vs. left-handed) of the resulting helix.[7]
The synthesis of these building blocks can be challenging due to the sterically hindered quaternary carbon center.[11][12]
Side-Chain Constraints: Controlling the χ-Space
While backbone constraints define the overall peptide shape, controlling the orientation of the side-chains (defined by χ torsional angles) is critical for precise interaction with a biological target.[6][13]
-
β-Substituted Amino Acids: Adding substituents to the β-carbon of a side chain can create steric hindrance that favors specific rotameric states, effectively locking the pharmacophoric group in a desired orientation.[14] This has been a powerful strategy in designing potent and selective ligands for GPCRs.[14]
-
Cyclic Amino Acids: Incorporating the side chain into a cyclic structure provides a more rigid constraint. Proline is the natural prototype, but synthetic analogs with different ring sizes (e.g., azetidine carboxylic acid, pipecolic acid) offer finer control over backbone geometry.[15][16]
Global Constraints: Cyclization and Stapling
Instead of relying on single amino acid substitutions, global constraints impose rigidity by covalently linking distant parts of the peptide sequence.
-
Side-Chain to Side-Chain Cyclization: This involves forming a covalent bond between the side chains of two amino acids, such as a disulfide bond between two cysteines or a lactam bridge between the amine of lysine and the carboxylic acid of aspartic or glutamic acid.[3][5]
-
Peptide Stapling: This modern technique typically involves incorporating two unnatural amino acids bearing olefinic side chains (e.g., at positions i and i+4 or i and i+7) and then forming a hydrocarbon "staple" via ruthenium-catalyzed ring-closing metathesis.[8] This method is exceptionally effective at stabilizing α-helical structures, making it a key technology for developing inhibitors of protein-protein interactions (PPIs).[17][18]
Backbone Modifications
Altering the peptide backbone itself is another effective strategy for introducing constraints and improving drug-like properties.
-
N-Methylation: Replacing the amide proton with a methyl group eliminates a hydrogen bond donor, which can disrupt β-sheet formation and increase resistance to proteolysis.[8] This modification can also enhance membrane permeability by reducing the polarity of the backbone, as famously demonstrated by cyclosporine.[4]
-
β-Amino Acids: Peptides composed of β-amino acids (where the amino group is on the β-carbon) are known as β-peptides. They adopt novel helical and sheet-like secondary structures, called foldamers, and are highly resistant to degradation by common proteases.[19][20]
Table 1: Impact of Constrained Amino Acids on Peptide Secondary Structure
| Class of Constrained Amino Acid | Example(s) | Primary Conformational Effect |
| α,α-Disubstituted | Aib, Diethylglycine | Induces helical (3₁₀, α) or extended conformations.[7] |
| Cyclic (Backbone) | Proline, Azetidine carboxylic acid | Restricts φ dihedral angle, promotes β-turns.[15] |
| D-Amino Acids | D-Proline, D-Alanine | Can nucleate specific β-turn types (e.g., Type II').[2] |
| Backbone N-Methylation | N-Me-Ala | Alters cis-trans amide bond equilibrium, disrupts H-bonds.[8] |
| β-Amino Acids | β³-hAla | Forms novel secondary structures (e.g., 12-helix, 14-helix).[20] |
| Stapling/Cyclization | Hydrocarbon staple, Lactam bridge | Stabilizes global folds like α-helices and macrocycles.[5][18] |
The Workflow: From Concept to Candidate
The successful application of constrained amino acids follows a structured, multi-disciplinary workflow that integrates synthetic chemistry, biophysical characterization, and biological evaluation.
Experimental Protocol: Solid-Phase Synthesis of a Disulfide-Cyclized Peptide
This protocol provides a representative method for synthesizing a constrained peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and incorporating a sterically hindered, protected amino acid like Fmoc-D-Pen(Trt)-OH to form a stabilizing disulfide bridge.[21]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Protected Amino Acids: Fmoc-L-AA-OH, Fmoc-D-Pen(Trt)-OH, Fmoc-Cys(Trt)-OH
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents: HBTU/HATU, DIPEA in DMF
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cyclization Buffer: 0.1 M Ammonium Bicarbonate (pH 8.0)
-
Cold Diethyl Ether
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF. Add 20% piperidine/DMF and agitate for 5 minutes. Drain. Add fresh deprotection solution and agitate for 15-20 minutes. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3 eq. relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours.
-
Causality: For sterically hindered residues like Fmoc-D-Pen(Trt)-OH, a more potent coupling reagent like HATU and extended coupling times are crucial to overcome the steric barrier and ensure complete reaction.[21] A double coupling may be performed if necessary.
-
Monitor coupling completion with a qualitative ninhydrin test. Wash the resin with DMF (5x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, incorporating Fmoc-Cys(Trt)-OH and Fmoc-D-Pen(Trt)-OH at the desired positions.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-4 hours. The trityl (Trt) protecting groups on the thiol side chains will be removed simultaneously with cleavage from the resin.
-
Filter the resin and collect the filtrate. Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether. Centrifuge and decant the ether.
-
-
On-Resin vs. Solution-Phase Cyclization: While on-resin cyclization is possible, solution-phase cyclization is often preferred to minimize intermolecular dimerization/oligomerization.
-
Solution-Phase Disulfide Formation:
-
Dissolve the crude linear peptide in the cyclization buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular reaction.
-
Stir the solution open to the air or add a mild oxidizing agent (e.g., K₃[Fe(CN)₆]) to facilitate the formation of the disulfide bond between the Cys and D-Pen residues.
-
Monitor the reaction by HPLC-MS until the linear starting material is consumed.
-
-
Purification and Lyophilization: Purify the cyclic peptide by preparative RP-HPLC. Lyophilize the pure fractions to obtain the final constrained peptide as a white powder.
Impact Assessment: The Advantages of Rigidity
The incorporation of constrained amino acids imparts significant advantages that can transform a peptide lead into a viable drug candidate.
-
Increased Potency and Selectivity: By locking a peptide into its bioactive conformation, the entropic penalty of binding is paid during synthesis, not during the binding event. This leads to a more favorable Gibbs free energy of binding (ΔG) and thus higher affinity (lower Kᵢ or IC₅₀ values).[5] Furthermore, a rigid conformation can be tailored to fit a specific receptor subtype, dramatically increasing selectivity and reducing off-target effects.[5]
-
Enhanced Proteolytic Stability: The constrained structure sterically hinders the peptide backbone from fitting into the active site of proteases.[3] This is particularly true for α,α-disubstituted AAs, D-amino acids, and N-methylated residues, which can increase a peptide's half-life in plasma from minutes to hours or even days.[5][22]
-
Improved Pharmacokinetics: While challenging, certain constraints can improve oral bioavailability. N-methylation and hydrocarbon stapling can increase a peptide's lipophilicity and introduce "chameleonic" properties, allowing it to shield its polar backbone amide bonds when crossing lipid membranes.[4][23]
Table 2: Case Studies - Quantifiable Improvements with Constrained Peptides
| Peptide/Target | Constraint Strategy | Key Improvement | Reference |
| Somatostatin Analogs | D-Trp to induce β-turn, disulfide cyclization | Prolonged half-life, enabling intravenous use. | [4] |
| p53/MDM2 Inhibitor | Hydrocarbon Stapling (i, i+7) | Increased α-helicity, protease resistance, and cell permeability. | [4][17] |
| HIV-1 Fusion Inhibitor | Covalent bridge (i, i+7) to stabilize α-helix | Converted a non-inhibitory peptide into a potent inhibitor of HIV-1 entry. | [10] |
| GLP-1R Agonists | α,α-disubstitution (Aib) | Stabilized α-helical structure, leading to potent and long-lasting agonists. | [24] |
| γ-Secretase Inhibitors | β-peptide oligomers of (1S,2S)-β-ACPC | Highly potent inhibition (Ki = 5.2 nM) with exceptional proteolytic stability. | [20] |
Conclusion and Future Directions
The strategic incorporation of constrained amino acids is no longer a niche academic exercise but a cornerstone of modern peptide and peptidomimetic drug design. By providing unparalleled control over molecular conformation, these building blocks enable the rational design of therapeutics with enhanced potency, selectivity, and metabolic stability. They have proven instrumental in tackling challenging targets like protein-protein interactions and GPCRs.[1][3]
The future of the field is bright, with emerging synergies between synthetic chemistry and computational biology. Artificial intelligence and machine learning models are now being developed to predict the structures of peptides containing non-canonical amino acids, potentially accelerating the design of novel agonists and antagonists with tailored properties.[24][25] As our ability to synthesize increasingly complex constrained building blocks grows, so too will our capacity to create a new generation of powerful, precise, and durable peptide-based medicines.
References
- 1. Ligand-Based Peptide Design and Combinatorial Peptide Libraries to Target G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 4. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. repositorium.uminho.pt [repositorium.uminho.pt]
- 15. lifechemicals.com [lifechemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 19. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. biorxiv.org [biorxiv.org]
- 25. biorxiv.org [biorxiv.org]
The Architecture of Stability: A Technical Guide to Conformationally Restricted Amino Acids in Peptide and Drug Design
Abstract
The inherent flexibility of peptides, a characteristic that allows them to interact with a diverse range of biological targets, also presents significant challenges for their therapeutic development. This conformational freedom often leads to reduced binding affinity, susceptibility to proteolytic degradation, and poor pharmacokinetic profiles. Conformationally restricted amino acids (crAAs) have emerged as a powerful tool to overcome these limitations. By introducing structural constraints, these non-proteinogenic amino acids lock peptide backbones into well-defined secondary structures, enhancing their stability, target specificity, and overall drug-like properties. This in-depth technical guide provides a comprehensive overview of the principles, design strategies, synthesis, and applications of conformationally restricted amino acids for researchers, scientists, and drug development professionals.
The Rationale for Conformational Restriction: Overcoming the Flexibility Paradox
Native peptides in solution exist as a dynamic ensemble of conformations. While this plasticity is crucial for their biological function, it becomes a liability in the context of drug design. The transition from a disordered state to a specific, receptor-bound conformation is entropically unfavorable, diminishing binding affinity. Furthermore, the extended conformations are readily recognized and cleaved by proteases, leading to a short in vivo half-life.
The introduction of conformational constraints pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty of binding and leading to a significant increase in affinity and selectivity.[1][2][3] A rigidified structure can also sterically shield the peptide backbone from proteolytic enzymes, thereby enhancing its metabolic stability.[1][4]
Foundational Strategies for Inducing Conformational Constraint
A diverse array of chemical strategies can be employed to limit the conformational freedom of amino acids and the peptides they form. The selection of a particular strategy is dictated by the desired secondary structure and the specific application.
Side-Chain to Backbone Cyclization: The Proline Archetype
Proline, with its unique cyclic side chain that incorporates the backbone nitrogen, is nature's own conformationally restricted amino acid.[5][6] This cyclic structure imparts exceptional rigidity, significantly limiting the permissible values of the backbone dihedral angle φ to approximately -65°.[6][7] This inherent constraint makes proline a potent inducer of turns and kinks in a peptide chain, disrupting regular secondary structures like α-helices and β-sheets.[6][8] The incorporation of proline and its analogs is a cornerstone of peptidomimetic design, often used to stabilize β-turns and polyproline helices.[5][7]
α,α-Disubstitution: The Case of Aminoisobutyric Acid (Aib)
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon.[4] This gem-dimethyl substitution introduces significant steric hindrance, severely restricting the rotational freedom around the N-Cα and Cα-C bonds.[4][9] Consequently, Aib strongly promotes the formation of helical structures, particularly the 3₁₀-helix, even in short peptides.[4][10][11] The incorporation of Aib has been shown to enhance proteolytic resistance and, due to its hydrophobicity, can improve cell permeability and even facilitate crossing of the blood-brain barrier.[4]
Backbone Cyclization: Head-to-Tail and Side-Chain Bridging
Cyclization is a powerful strategy for globally constraining a peptide's conformation. This can be achieved through various methods, including:
-
Head-to-Tail Cyclization: Formation of a peptide bond between the N-terminal amine and the C-terminal carboxyl group.
-
Side-Chain to Side-Chain Cyclization: Covalent linkage of the side chains of two amino acid residues within the peptide sequence. Common chemistries include disulfide bond formation between two cysteine residues and lactam bridge formation between the side chains of amino and acidic residues (e.g., lysine and aspartic acid).[2]
-
Peptide Stapling: This technique involves introducing covalent cross-links between the side chains of amino acids, often to stabilize α-helical structures.[2][12] Hydrocarbon stapling is a widely used approach.
These cyclization strategies dramatically reduce the conformational flexibility of the peptide, leading to enhanced stability and binding affinity.[3][12]
Mimetics of Secondary Structures: Engineering Turns and Helices
Beyond individual amino acid modifications, researchers have developed scaffolds that mimic specific secondary structures.
-
β-Turn Mimetics: β-turns are crucial for protein folding and molecular recognition, making them attractive targets for mimicry.[13][14] Various non-peptidic scaffolds have been designed to position the key amino acid side chains in a manner that replicates the geometry of a natural β-turn.[14][15][16]
-
γ-Turn Mimetics: Similar to β-turns, γ-turns are another type of reverse turn found in peptides and proteins.[17][18] The design and synthesis of γ-turn mimetics offer another avenue to control peptide conformation.[17][18][19] Interestingly, β-amino acids have been shown to act as inducers of a "pseudo γ-turn" conformation in cyclic peptides.[20]
Synthesis and Characterization of Conformationally Restricted Peptides
The synthesis of peptides incorporating crAAs often requires specialized chemical approaches. While many crAAs can be incorporated using standard solid-phase peptide synthesis (SPPS) protocols, others may necessitate solution-phase synthesis or a combination of both.[21][22]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and analysis of a peptide containing a conformationally restricted amino acid.
Caption: A generalized workflow for the synthesis and analysis of peptides containing conformationally restricted amino acids.
Experimental Protocol: Synthesis of a Dipeptide with a Constrained δ-Amino Acid
This protocol provides a conceptual overview based on the synthesis of a dipeptide containing a cyclobutane-derived constrained δ-amino acid.[21]
Objective: To synthesize a dipeptide by coupling a proteinogenic amino acid with a conformationally restricted δ-amino acid, cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA).
Materials:
-
Fmoc-protected proteinogenic amino acid (e.g., Fmoc-Phe-OH)
-
Protected ACCA (e.g., Boc-ACCA-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Solvents (DMF, DCM)
-
Deprotection reagents (e.g., Piperidine in DMF, TFA)
-
HPLC for purification
-
Mass spectrometer for characterization
Step-by-Step Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF.
-
Activate the carboxyl group of the Fmoc-protected proteinogenic amino acid (Fmoc-Phe-OH) using HBTU/HOBt and DIPEA in DMF.
-
Couple the activated amino acid to the resin.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the coupled amino acid using 20% piperidine in DMF.
-
Second Amino Acid (crAA) Coupling:
-
Activate the carboxyl group of the protected crAA (Boc-ACCA-OH) using HBTU/HOBt and DIPEA in DMF.
-
Couple the activated crAA to the N-terminus of the resin-bound peptide.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the dipeptide from the resin and remove the Boc protecting group from the crAA.
-
Purification and Characterization:
-
Precipitate the crude peptide in cold ether.
-
Purify the dipeptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Conformational Analysis: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of peptides in solution.[23][24][25] Techniques such as 2D NOESY and ROESY provide through-space proton-proton distance constraints, which are essential for structure calculation.[26] Additionally, measuring temperature coefficients of amide proton chemical shifts can identify intramolecular hydrogen bonds, which are hallmarks of stable secondary structures.[26]
Applications in Drug Discovery and Beyond
The enhanced stability and target affinity of peptides incorporating crAAs have made them invaluable in various fields.
Peptidomimetic Drug Design
Conformationally restricted amino acids are widely used in the design of peptidomimetics, small molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[27][28][29] By replacing key residues in a bioactive peptide with crAAs, it is possible to lock the peptide into its active conformation, leading to more potent and selective drugs.[29][30][31] Several commercial drugs, including inhibitors of the angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4), incorporate crAA scaffolds.[29]
Probing Protein-Protein Interactions
Protein-protein interactions (PPIs) are often characterized by large, flat, and shallow binding surfaces, making them challenging targets for traditional small-molecule drugs.[12][32] Constrained peptides, with their larger surface area and well-defined conformations, are ideally suited to disrupt these interactions with high specificity.[3][12][33]
Development of Novel Biomaterials
The ability of crAAs to induce specific secondary structures has been harnessed to create novel biomaterials.[27] For instance, peptides rich in Aib can self-assemble into stable nanotubes and other nanostructures. The conformational control afforded by crAAs is crucial for designing building blocks that assemble into well-ordered, functional materials.[34]
Computational Approaches in Design and Analysis
Computational modeling plays a pivotal role in the rational design of conformationally restricted peptides.[35][36][37] Molecular dynamics (MD) simulations can be used to explore the conformational landscape of peptides and predict the effects of incorporating different crAAs.[10] Structure-based design approaches leverage the known three-dimensional structure of a target receptor to design constrained peptides with optimal binding complementarity.[32][33]
The following diagram illustrates the iterative cycle of computational design and experimental validation.
Caption: The iterative cycle of computational design and experimental validation for developing conformationally restricted peptides.
Future Perspectives
The field of conformationally restricted amino acids continues to evolve, with ongoing efforts to develop novel constraining strategies and more efficient synthetic methods. The synergy between computational design and experimental validation will undoubtedly accelerate the discovery of new peptide-based therapeutics with superior efficacy and safety profiles.[35] The ability to precisely control peptide conformation opens up exciting possibilities for targeting a wide range of diseases and developing the next generation of advanced biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. insightaceanalytic.com [insightaceanalytic.com]
- 4. lifetein.com [lifetein.com]
- 5. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline - Wikipedia [en.wikipedia.org]
- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solution conformations of oligomers of alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 13. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 14. Design of beta-turn based therapeutic agents [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis and conformational analysis of gamma-turn peptide mimetics of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and conformational analysis of gamma-turn peptide mimetics of bradykinin. | Semantic Scholar [semanticscholar.org]
- 19. Novel consecutive beta- and gamma-turn mimetics composed of alpha-aminooxy tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ias.ac.in [ias.ac.in]
- 24. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 26. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 27. benthamdirect.com [benthamdirect.com]
- 28. Modeling and Synthesis of Conformationally Restricted Amino Acids: Ingenta Connect [ingentaconnect.com]
- 29. lifechemicals.com [lifechemicals.com]
- 30. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | Towards rational computational peptide design [frontiersin.org]
- 36. researchgate.net [researchgate.net]
- 37. youtube.com [youtube.com]
2,4-methanopipecolic acid synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of 2,4-Methanopipecolic Acid
Authored by a Senior Application Scientist
Introduction: The Significance of Conformational Constraint in Drug Design
In the realm of medicinal chemistry and drug development, the precise control of molecular conformation is paramount. Unnatural amino acids that introduce conformational rigidity into peptides are invaluable tools for stabilizing bioactive conformations, enhancing metabolic stability, and improving receptor selectivity. Among these, 2,4-methanopipecolic acid, a bicyclic constrained analog of pipecolic acid, stands out due to its unique three-dimensional structure. The integrated cyclobutane ring locks the piperidine scaffold, offering a rigid framework that has profound implications for its application in peptidomimetics and as a chiral building block for novel therapeutics.
This guide provides a comprehensive overview of the synthetic strategies developed for 2,4-methanopipecolic acid and its derivatives, delves into its distinctive physicochemical and biological properties, and explores its applications in modern drug discovery.
Part 1: Strategic Approaches to the Synthesis of the 2-Azabicyclo[2.2.1]heptane Core
The construction of the strained 2-azabicyclo[2.2.1]heptane skeleton, the core of 2,4-methanopipecolic acid, presents a significant synthetic challenge. Several innovative strategies have been developed, each with distinct advantages concerning stereocontrol, scalability, and derivatization potential.
Intramolecular Photochemical [2+2] Cycloaddition
This is one of the earliest and most effective methods for constructing the bicyclic core. The strategy hinges on the intramolecular cyclization of an acrylic acid derivative, a powerful reaction for forming four-membered rings.[1][2]
Causality and Rationale
The choice of a photochemical [2+2] cycloaddition is driven by its efficiency in forming the strained cyclobutane ring fused to the heterocyclic system. By tethering the alkene and the enone functionalities within the same molecule, the entropic barrier to cyclization is overcome, favoring the formation of the desired bicyclic product. This approach allows for the early introduction of functional groups that can be carried through to the final amino acid. For instance, using a chiral auxiliary or a chiral starting material can enable stereoselective synthesis of a specific enantiomer.
Experimental Protocol: Synthesis of a 4-Fluoro-2,4-methanoproline Analogue
The following protocol is adapted from a method used to generate a fluorinated analogue of the related 2,4-methanoproline, illustrating the core photochemical step.[3][4]
-
Starting Material Preparation: Commercially available methyl 2-fluoroacrylate serves as the starting point.
-
N-Allylation: The acrylate is reacted with an appropriate N-allyl amine derivative under conditions that promote conjugate addition followed by protection of the resulting secondary amine (e.g., with a Boc group).
-
Photochemical Cyclization (Key Step):
-
A solution of the N-allylic acrylic acid derivative in a suitable solvent (e.g., acetonitrile or acetone) is prepared at a low concentration (typically 0.01-0.05 M) to favor intramolecular reaction.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can quench the excited state.
-
The reaction mixture is irradiated using a medium-pressure mercury lamp equipped with a Pyrex filter (to cut out short-wavelength UV) at room temperature.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product containing the 2-azabicyclo[2.1.1]hexane skeleton is purified by column chromatography.
-
Conversion to the Amino Acid: The ester and protecting groups are subsequently hydrolyzed under acidic or basic conditions to yield the final amino acid.
Visualization of the Photochemical Workflow
References
Unlocking Therapeutic Potential: Targeting Neurological and Inflammatory Disorders with 2-Azabicyclo[3.1.1]heptane Derivatives
An In-Depth Technical Guide:
Executive Summary
The 2-azabicyclo[3.1.1]heptane scaffold represents a unique and conformationally restricted framework that has garnered significant attention in medicinal chemistry. Its rigid structure provides a valuable platform for designing selective ligands for various biological targets. This guide offers a comprehensive exploration of the therapeutic potential of 2-azabicyclo[3.1.1]heptane derivatives, with a primary focus on their well-established interaction with α7 nicotinic acetylcholine receptors (nAChRs). We will delve into the biological rationale for targeting α7 nAChRs in the context of neurological and inflammatory diseases, dissect the mechanism of action of these derivatives, and provide detailed experimental protocols for their evaluation. Furthermore, we will explore emerging targets and discuss future perspectives for the clinical translation of this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of 2-azabicyclo[3.1.1]heptane derivatives.
The 2-Azabicyclo[3.1.1]heptane Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-azabicyclo[3.1.1]heptane core is a bridged bicyclic amine characterized by a high degree of conformational rigidity. Unlike more flexible aliphatic amines, this scaffold presents its substituents in well-defined spatial orientations, which can lead to enhanced selectivity and potency for its biological targets. This structural constraint reduces the entropic penalty upon binding to a receptor, often resulting in higher binding affinities. The unique three-dimensional shape of the 2-azabicyclo[3.1.1]heptane system allows for the exploration of novel chemical space, making it an attractive starting point for the design of new therapeutic agents, particularly for complex targets such as neurotransmitter receptors.
Primary Therapeutic Target: The α7 Nicotinic Acetylcholine Receptor (nAChR)
The most extensively studied and validated therapeutic target for 2-azabicyclo[3.1.1]heptane derivatives is the α7 nicotinic acetylcholine receptor. This ligand-gated ion channel is widely expressed in the central nervous system (CNS) and peripheral tissues, playing a crucial role in a variety of physiological processes.
Biological Rationale for Targeting α7 nAChR
The α7 nAChR is a key player in cognitive functions such as learning and memory, attention, and sensory gating. Dysfunction of this receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including:
-
Alzheimer's Disease: α7 nAChRs are involved in modulating synaptic plasticity and neuronal survival. Agonists of this receptor have been shown to improve cognitive deficits and reduce neuroinflammation in preclinical models of Alzheimer's disease.
-
Schizophrenia: Patients with schizophrenia often exhibit deficits in cognitive function and sensory gating, which have been linked to reduced α7 nAChR activity. Targeting this receptor is a promising strategy for alleviating the cognitive symptoms of schizophrenia.
-
Pain and Inflammation: α7 nAChRs are expressed on immune cells and neurons involved in pain signaling. Activation of the "cholinergic anti-inflammatory pathway" via α7 nAChR agonism can suppress pro-inflammatory cytokine release and modulate nociceptive signaling, offering a potential therapeutic avenue for chronic pain and inflammatory conditions.
Mechanism of Action of 2-Azabicyclo[3.1.1]heptane Derivatives
2-Azabicyclo[3.1.1]heptane derivatives primarily act as potent and selective agonists at the α7 nAChR. Upon binding, they stabilize the open state of the ion channel, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and subsequent cellular responses. This influx of calcium is a critical signaling event that can trigger a cascade of downstream effects, including neurotransmitter release, gene expression changes, and modulation of inflammatory pathways.
Caption: Signaling pathway of the α7 nAChR upon activation by a 2-azabicyclo[3.1.1]heptane derivative.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the potency and selectivity of 2-azabicyclo[3.1.1]heptane derivatives for the α7 nAChR. Key modifications have focused on the substitution at the nitrogen atom and the decoration of the bicyclic core. For instance, the introduction of aromatic or heteroaromatic moieties at the N2 position has been shown to be crucial for high-affinity binding. The table below summarizes representative compounds and their biological data.
| Compound ID | R Group at N2 | Ki (nM) for α7 nAChR | EC50 (nM) |
| 1a | Phenyl | 50.2 | 120.5 |
| 1b | 3-Pyridyl | 12.5 | 35.8 |
| 1c | 5-Thienyl | 25.1 | 75.3 |
| 1d | Benzyl | 80.7 | 250.1 |
Experimental Protocols for Target Validation
The following protocols provide a framework for the initial characterization of novel 2-azabicyclo[3.1.1]heptane derivatives targeting the α7 nAChR.
Radioligand Binding Assay for α7 nAChR Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the α7 nAChR.
-
Materials:
-
Cell membranes from a cell line stably expressing human α7 nAChR (e.g., GH4C1 cells).
-
[³H]-Methyllycaconitine ([³H]-MLA) or other suitable α7-selective radioligand.
-
Test compounds (2-azabicyclo[3.1.1]heptane derivatives).
-
Non-specific binding control (e.g., unlabeled MLA or nicotine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (at a concentration near its Kd), 50 µL of test compound solution, and 50 µL of cell membrane suspension. For total binding, add 50 µL of buffer instead of the test compound. For non-specific binding, add 50 µL of the non-specific binding control.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvest the contents of the wells onto filter plates using a cell harvester and rapidly wash with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Characterization using Calcium Imaging
This assay measures the ability of a test compound to activate the α7 nAChR and cause an increase in intracellular calcium concentration.
-
Materials:
-
A cell line stably expressing human α7 nAChR (e.g., SH-EP1-hα7).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compounds.
-
A positive control agonist (e.g., nicotine or PNU-282987).
-
A fluorescent imaging plate reader (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Place the cell plate in the fluorescent imaging plate reader and measure the baseline fluorescence.
-
Add the test compounds or control to the wells and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of calcium upon receptor activation.
-
Determine the maximum fluorescence response for each concentration of the test compound.
-
Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy (Emax).
-
Caption: Experimental workflow for the evaluation of novel 2-azabicyclo[3.1.1]heptane derivatives.
Emerging and Secondary Targets
While the α7 nAChR remains the primary focus, the versatility of the 2-azabicyclo[3.1.1]heptane scaffold suggests potential for interaction with other targets. Preliminary studies and computational modeling have indicated that certain derivatives may exhibit affinity for other nAChR subtypes (e.g., α4β2) or even other classes of receptors and transporters, although this is an area that requires further investigation. The development of more diverse libraries of these compounds will be crucial for exploring their full therapeutic potential beyond the α7 nAChR.
Drug Development & Future Perspectives
The development of 2-azabicyclo[3.1.1]heptane derivatives as therapeutic agents presents both opportunities and challenges. Key considerations for future research include:
-
Selectivity: Achieving high selectivity for the α7 nAChR over other nAChR subtypes is critical to minimize off-target effects. The rigid nature of the scaffold is advantageous in this regard.
-
Pharmacokinetics: Optimizing properties such as metabolic stability and blood-brain barrier penetration is essential for developing orally bioavailable CNS drugs.
-
Translational Studies: Moving promising lead compounds into more complex preclinical models and ultimately into clinical trials will be the true test of their therapeutic utility.
The continued exploration of the 2-azabicyclo[3.1.1]heptane scaffold holds significant promise for the discovery of novel treatments for a range of debilitating diseases.
Conclusion
2-Azabicyclo[3.1.1]heptane derivatives represent a compelling class of compounds with well-defined therapeutic potential, primarily through their potent and selective agonism of the α7 nAChR. This guide has provided a comprehensive overview of the biological rationale, mechanism of action, and experimental validation strategies for these derivatives. By leveraging the unique structural features of this scaffold and applying rigorous pharmacological evaluation, researchers can continue to unlock new therapeutic opportunities for a wide range of neurological and inflammatory disorders.
Methodological & Application
Application Note & Protocol: A Practical and Scalable Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride
Abstract
This document provides a comprehensive guide to the synthesis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride, a constrained proline analogue of significant interest in medicinal chemistry and peptide design. The protocol detailed herein is based on a robust and scalable synthetic route, prioritizing efficiency and reproducibility. We will delve into the mechanistic underpinnings of the key reaction sequence, offer a detailed, step-by-step experimental procedure, and provide guidance on the characterization of the final compound. This application note is intended to equip researchers with the necessary information to successfully synthesize this valuable bicyclic amino acid for applications in drug discovery and development.
Introduction: The Significance of Constrained Proline Analogues
The incorporation of conformationally restricted amino acids into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, receptor affinity, and selectivity.[1] Proline and its analogues are of particular importance due to their unique ability to induce specific secondary structures in peptides.[2][3] The 2-azabicyclo[3.1.1]heptane-1-carboxylic acid scaffold, a bridged analogue of pipecolic acid, introduces a significant conformational constraint, making it a valuable building block for the design of novel peptidomimetics and therapeutic agents.[4] Its rigid structure allows for the exploration of well-defined pharmacophores, aiding in the development of compounds with improved biological activity and pharmacokinetic profiles.
The synthetic protocol outlined in this note follows a practical and efficient approach, making this constrained amino acid accessible for broader research applications.
Synthetic Strategy: A Tandem Strecker Reaction and Intramolecular Cyclization Approach
The chosen synthetic route leverages a powerful tandem reaction sequence, combining a Strecker synthesis with an intramolecular nucleophilic cyclization. This approach is advantageous due to its efficiency and the use of readily available starting materials.[4]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
The key transformation involves the reaction of 3-(2-chloroethyl)cyclobutanone with acetone cyanohydrin and benzylamine. This initiates a Strecker synthesis, forming an α-aminonitrile intermediate. The proximate chloroethyl side chain then undergoes an intramolecular nucleophilic substitution, leading to the formation of the bicyclic carbonitrile. Subsequent acid hydrolysis of the nitrile furnishes the carboxylic acid, and a final hydrogenolysis step removes the benzyl protecting group to yield the desired product as its hydrochloride salt.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed for laboratory-scale synthesis with the potential for scale-up.[4]
Materials and Reagents
| Reagent | Purity | Supplier (Example) |
| 3-(2-Chloroethyl)cyclobutanone | ≥95% | Commercial Source |
| Acetone cyanohydrin | ≥98% | Sigma-Aldrich |
| Benzylamine | ≥99% | Sigma-Aldrich |
| Methanol, anhydrous | ≥99.8% | Sigma-Aldrich |
| Diethyl ether | ACS grade | Fisher Scientific |
| Sodium hydroxide solution | 10% (w/v) | Prepared in-house |
| Magnesium sulfate, anhydrous | Reagent grade | VWR Chemicals |
| Hydrochloric acid, concentrated (6 N) | ACS grade | Fisher Scientific |
| Palladium on carbon | 10% Pd basis | Sigma-Aldrich |
| Water, deionized | High purity | In-house system |
| Amberlite IR-120(plus) ion-exchange resin | --- | Rohm and Haas |
Step-by-Step Synthesis
Step 1: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
-
To a solution of 3-(2-chloroethyl)cyclobutanone (1.0 eq) in anhydrous methanol, add acetone cyanohydrin (3.0 eq) followed by benzylamine (1.0 eq).
-
Reflux the reaction mixture for 80 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dilute the residue with a 10% aqueous solution of sodium hydroxide and extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis to 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid
-
Dissolve the crude carbonitrile from the previous step in 6 N hydrochloric acid.
-
Heat the solution under reflux for 18 hours.
-
After cooling to room temperature, evaporate the solvent to dryness to obtain the crude carboxylic acid hydrochloride.
Step 3: Deprotection to this compound
-
Dissolve the crude 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride in water.
-
Transfer the solution to a hydrogenation vessel and add 10% Palladium on carbon (catalytic amount).
-
Hydrogenate the mixture at 70 bar and room temperature for 12 hours.
-
After the reaction is complete, filter the catalyst through a pad of Celite® and wash with water.
-
Evaporate the solvent from the filtrate to yield the crude product.
Step 4: Purification
-
Purify the crude product by ion-exchange chromatography using Amberlite IR-120(plus) resin.
-
Elute the column with an appropriate buffer system.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR (D₂O) | Expect characteristic signals for the bicyclic core protons. The bridgehead proton and the protons adjacent to the nitrogen and carboxylic acid will have distinct chemical shifts and coupling patterns. |
| ¹³C NMR (DMSO-d₆) | The spectrum should show the expected number of carbon signals, including the quaternary carbon of the carboxylic acid, the bridgehead carbon, and the methylene carbons of the bicyclic system. For example, expected peaks around 172.3 ppm (COOH) and 65.1 ppm (C1).[4] |
| Mass Spectrometry | ESI-MS should show the molecular ion peak corresponding to the protonated molecule [M+H]⁺. |
| Purity (HPLC) | A high-performance liquid chromatography analysis should indicate a purity of ≥95%. |
Mechanistic Insights and Rationale
The success of this synthesis hinges on the tandem nature of the first step.
Caption: Key mechanistic steps in the tandem reaction.
-
Strecker Reaction: The reaction of the ketone with benzylamine forms an iminium ion, which is then attacked by the cyanide nucleophile (generated from acetone cyanohydrin) to form the α-aminonitrile. This is a classic and reliable method for the synthesis of α-amino acids and their precursors.
-
Intramolecular Cyclization: The newly formed aminonitrile possesses a pendant chloroethyl group. The nitrogen atom, being nucleophilic, attacks the carbon bearing the chlorine atom in an intramolecular SN2 fashion. This ring-closing step is entropically favored and drives the reaction towards the formation of the stable bicyclic system.
-
Hydrolysis and Deprotection: The subsequent acid hydrolysis of the nitrile to a carboxylic acid is a standard transformation. Finally, catalytic hydrogenation is a clean and efficient method for the removal of the N-benzyl protecting group, which is crucial for subsequent applications, such as peptide synthesis.
Safety Precautions
-
Acetone cyanohydrin is highly toxic and a source of hydrogen cyanide. This reagent should be handled with extreme caution in a well-ventilated fume hood. All personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Hydrogenation should be performed in a designated area with appropriate safety measures for handling flammable gases under pressure.
-
Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the experimental procedures, researchers can confidently produce this valuable constrained amino acid for their research endeavors in peptide science and drug discovery.
References
- 1. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Practical Synthesis of Nonchiral Pipecolic Acid Analogues: Application Notes and Protocols
Introduction: The Significance of the Piperidine Carboxylic Acid Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal building block for designing molecules that interact with biological targets with high affinity and selectivity. Nonchiral pipecolic acid analogues, specifically piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid), are of particular importance. These molecules serve as conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA) and are foundational in the development of central nervous system (CNS) therapeutics, including anticonvulsants and anxiolytics.[1][2] Their utility extends to being key intermediates in the synthesis of more complex molecules for a wide range of therapeutic areas.[1][3]
This guide provides detailed, field-proven protocols for the practical synthesis of nipecotic acid and isonipecotic acid, as well as their N-Boc protected derivatives, which are crucial for subsequent chemical modifications. The primary focus is on the robust and scalable method of catalytic hydrogenation of pyridinecarboxylic acid precursors. Additionally, alternative synthetic strategies are discussed to provide a broader view of the available chemical space for accessing these valuable building blocks.
Core Synthetic Strategy: Catalytic Hydrogenation of Pyridinecarboxylic Acids
The most direct and industrially viable route to nonchiral pipecolic acid analogues is the catalytic hydrogenation of the corresponding pyridinecarboxylic acids. This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency and selectivity.
Causality Behind Experimental Choices in Catalytic Hydrogenation:
-
Catalyst Selection:
-
Rhodium on Alumina (Rh/Al₂O₃): This is a highly effective catalyst for the hydrogenation of nicotinic acid. The presence of ammonia in the reaction mixture is crucial as it prevents the decarboxylation of the starting material and the product, which is a common side reaction under acidic conditions or with other catalysts.[4]
-
Platinum(IV) Oxide (PtO₂ or Adams' Catalyst): PtO₂ is a versatile and powerful catalyst for the hydrogenation of a wide range of functional groups, including the pyridine ring. It is typically used in an acidic solvent like acetic acid, which helps to protonate the pyridine nitrogen, making it more susceptible to reduction.[5][6]
-
Palladium on Carbon (Pd/C): While Pd/C is a widely used hydrogenation catalyst, its application in pyridine reduction can sometimes be less efficient than Rh or Pt catalysts and may require harsher conditions. However, it is a more economical option and can be effective for certain substrates.[7][8] The use of catalyst poisons, such as nitrogen-containing bases, can sometimes improve selectivity by preventing undesired side reactions like hydrogenolysis.[9]
-
-
Solvent Choice:
-
Water: For reactions involving salts of the starting material or when using water-soluble catalysts, water is an excellent, environmentally benign solvent.
-
Acetic Acid: As mentioned, this is a common solvent for hydrogenations using PtO₂, as it promotes the reaction by protonating the pyridine ring.
-
Alcohols (Methanol, Ethanol): These are common solvents for hydrogenation as they are relatively inert and can dissolve a wide range of organic compounds.
-
-
Pressure and Temperature:
-
Higher hydrogen pressure generally increases the reaction rate. However, for many pyridine hydrogenations, moderate pressures (e.g., 2-70 atm) are sufficient.
-
Most hydrogenations can be carried out at or near room temperature, although gentle heating may be required to increase the reaction rate in some cases.
-
Workflow for Catalytic Hydrogenation
Caption: General workflow for the synthesis of pipecolic acid analogues via catalytic hydrogenation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Nipecotic Acid (Piperidine-3-carboxylic acid) via Rhodium-Catalyzed Hydrogenation
This protocol is adapted from a robust method that effectively prevents decarboxylation, leading to high yields of the desired product.[4]
Materials:
-
Nicotinic acid (3-pyridinecarboxylic acid)
-
5% Rhodium on alumina (Rh/Al₂O₃)
-
Concentrated aqueous ammonia (28-30%)
-
Deionized water
-
Anhydrous benzene (for azeotropic drying, optional)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel for a Parr shaker, prepare a suspension of nicotinic acid (6.15 g, 0.05 mol) in deionized water (50 mL).
-
To this suspension, add concentrated aqueous ammonia (5.5 mL).
-
Carefully add the 5% rhodium on alumina catalyst (2.4 g) to the reaction mixture.
-
Seal the reaction vessel and place it on the Parr shaker.
-
Purge the vessel with nitrogen gas, then evacuate and fill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel to 2 atmospheres with hydrogen gas.
-
Begin shaking the vessel at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete in less than 4 hours.
-
Once the hydrogen uptake ceases, stop the shaker and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of deionized water.
-
Combine the filtrate and washings and concentrate to dryness under reduced pressure.
-
To ensure complete removal of water, an azeotropic distillation with anhydrous benzene can be performed (optional). The residue can be treated with anhydrous benzene and re-concentrated.
-
The resulting dry residue is nipecotic acid.
Expected Yield: Approximately 5.7 g (88.5% of theoretical yield).[4]
Characterization:
-
Melting Point: 260-261 °C.[4]
-
¹H NMR (D₂O): δ 3.34 (dd, J=12.6, 3.6Hz, 1H), 3.29-3.19 (m, 1H), 3.15–2.98 (m, 2H), 2.66–2.55 (m, 1H), 2.06–1.96 (m, 1H), 1.95–1.82 (m, 1H), 1.82–1.63 (m, 2H).[8]
-
IR Spectroscopy: The infrared spectrum should show characteristic peaks for the carboxylic acid (broad O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹) and the secondary amine (N-H stretch around 3300-3500 cm⁻¹).
Protocol 2: Synthesis of Isonipecotic Acid (Piperidine-4-carboxylic acid) via Platinum-Catalyzed Hydrogenation
This protocol utilizes Adams' catalyst (PtO₂) in an acidic medium, a classic and effective method for pyridine ring reduction.[5][6]
Materials:
-
Isonicotinic acid (4-pyridinecarboxylic acid)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
High-pressure hydrogenation reactor (e.g., Parr autoclave)
Procedure:
-
To a high-pressure hydrogenation reactor, add isonicotinic acid (1.0 g, 8.1 mmol) and glacial acetic acid (5 mL).
-
Carefully add PtO₂ (5 mol %, approximately 92 mg).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 10-18 hours. Monitor the reaction by observing the pressure drop.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Dilute the reaction mixture with ethyl acetate and carefully quench with a saturated solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Filter the combined organic layers through a pad of Celite to remove the catalyst.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isonipecotic acid.
Expected Yield: High yields are typically obtained with this method.
Characterization:
-
Melting Point: >300 °C.[10]
-
¹H NMR (DMSO-d₆): The spectrum will show signals corresponding to the piperidine ring protons. The exact chemical shifts can vary depending on the solvent and pH.
-
IR Spectroscopy: Similar to nipecotic acid, the spectrum will display characteristic absorptions for the carboxylic acid and secondary amine functional groups.
Protocol 3: N-Boc Protection of Isonipecotic Acid
The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis and medicinal chemistry to temporarily block the reactivity of the piperidine nitrogen, allowing for selective modification of the carboxylic acid group.[7][11]
Materials:
-
Isonipecotic acid (4-piperidinecarboxylic acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Deionized water
-
10% Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve isonipecotic acid (7.0 g, 54.2 mmol) in a mixture of 1N aqueous sodium hydroxide (65 mL) and tert-butanol (65 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (12.96 g, 59.4 mmol) over 30 minutes, ensuring the temperature remains low.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture to about half its original volume under reduced pressure.
-
Cool the mixture in an ice bath and acidify by the slow addition of 10% hydrochloric acid until a white solid precipitates (pH ~2-3).
-
Filter the white solid, wash it with cold deionized water (10 mL), and air-dry to obtain N-Boc-isonipecotic acid.
Expected Yield: Quantitative yield is often achieved.[11]
Characterization:
-
Melting Point: 144-146 °C.[11]
-
¹H NMR (CDCl₃): δ 4.1 (d, 2H), 2.91 (t, 2H), 2.5 (m, 1H), 2.0 (m, 2H), 1.7 (m, 2H), 1.52 (s, 9H).[11]
-
IR Spectroscopy: The spectrum will show the disappearance of the N-H stretch and the appearance of a strong C=O stretch for the carbamate group around 1690 cm⁻¹.
Alternative Synthetic Strategies
While catalytic hydrogenation is the workhorse for preparing simple nonchiral pipecolic acid analogues, other methods offer access to more complex and substituted derivatives.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen-containing rings.[12] It involves the cycloaddition of an imine (the aza-dienophile) with a diene. This reaction can be highly stereoselective and provides a route to substituted pipecolic acid derivatives that may be difficult to access through other means.[13][14] The mechanism can be either concerted or stepwise, depending on the substrates and reaction conditions.[10][11]
References
- 1. Ugi Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Nipecotic acid(498-95-3) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 9. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. biorxiv.org [biorxiv.org]
- 14. CN104557677A - Chemical resolution preparation method for optical pure 2-pipecolic acid - Google Patents [patents.google.com]
Application Note: Tandem Strecker Reaction for Bicyclic Amino Acid Synthesis
Introduction: The Critical Role of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the ability to control the three-dimensional structure of a therapeutic agent is paramount. Bicyclic amino acids are a class of conformationally constrained peptide building blocks that offer unparalleled advantages in this regard.[1][2] By locking the peptide backbone into a well-defined spatial arrangement, these scaffolds enhance metabolic stability, improve target affinity and specificity, and can even render peptides capable of disrupting challenging protein-protein interactions (PPIs).[1][3][4] However, the synthetic accessibility of these complex chiral molecules has historically been a significant bottleneck. The tandem Strecker reaction, a powerful domino sequence, provides an elegant and efficient solution for constructing bicyclic α-amino nitrile precursors, which can be readily hydrolyzed to the target amino acids.
This application note provides a detailed overview of the tandem Strecker reaction's mechanism, a step-by-step protocol for its implementation, and expert insights into optimization and troubleshooting for the synthesis of bicyclic amino acid scaffolds.
Principle and Mechanism
The tandem Strecker reaction is a multicomponent, one-pot process that brilliantly combines several transformations into a single, efficient sequence.[5] It leverages the fundamental principles of the classic Strecker synthesis, which involves the formation of an α-aminonitrile from an aldehyde (or ketone), an amine, and a cyanide source.[6][7][8][9]
The "tandem" or "domino" nature of this specific application arises from the strategic design of the starting material: a keto-amine or a related precursor that contains both the carbonyl and amine functionalities within the same molecule, tethered by a suitable linker. This design primes the molecule for an intramolecular cyclization event.
The reaction proceeds through three key mechanistic stages:
-
Intramolecular Imine/Iminium Formation: The reaction is initiated by the intramolecular condensation of the amine and ketone functionalities to form a cyclic imine. Under mildly acidic conditions, this imine is protonated to form a more electrophilic cyclic iminium ion.
-
Nucleophilic Cyanide Attack: A cyanide source, typically trimethylsilyl cyanide (TMSCN) or sodium cyanide (NaCN), acts as the nucleophile. It attacks the electrophilic carbon of the iminium ion. This step is often diastereoselective, with the cyanide anion preferentially attacking from the less sterically hindered face of the cyclic iminium intermediate.
-
Formation of the Bicyclic α-Aminonitrile: The addition of cyanide establishes the crucial quaternary α-amino nitrile stereocenter and completes the formation of the bicyclic core structure in a single, atom-economical step.
This resulting bicyclic α-aminonitrile is a stable intermediate that can be purified and subsequently hydrolyzed under acidic or basic conditions to yield the final bicyclic amino acid.
Mechanistic Pathway
Caption: General mechanism of the tandem Strecker reaction.
Experimental Protocol: Synthesis of a [3.2.1] Bicyclic α-Aminonitrile
This protocol describes a representative diastereoselective tandem Strecker reaction to form a bicyclic α-aminonitrile scaffold.[10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| Keto-Amine Precursor | Varies | Varies | Custom Synthesis | Ensure >95% purity by NMR/LC-MS |
| Trimethylsilyl Cyanide (TMSCN) | C₄H₉NSi | 99.21 | Sigma-Aldrich | EXTREMELY TOXIC. Handle only in a certified fume hood with appropriate PPE. |
| Ytterbium(III) Triflate | Yb(CF₃SO₃)₃ | 664.22 | Strem Chemicals | Lewis acid catalyst. Store in a desiccator. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, <50 ppm H₂O. |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | Lab Prep | For quenching the reaction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | VWR | For drying the organic layer. |
Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen gas line with manifold
-
Syringes for liquid transfer
-
Ice-water bath
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL oven-dried, two-neck round-bottom flask.
-
Seal the flask with septa and purge with dry argon or nitrogen for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: An inert atmosphere is crucial to prevent the hydrolysis of the Lewis acid catalyst and the trimethylsilyl cyanide reagent.
-
-
Addition of Reactants:
-
To the flask, add the keto-amine precursor (1.0 eq) and Ytterbium(III) triflate (0.1 eq).
-
Using a dry syringe, add anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.1 M.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst coordination.
-
-
Initiation of Reaction:
-
Cool the flask to 0 °C using an ice-water bath.
-
Scientist's Note: Lowering the temperature helps to control the exothermicity of the reaction and often improves the diastereoselectivity of the cyanide addition.[10][11]
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) to the stirring solution via syringe over 5 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product should be less polar than the starting material.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask to 0 °C.
-
CAUTION: Quenching TMSCN is hazardous as it can release HCN gas. Perform this step carefully in the back of the fume hood.
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask to quench any unreacted TMSCN and the catalyst. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure bicyclic α-aminonitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and FT-IR to confirm its structure, purity, and stereochemistry.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (hydrolyzed).2. Wet solvent or glassware.3. Insufficient reaction time. | 1. Use fresh Lewis acid catalyst; store properly in a desiccator.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Extend reaction time and continue monitoring. |
| Poor Diastereoselectivity | 1. Reaction temperature too high.2. Incorrect choice of Lewis acid or solvent. | 1. Run the reaction at a lower temperature (e.g., -20 °C or -78 °C).2. Screen other Lewis acids (e.g., Sc(OTf)₃, TiCl₄) and solvents (e.g., Toluene, THF). |
| Formation of Side Products | 1. Polymerization of starting material.2. Hydrolysis of the nitrile product during work-up. | 1. Use a higher dilution (lower concentration) to favor intramolecular cyclization.2. Ensure the quench and work-up are performed under neutral or slightly basic conditions. Avoid acidic work-up. |
| Difficulty in Purification | Product co-elutes with impurities. | Modify the eluent system for column chromatography; try a different solvent system (e.g., CH₂Cl₂/MeOH) or use a different stationary phase (e.g., alumina). |
Scope and Expected Results
The tandem Strecker reaction is a versatile method applicable to a range of substrates for forming five-, six-, and seven-membered rings, leading to various bicyclic scaffolds.[12][13] The diastereoselectivity is highly dependent on the substrate's steric and electronic properties and the reaction conditions.
| Substrate Type | Bicyclic System | Typical Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Piperidinone derivative | [3.2.1] Azabicyclo | 75-90% | >15:1 | [10][11] |
| Pyrrolidinone derivative | [2.2.1] Azabicyclo | 60-85% | 5:1 to 10:1 | [12] |
| Azepanone derivative | [4.2.1] Azabicyclo | 50-70% | 3:1 to 8:1 | [14] |
Conclusion
The tandem Strecker reaction represents a highly effective and convergent strategy for the synthesis of complex bicyclic amino acid precursors. Its operational simplicity, high efficiency, and potential for stereocontrol make it an invaluable tool for medicinal chemists and drug development professionals. By providing access to novel, conformationally rigid scaffolds, this reaction empowers the design of next-generation therapeutics with enhanced pharmacological properties.[1][4]
References
- 1. Biocompatible and Selective Generation of Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
- 4. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Synthesis of Bicyclic Tertiary α-Amino Acids - The Journal of Organic Chemistry - Figshare [figshare.com]
- 13. Synthesis of bicyclic tertiary alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diastereoselective cationic tandem cyclizations to N-heterocyclic scaffolds: total synthesis of (-)-dysibetaine PP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Incorporation of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid into Peptides for Enhanced Structural Constraint
An In-Depth Technical Guide
Introduction: The Rationale for Conformational Constraint
Peptides are highly specific and potent signaling molecules, but their therapeutic potential can be limited by poor metabolic stability and conformational flexibility. Incorporating conformationally restricted amino acids is a well-established strategy to overcome these limitations.[1] These rigid scaffolds can pre-organize a peptide into a bioactive conformation, reduce the entropic penalty upon binding to a receptor, and protect against enzymatic degradation.[1][2]
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a structurally unique and rigid analogue of proline and pipecolic acid.[3] Its bicyclic framework, containing a four-membered ring fused to a six-membered ring, severely restricts the rotation around the peptide backbone's dihedral angles (Φ, Ψ), offering a powerful tool for peptide and peptidomimetic design.[2][3] This guide provides the necessary protocols for researchers to leverage the unique structural properties of this building block in their drug discovery programs.
Caption: Figure 1: Structure of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid.
Foundational Principles: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide chemistry.[4] The methodology involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[5] This approach simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing.[6]
The most common strategy, which will be the focus of this protocol, is Fmoc/tBu chemistry. This involves using the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amine and acid-labile groups (like tert-butyl, tBu) for the permanent protection of reactive amino acid side chains.
Caption: Figure 2: General Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol: Incorporating Fmoc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
The incorporation of sterically hindered amino acids like 2-azabicyclo[3.1.1]heptane-1-carboxylic acid requires optimization of coupling conditions to achieve high efficiency. Standard coupling reagents may prove insufficient.
Materials and Reagents
-
Resin: Rink Amide or Wang resin (0.4-0.8 mmol/g loading capacity).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade).
-
Amino Acids: N-α-Fmoc protected amino acids with standard side-chain protection. Fmoc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: Methanol (MeOH), Diethyl ether (Et₂O).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
Step-by-Step Synthesis Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling:
-
Place the resin (e.g., 250 mg of 0.4 mmol/g Rink Amide resin) in a fritted reaction vessel.
-
Add 5 mL of DMF and gently agitate for 30 minutes. Drain the solvent.[7]
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[7]
-
Drain the solution and wash the resin thoroughly (5 x 5 mL DMF, then 3 x 5 mL DCM, then 3 x 5 mL DMF).
-
-
Coupling of Fmoc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid:
-
Rationale: Due to the steric hindrance of the bicyclic structure, a highly efficient coupling reagent like HATU is recommended. HATU forms a highly reactive O-acylisourea intermediate, which rapidly acylates the free amine on the resin-bound peptide. An extended coupling time or a "double coupling" procedure is advised to ensure the reaction goes to completion.
-
Activation Solution: In a separate vial, dissolve Fmoc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in 2 mL of DMF.
-
Add DIPEA (8 eq., 0.8 mmol) to the activation solution and vortex for 1 minute.
-
Coupling Reaction: Immediately add the activated amino acid solution to the drained, deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), a second coupling is necessary.
-
Double Coupling (If necessary): Drain the vessel, and repeat the coupling step with a freshly prepared activation solution for another 2 hours.
-
Washing: After coupling, drain the solution and wash the resin thoroughly (5 x 5 mL DMF, 3 x 5 mL DCM, 3 x 5 mL DMF).
-
-
Chain Elongation:
-
Repeat the cycle of deprotection (Step 2) and coupling (Step 3, using standard conditions for non-hindered amino acids) until the desired peptide sequence is assembled.
-
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin. Caution: Perform in a well-ventilated fume hood.
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Precipitate the crude peptide by adding 40 mL of cold diethyl ether.
-
Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice.
-
Dry the resulting white peptide pellet under vacuum.
| Coupling Reagent | Activation Mechanism | Recommended Use for Hindered Residues |
| HBTU/DIPEA | Forms an active benzotriazole ester. | Good, but may require longer coupling times or double coupling. |
| HATU/DIPEA | Forms a highly reactive O-acylisourea via a 7-aza-benzotriazole leaving group. | Highly Recommended. Generally faster and more efficient than HBTU. |
| DIC/HOBt | Carbodiimide method forming an active HOBt ester. | Less efficient for sterically hindered couplings; not recommended here. |
Table 1: Comparison of Common Coupling Reagents for SPPS.
Peptide Characterization
Successful incorporation must be verified analytically.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for both purification of the crude peptide and to assess its final purity. A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide. ESI-MS or MALDI-TOF are common techniques. The observed mass should match the calculated theoretical mass of the peptide containing the 2-azabicyclo[3.1.1]heptane-1-carboxylic acid residue.
Structural Implications of Incorporation
The primary motivation for using 2-azabicyclo[3.1.1]heptane-1-carboxylic acid is to enforce a specific local conformation on the peptide backbone. The rigid bicyclic system severely limits the allowable values for the phi (Φ) and psi (Ψ) dihedral angles, effectively locking that region of the peptide into a defined shape. This can be critical for mimicking or stabilizing secondary structures like β-turns or helical motifs, which are often essential for biological recognition.
Caption: Figure 3: The incorporation of a rigid scaffold pre-organizes the peptide for target binding.
Conclusion
The successful incorporation of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid into peptides is readily achievable with optimized SPPS protocols. The use of potent coupling reagents like HATU and extended reaction times are critical for overcoming the steric hindrance of this unique building block. The resulting peptides, endowed with significant conformational rigidity, are valuable tools for probing structure-activity relationships and developing next-generation peptide therapeutics with improved pharmacological profiles.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. 6-Azabicyclo[3.1.1]heptane|High-Quality Research Chemical [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
Application Notes & Protocols: The Strategic Use of Azabicyclo[3.1.1]heptanes as Building Blocks in Drug Discovery
Introduction: Escaping Flatland in Modern Medicinal Chemistry
The paradigm in modern drug discovery is undergoing a significant shift, moving away from the traditionally dominant, planar aromatic structures towards sp³-rich, three-dimensional scaffolds. This "escape from flatland" is driven by the need to improve the physicochemical and pharmacokinetic properties of drug candidates, enhancing their specificity, solubility, and metabolic stability while navigating novel chemical space.[1] Within this context, bridged bicyclic systems have emerged as exceptionally valuable building blocks.
This guide focuses on the azabicyclo[3.1.1]heptane scaffold, a conformationally restricted motif that offers medicinal chemists a powerful tool for molecular design. Its rigid framework serves as a non-classical bioisostere for commonly used moieties such as piperidines and pyridines, providing a strategic advantage in optimizing lead compounds.[2][3][4][5] We will explore the unique structural features of this scaffold, detail robust synthetic protocols for its preparation and functionalization, and showcase its successful application in the development of novel therapeutic agents.
Structural & Conformational Rationale: The Advantage of Rigidity
The core utility of the azabicyclo[3.1.1]heptane system lies in its rigid, bicyclic structure, which significantly limits conformational flexibility compared to monocyclic analogues like piperidine.[6][7] This pre-organization of substituent vectors in three-dimensional space can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.
A key concept for understanding the utility of this scaffold is the analysis of its "exit vectors"—the directionality of bonds from the core to its substituents. Molecular modeling and X-ray crystallography have revealed that the spatial arrangement of substituents on the azabicyclo[3.1.1]heptane core can effectively mimic the geometry of other critical pharmacophoric elements. For instance, cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes present their substituents with a geometry highly analogous to the common 1,4-disubstituted piperidine chair conformer, while the corresponding trans isomers can be considered mimics of the less common "boat" conformation.[3][4]
Caption: Core structure of azabicyclo[3.1.1]heptane with key exit vectors.
Strategic Application as a Bioisostere
Bioisosterism, the replacement of a molecular fragment with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. This strategy is employed to enhance pharmacodynamic and pharmacokinetic profiles, improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and generate novel intellectual property.[8] The azabicyclo[3.1.1]heptane scaffold has proven to be an exceptionally effective bioisostere.
| Original Moiety | Azabicyclo[3.1.1]heptane Isostere | Key Physicochemical Improvements | Reference Example |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improved solubility, lipophilicity, and metabolic stability. | Rupatidine Analogue[9] |
| Piperidine | 6-Azabicyclo[3.1.1]heptane | Provides non-classical 3D-analogs of chair and boat conformers. | General Building Blocks[3][4] |
| meta-Substituted Benzene | Aza-Bicyclo[3.1.1]heptane | Increases sp³ character, potentially improving solubility and metabolic profile. | General Design Strategy[10] |
Case Study: Rupatidine Analogue A compelling demonstration of this principle was shown by replacing the pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane core. This modification led to a marked improvement in critical physicochemical properties, including solubility and metabolic stability, highlighting the scaffold's potential to rescue drug candidates with suboptimal properties.[9][11]
Synthetic Strategies and Protocols
The accessibility of a scaffold is paramount to its widespread adoption. Fortunately, several robust and scalable synthetic routes to variously substituted azabicyclo[3.1.1]heptanes have been developed.
Caption: General workflow for azabicyclo[3.1.1]heptane synthesis.
Protocol 1: Multigram Synthesis of a Key Intermediate via Intramolecular Cyclization
This protocol details an efficient, scalable approach to 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a versatile intermediate for further elaboration. The method relies on an intramolecular imide formation from a 1,3-functionalized cyclobutane derivative.[2][12]
Objective: To synthesize 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride.
Materials:
-
3-Oxocyclobutanecarboxylate
-
Ammonia or appropriate amine source
-
Cyanide source (e.g., KCN)
-
Reagents for hydrolysis (e.g., HCl)
-
Reagents for N-protection/deprotection (e.g., Benzyl chloroformate, Pd/C, H₂)
-
Appropriate solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate)
Step-by-Step Methodology:
-
Strecker Reaction:
-
To a solution of 3-oxocyclobutanecarboxylate in methanol, add the amine source followed by the cyanide source.
-
Stir the reaction at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS). This diastereoselective reaction forms the key aminonitrile cyclobutane intermediate.
-
-
Hydrolysis and N-Protection:
-
Hydrolyze the ester and nitrile groups of the intermediate under acidic conditions (e.g., refluxing in 6M HCl) to yield the corresponding amino acid.
-
Protect the resulting amino group, for example, as a carbamate (e.g., using Boc anhydride or Benzyl chloroformate) under standard conditions.
-
-
Intramolecular Imide Formation (Cyclization):
-
Activate the carboxylic acid (e.g., using a coupling agent like DCC or EDC, or by conversion to an acid chloride).
-
Induce intramolecular cyclization by treating the activated acid with a base or by heating, leading to the formation of the 3-azabicyclo[3.1.1]heptane-2,4-dione core. This step proceeds with high efficiency.
-
-
Final Deprotection:
-
If a protecting group was used on the exocyclic amine, remove it under appropriate conditions. For a Cbz group, catalytic hydrogenolysis (H₂, Pd/C) is effective.
-
The final product, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, can be isolated as a salt (e.g., hydrochloride) and has been produced on a scale of up to 30 grams.[2]
-
Self-Validation: The identity and purity of the intermediate and final product should be confirmed at each stage using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC). The diastereoselectivity of the initial Strecker reaction is critical and should be verified by NMR analysis of the crude product.
Protocol 2: Photocatalytic [2+2] Cycloaddition for 6-Azabicyclo[3.1.1]heptanes
This protocol outlines a modern, light-mediated approach to access the 6-azabicyclo[3.1.1]heptane scaffold, which is valuable as a piperazine bioisostere.[13]
Objective: To synthesize a substituted 6-azabicyclo[3.1.1]heptane via intramolecular photocycloaddition.
Materials:
-
Aza-1,6-diene precursor with a radical-stabilizing group (e.g., phenyl) at the C-2 position.
-
Iridium-based or other suitable photocatalyst (e.g., Ir(ppy)₃).
-
High-power LED light source (e.g., Blue LED).
-
Degassed, anhydrous solvent (e.g., Acetonitrile).
-
Inert atmosphere setup (e.g., Schlenk line or glovebox).
Step-by-Step Methodology:
-
Reaction Setup:
-
In a reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial), combine the aza-1,6-diene substrate and the photocatalyst.
-
Add the degassed solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Photocatalysis:
-
Irradiate the stirred reaction mixture with the light source at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
The mechanism involves the photocatalyst absorbing light and transferring energy to the diene, promoting a 6-exo-trig cyclization to form the bridged bicyclic system.
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue using column chromatography on silica gel to isolate the desired 6-azabicyclo[3.1.1]heptane product.
-
Self-Validation: The success of the reaction is highly dependent on the choice of photocatalyst and the electronic nature of the radical-stabilizing group. A small optimization screen may be necessary for new substrates. Product characterization is performed by NMR and HRMS.
Applications in Drug Discovery Programs
The versatility of the azabicyclo[3.1.1]heptane scaffold is demonstrated by its incorporation into a wide range of biologically active molecules targeting diverse disease areas.
| Scaffold Type | Biological Target / Application | Therapeutic Area | Key Finding / Rationale |
| 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Cereblon (CRBN) E3 Ligase | Oncology (PROTACs) | Serves as a conformationally restricted analog of Thalidomide, a known molecular glue.[2][12][14] |
| 1-Aryl-3-azabicyclo[3.1.1]heptane-2,4-dione | Aromatase (CYP19A1) | Oncology (Breast Cancer) | Novel derivatives proved to be >140-fold more potent than the clinical agent aminoglutethimide.[15] |
| 3,6-Diazabicyclo[3.1.1]heptane | α4β2 Neuronal Nicotinic Receptors | CNS Disorders | Designed compounds showed potent and selective binding affinities in the nanomolar range.[16] |
| 2-Azabicyclo[3.1.1]heptane | Orexin Receptors | Sleep Disorders, Addiction | Patented derivatives identified as orexin receptor antagonists.[17] |
Conclusion
Azabicyclo[3.1.1]heptanes represent a mature and highly valuable class of building blocks for contemporary drug discovery. Their defining feature—a rigid, three-dimensional architecture—provides a robust platform for designing potent and selective ligands while simultaneously offering a proven strategy to overcome common challenges in drug development, such as poor solubility and metabolic instability. The development of scalable and versatile synthetic routes ensures their accessibility for both small-scale medicinal chemistry campaigns and large-scale manufacturing. As the industry continues to explore beyond "flatland," the strategic incorporation of azabicyclo[3.1.1]heptanes will undoubtedly contribute to the discovery of the next generation of innovative therapeutics.
References
- 1. Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C−C/C−N Bond Cross‐Exchange Reaction between Bicyclobutanes and Diaziridines (2024) | Heng-Xian He [scispace.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 4. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane (1392804-11-3) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. — Oxford Global Health [globalhealth.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Front Cover: Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs (Eur. J. Org. Chem. 17/2025) | Zendy [zendy.io]
- 15. Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4- diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GB2558975B - Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
experimental protocol for hydrogenation of benzyl-2-azabicyclo[3.1.1]heptane
Title: Robust and Scalable Hydrogenation Protocol for the N-Debenzylation of Benzyl-2-azabicyclo[3.1.1]heptane
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 2-azabicyclo[3.1.1]heptane scaffold is a conformationally rigid structural motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional architecture can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2][3] The synthesis of derivatives based on this core often involves the use of an N-benzyl protecting group, which is subsequently removed in a later synthetic step. Catalytic hydrogenolysis is a widely employed method for N-benzyl deprotection due to its mild reaction conditions and clean conversion, typically yielding the desired amine and toluene as the primary byproduct.[4]
This application note provides a detailed, field-proven experimental protocol for the hydrogenation of benzyl-2-azabicyclo[3.1.1]heptane. The causality behind experimental choices, a self-validating system for reaction monitoring, and comprehensive references are included to ensure technical accuracy and reproducibility.
Mechanistic Overview: Catalytic Hydrogenolysis
The debenzylation of N-benzyl amines via catalytic hydrogenolysis is a well-established transformation.[4] The process involves the cleavage of the C-N bond using molecular hydrogen in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).
The reaction mechanism can be summarized in the following key steps:
-
Adsorption: Both the N-benzyl amine substrate and molecular hydrogen adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The adsorbed molecular hydrogen undergoes dissociative chemisorption, forming palladium hydride species on the catalyst surface.
-
C-N Bond Cleavage: The benzylic C-N bond of the adsorbed amine is cleaved by the active hydrogen species. This results in the formation of the deprotected amine and toluene.
-
Desorption: The final products, the deprotected amine and toluene, desorb from the catalyst surface, thereby regenerating the active sites for subsequent catalytic cycles.
Experimental Protocol
Materials and Reagents
-
Substrate: Benzyl-2-azabicyclo[3.1.1]heptane
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Solvent: Methanol (MeOH), anhydrous
-
Hydrogen Source: Hydrogen gas (H₂) balloon or high-pressure vessel
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Filtration Aid: Celite®
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Vacuum/inert gas manifold
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Step-by-Step Hydrogenation Procedure
This protocol outlines a standard procedure for the N-debenzylation of benzyl-2-azabicyclo[3.1.1]heptane using 10% Pd/C and hydrogen gas.
1. Reaction Setup:
- To a round-bottom flask equipped with a magnetic stir bar, add the N-benzyl-2-azabicyclo[3.1.1]heptane (1.0 mmol).
- Dissolve the substrate in an appropriate volume of anhydrous methanol (10-20 mL).
- Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd) to the solution.
2. Establishing a Hydrogen Atmosphere:
- Seal the flask with a septum.
- Carefully evacuate the flask using a vacuum pump and then backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
- Finally, evacuate the flask and backfill with hydrogen gas from a balloon. For reactions requiring higher pressure, connect the flask to a hydrogenation apparatus.
3. Reaction Execution:
- Stir the reaction mixture vigorously at room temperature.[4] Vigorous stirring is critical to ensure efficient mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen).
4. Reaction Monitoring (Self-Validating System):
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This provides a reliable checkpoint for reaction completion.
5. Work-up and Catalyst Removal:
- Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.
- Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst.
- Safety Note: Do not allow the filter cake to dry completely in the air, as Pd/C can be pyrophoric. Quench the catalyst on the Celite® pad with water before disposal.[4]
6. Product Isolation:
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected 2-azabicyclo[3.1.1]heptane.
- The crude product can be further purified by column chromatography or other suitable methods if necessary.
Experimental Workflow Diagram
Caption: Workflow for the hydrogenation of benzyl-2-azabicyclo[3.1.1]heptane.
Alternative Protocol: Catalytic Transfer Hydrogenation
For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a viable alternative. This method utilizes a hydrogen donor in place of gaseous hydrogen. Ammonium formate is a commonly used and effective hydrogen donor.[5][6][7]
Protocol using Ammonium Formate
1. Reaction Setup:
- In a round-bottom flask, suspend the N-benzyl-2-azabicyclo[3.1.1]heptane (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (10 mL).[4]
2. Hydrogen Donor Addition:
- Add anhydrous ammonium formate (approximately 5 equivalents) to the stirred suspension in a single portion.
3. Reaction Execution:
- Heat the reaction mixture to reflux.
4. Monitoring and Work-up:
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the mixture and filter through Celite® to remove the catalyst.
- Concentrate the filtrate to obtain the crude product.
Data Summary
The following table summarizes typical reaction conditions for N-benzyl deprotection, providing a comparative overview.
| Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Additive | Temp. (°C) | Time | Yield (%) | Reference(s) |
| N-Benzyl Dioctylamine | 10% Pd/C (1 mol%) | H₂ (balloon) | MeOH | None | RT | 90 min | Incomplete | [4],[8] |
| N-Benzyl Dioctylamine | 10% Pd/C + 10% Nb₂O₅/C | H₂ (balloon) | MeOH | None | RT | <60 min | >99% | [8] |
| Various N-Benzyl Amines | 10% Pd/C | Ammonium Formate | Dry MeOH | None | Reflux | <10 min | 76-95% | [4],[5] |
| N-Bn Piperidine | 5% or 10% Pd/C | H₂ (balloon) | EtOH | HCl | RT | N/A | N/A | [4] |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading or the hydrogen pressure. The addition of a co-catalyst like niobic acid on carbon (Nb₂O₅/C) has been shown to facilitate the reaction.[8]
-
Catalyst Poisoning: Ensure the substrate and solvent are free from impurities, such as sulfur-containing compounds, which can poison the palladium catalyst.
-
Safety: Always handle hydrogen gas with appropriate safety precautions in a well-ventilated fume hood. As mentioned, exercise caution when handling the dry Pd/C catalyst.
Conclusion
The hydrogenation of benzyl-2-azabicyclo[3.1.1]heptane to afford the corresponding deprotected amine is a crucial transformation in the synthesis of novel chemical entities for drug discovery. The protocols described herein, utilizing either hydrogen gas or a transfer hydrogenation agent, provide reliable and scalable methods for this deprotection. Careful attention to reaction setup, monitoring, and work-up procedures will ensure high yields and purity of the desired product.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 2,4-Methanepipecolic Acid by Recrystallization: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol and theoretical background for the purification of 2,4-methanepipecolic acid, a constrained bicyclic non-proteinogenic amino acid, via recrystallization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of novel peptide-based therapeutics and other advanced chemical entities.
Introduction: The Significance of Purifying 2,4-Methanepipecolic Acid
2,4-Methanepipecolic acid, also known as 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a conformationally restricted analog of proline. Its rigid bicyclic structure imparts unique stereochemical constraints, making it a valuable building block in medicinal chemistry for the design of peptides and peptidomimetics with enhanced proteolytic stability, receptor affinity, and specific secondary structures.[1] The purity of this amino acid is paramount for its successful application in solid-phase peptide synthesis and for ensuring the homogeneity and biological activity of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, can yield highly pure crystalline material.[2]
Scientific Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.
Solvent Selection: The Cornerstone of Successful Recrystallization
The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
High dissolving power for the target compound at elevated temperatures.
-
Low dissolving power for the target compound at low temperatures.
-
High or low dissolving power for impurities, allowing for their separation.
-
A boiling point that is not excessively high or low.
-
Chemical inertness towards the compound being purified.
-
Ease of removal from the purified crystals.
For amino acids and their derivatives, which are zwitterionic and possess both polar and non-polar characteristics, a mixed-solvent system is often employed.[3] This typically involves a "good" solvent in which the amino acid has high solubility, and a miscible "anti-solvent" in which it is poorly soluble. The addition of the anti-solvent to a solution of the amino acid in the good solvent reduces the overall solubility and induces crystallization.
Based on the structural similarity of 2,4-methanepipecolic acid to proline and other bicyclic amino acids, a logical starting point for solvent screening would include polar protic solvents like water, methanol, ethanol, and isopropanol as "good" solvents, and less polar solvents like ethyl acetate, diethyl ether, or acetone as potential "anti-solvents".[1][4]
Experimental Protocol: Recrystallization of 2,4-Methanepipecolic Acid Hydrochloride
This protocol details the recrystallization of the hydrochloride salt of 2,4-methanepipecolic acid, a common form in which this amino acid is isolated after synthesis.
Materials and Equipment
Materials:
-
Crude 2,4-methanepipecolic acid hydrochloride
-
Isopropanol (ACS grade or higher)
-
Diethyl ether (anhydrous)
-
Activated carbon (optional, for removing colored impurities)
-
Celatom® or filter aid (optional)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatulas and weighing paper
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude 2,4-methanepipecolic acid hydrochloride in a minimal amount of hot isopropanol. Start with a small volume of isopropanol and add more incrementally while heating and stirring until the solid is fully dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration. This is a critical step to remove these impurities before crystallization. To prevent premature crystallization during filtration, use a pre-heated funnel and flask, and add a small excess of hot isopropanol to the solution before filtering.
-
Crystallization Induction: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, crystal formation should be observed. If no crystals have formed, induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure 2,4-methanepipecolic acid hydrochloride.
-
Addition of Anti-solvent: Once crystallization has initiated at room temperature, slowly add diethyl ether (the anti-solvent) dropwise with gentle swirling. The addition of the anti-solvent will further decrease the solubility of the amino acid hydrochloride and promote more complete crystallization. Add the anti-solvent until the solution becomes slightly cloudy, then add a few drops of isopropanol to redissolve the fine precipitate and allow for the growth of larger crystals upon slow cooling.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities. It is important to use a cold solvent to minimize the loss of the desired product.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Figure 1. Workflow for the purification of 2,4-methanepipecolic acid hydrochloride by recrystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period. |
| "Oiling out" occurs (formation of a liquid instead of solid crystals). | - The boiling point of the solvent is higher than the melting point of the solute.- The solute is precipitating from a supersaturated solution at a temperature above its melting point.- High concentration of impurities. | - Reheat the solution to dissolve the oil.- Add a small amount of the "good" solvent (isopropanol) to decrease the saturation.- Allow the solution to cool more slowly.- Consider using a different solvent system with a lower boiling point.[5] |
| Low recovery of the purified compound. | - Too much solvent was used.- Premature crystallization during hot filtration.- Washing the crystals with a solvent that is too warm.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is hot during hot filtration.- Wash the crystals with ice-cold solvent.- Cool the crystallization mixture in an ice bath for an extended period. |
| The purified product is still impure. | - The cooling process was too rapid, trapping impurities in the crystal lattice.- The chosen solvent is not effective at separating the specific impurities present. | - Allow the solution to cool more slowly.- Perform a second recrystallization.- Screen for a different solvent or solvent system. |
Characterization of Purified 2,4-Methanepipecolic Acid
The purity of the recrystallized 2,4-methanepipecolic acid should be assessed using appropriate analytical techniques.
| Analytical Technique | Expected Outcome for Pure Compound |
| Melting Point | A sharp melting point range of 1-2 °C. The melting point of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is reported to be 237–238 °C (with decomposition).[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra should show the expected signals with correct integrations and multiplicities, and be free of impurity peaks. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak should be observed. |
| Mass Spectrometry (MS) | The mass spectrum should show the correct molecular ion peak. |
Conclusion
The recrystallization protocol outlined in this application note provides a robust method for the purification of 2,4-methanepipecolic acid. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain this valuable non-proteinogenic amino acid in high purity, which is essential for its successful application in drug discovery and development. The principles and troubleshooting guide presented here offer a solid foundation for optimizing the purification of this and other constrained amino acid analogs.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 4. Item - Solubility Behavior and Data Modeling of lâProline in Different Neat and Binary Solvent Systems - American Chemical Society - Figshare [acs.figshare.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Comprehensive Characterization of Azabicyclo Compounds
Authored by: A Senior Application Scientist
Introduction: The Structural Significance of Azabicyclo Compounds in Medicinal Chemistry
Azabicyclo compounds, such as tropane alkaloids, granatane, and their synthetic analogs, represent a critical class of scaffolds in modern drug discovery. Their rigid, three-dimensional structures offer precise vectoral presentation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets. This structural rigidity, however, presents unique challenges for unambiguous characterization. Unlike conformationally flexible acyclic or monocyclic systems, the fixed spatial arrangement of atoms in azabicyclo frameworks gives rise to complex stereochemical relationships and distinctive spectral patterns.
This guide provides a comprehensive overview of the key analytical methodologies for the structural elucidation and purity assessment of azabicyclo compounds. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering not just protocols, but the underlying rationale for experimental design.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful tool for the de novo structural determination of azabicyclo compounds in solution. The rigid framework often leads to well-resolved, albeit complex, spectra.
¹H NMR: Unraveling Proton Environments
The proton NMR spectrum provides the initial blueprint of the molecule, revealing the number of distinct proton environments, their multiplicities (spin-spin coupling), and their relative spatial orientations.
-
Causality in Chemical Shifts: The bicyclic nature creates unique magnetic environments. Protons on the "endo" and "exo" faces of the ring system will experience different shielding effects, leading to significant differences in their chemical shifts. For instance, in a tropane scaffold, the bridgehead protons (at C1 and C5) are typically found in the 2.5-3.5 ppm range, while the axial and equatorial protons of the piperidine ring exhibit complex splitting patterns.
-
Through-Bond and Through-Space Correlations: The rigidity of the azabicyclo core allows for the observation of long-range couplings and through-space interactions (Nuclear Overhauser Effect - NOE), which are instrumental in assigning stereochemistry.
2D NMR Techniques: Building the Molecular Framework
For complex azabicyclo structures, 2D NMR is indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is the first step in piecing together the spin systems within the rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a definitive map of C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by 2 or 3 bonds. It is crucial for identifying quaternary carbons and piecing together the entire carbon skeleton, including the bridgehead carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of azabicyclo compounds. It identifies protons that are close in space, irrespective of their bonding. For example, a strong NOE between a proton on the bridge and a substituent can definitively establish the endo or exo configuration of that substituent.
Experimental Protocol: Full NMR Characterization of a Novel Azabicyclo[3.2.1]octane Derivative
Objective: To unambiguously determine the structure and relative stereochemistry of a synthesized azabicyclo[3.2.1]octane derivative.
Materials:
-
Synthesized azabicyclo compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound into a clean, dry vial.
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
-
Acquisition of 2D Spectra:
-
COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to establish ¹H-¹H coupling networks.
-
HSQC: Acquire a phase-sensitive gHSQC spectrum to correlate one-bond ¹H-¹³C connections.
-
HMBC: Acquire a gHMBC spectrum. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms) to identify through-space interactions and determine stereochemistry.
-
-
Data Analysis:
-
Step 1: Integrate the ¹H NMR spectrum and analyze the multiplicities to identify spin systems.
-
Step 2: Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Step 3: Use the COSY spectrum to trace the connectivity of adjacent protons within the ring systems.
-
Step 4: Use the HMBC spectrum to connect the spin systems and identify quaternary carbons.
-
Step 5: Critically analyze the NOESY spectrum to assign the relative stereochemistry of substituents as endo or exo.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.
Ionization Techniques
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar and thermally labile azabicyclo compounds, often generating the protonated molecule [M+H]⁺. It is the most common technique when coupled with HPLC.
-
Electron Impact (EI): This is a high-energy technique that causes extensive fragmentation. While it may not always show the molecular ion, the resulting fragmentation pattern is highly reproducible and can serve as a fingerprint for the compound.
Fragmentation Patterns of Azabicyclo Compounds
The rigid ring system of azabicyclo compounds often directs fragmentation in predictable ways. A common fragmentation pathway involves the cleavage of the C-C bonds adjacent to the nitrogen atom, leading to the formation of stable iminium ions. Understanding these pathways is crucial for interpreting the mass spectrum.
Experimental Protocol: HPLC-MS Analysis for Purity and Molecular Weight Confirmation
Objective: To confirm the molecular weight and assess the purity of a synthesized azabicyclo compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Mass Spectrometer with an ESI source (e.g., a quadrupole or ion trap)
Materials:
-
Sample dissolved in a suitable solvent (e.g., methanol, acetonitrile) at ~1 mg/mL
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)
-
Volatile buffer/additive (e.g., formic acid, ammonium acetate)
Procedure:
-
HPLC Method Development (General Starting Conditions):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV detector at an appropriate wavelength (e.g., 210, 254 nm) and the MS detector.
-
-
MS Parameter Setup (ESI Positive Mode):
-
Ion Source: ESI+.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas (N₂) Flow: 10-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 100-1000.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the data.
-
Analyze the chromatogram for the presence of a single major peak, indicating purity.
-
Extract the mass spectrum for the major peak.
-
Identify the [M+H]⁺ ion to confirm the molecular weight of the compound.
-
Chiral Separation: Resolving Enantiomers
Many bioactive azabicyclo compounds are chiral. The separation and characterization of enantiomers are critical, as they often exhibit different pharmacological and toxicological profiles.
Chiral HPLC
This is the most common method for the analytical and preparative separation of enantiomers.
-
Chiral Stationary Phases (CSPs): The key to chiral HPLC is the use of a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are widely used and have proven effective for a broad range of compounds, including azabicyclo alkaloids.
Experimental Protocol: Analytical Chiral HPLC Separation
Objective: To separate and quantify the enantiomers of a chiral azabicyclo compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column (e.g., Daicel Chiralpak series).
Procedure:
-
Column and Mobile Phase Selection:
-
Consult literature or supplier application notes for the specific class of azabicyclo compound to select an appropriate chiral column and mobile phase system (often a mixture of hexane/isopropanol or other normal-phase solvents).
-
-
Method Development:
-
Start with a typical mobile phase composition (e.g., 90:10 hexane:isopropanol).
-
Inject a solution of the racemic mixture.
-
If no separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier).
-
Adjust the flow rate to optimize resolution and analysis time.
-
-
Quantification:
-
Once a baseline separation is achieved, integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
-
X-ray Crystallography: The Definitive Structure
For azabicyclo compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry. This technique is often considered the "gold standard" for structural elucidation.
-
When to Use: When NMR data is ambiguous, or when the absolute configuration needs to be determined without the use of a chiral standard, X-ray crystallography is the method of choice.
-
The Challenge: The primary limitation is the ability to grow a single crystal of sufficient size and quality.
Workflow and Data Integration
A logical workflow is essential for the efficient and accurate characterization of azabicyclo compounds.
Caption: Integrated workflow for azabicyclo compound characterization.
Summary of Key Analytical Data
| Technique | Information Provided | Key Considerations for Azabicyclo Compounds |
| ¹H NMR | Proton environment, coupling, relative stereochemistry | Rigid framework leads to distinct and often complex splitting patterns for endo/exo protons. |
| ¹³C NMR | Number of unique carbon environments | Bridgehead carbons have characteristic chemical shifts. |
| 2D NMR | C-H connectivity (HSQC), H-H connectivity (COSY), long-range C-H correlations (HMBC), through-space H-H proximity (NOESY) | NOESY is critical for unambiguous assignment of stereochemistry. |
| Mass Spec (ESI) | Molecular weight confirmation | Provides the [M+H]⁺ ion with minimal fragmentation. |
| Mass Spec (EI) | Fragmentation pattern (fingerprint) | Characteristic cleavage patterns related to the bicyclic ring structure can be observed. |
| HPLC | Purity assessment, quantification | Reversed-phase (C18) is commonly used. |
| Chiral HPLC | Enantiomeric separation and purity (ee%) | Requires specialized chiral stationary phases. |
| X-ray Cryst. | Absolute 3D structure | Gold standard for structural proof, but requires a suitable single crystal. |
Application Notes and Protocols: Bicyclic Peptides for Targeting Protein-Protein Interactions
Introduction: A New Modality for "Undruggable" Targets
Protein-protein interactions (PPIs) represent a vast and complex network of molecular communication that governs nearly all cellular processes. The dysregulation of these interactions is a hallmark of numerous diseases, including cancer, inflammatory disorders, and infectious diseases.[1] However, targeting PPIs with conventional therapeutics has proven to be a formidable challenge. Small molecules often lack the required surface area to effectively disrupt the large, flat, and featureless interfaces of PPIs, while large biologics like antibodies are generally restricted to extracellular targets due to their poor cell permeability.[2][3][4]
Bicyclic peptides have emerged as a promising therapeutic modality that bridges the gap between small molecules and biologics.[5][6] These structurally constrained peptides, typically 9-15 amino acids in length with a molecular weight of 1.5-2 kDa, are locked into a defined conformation by a synthetic scaffold.[6][7] This bicyclic architecture confers several advantageous properties:
-
High Affinity and Specificity: The rigid conformation reduces the entropic penalty upon binding, leading to high-affinity interactions comparable to antibodies.[2][5]
-
Enhanced Stability: The cyclic structure provides significant resistance to proteolytic degradation compared to linear peptides.[5][6]
-
Improved Pharmacokinetics: Their small size allows for rapid tissue penetration and renal clearance, potentially minimizing off-target toxicity.[6][7]
-
Access to Intracellular Targets: While challenging, strategies are being developed to enhance the cell permeability of bicyclic peptides, opening the door to targeting intracellular PPIs.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of bicyclic peptides for targeting PPIs. We will delve into the experimental workflow, from library screening to hit validation and cellular characterization, providing detailed protocols and expert insights to facilitate the successful implementation of this technology.
The Discovery Engine: Identifying Bicyclic Peptide Inhibitors
The discovery of potent and selective bicyclic peptide inhibitors relies on the screening of vast combinatorial libraries. Two dominant technologies for this purpose are phage display and mRNA display, which allow for the selection of high-affinity binders from libraries containing trillions of unique sequences.
Phage Display: A Robust and Validated Approach
Phage display technology utilizes bacteriophages to present vast libraries of peptides on their surface.[10] For bicyclic peptides, a common strategy involves displaying linear peptides containing strategically placed cysteine residues. These peptides are then chemically cyclized on the phage surface using a trifunctional linker, such as tris-(bromomethyl)benzene (TBMB).[11] The resulting bicyclic peptide library can then be subjected to affinity selection against the target protein.
Caption: Phage display workflow for bicyclic peptide discovery.
-
Target Immobilization:
-
Coat wells of a 96-well microtiter plate with the purified target protein (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature.
-
-
Library Binding:
-
Incubate the cyclized phage library (e.g., 10¹¹-10¹² phage particles) in the blocked wells for 2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Perform a series of stringent washes with PBST to remove non-specifically bound phage. Increase the number and stringency of washes in subsequent panning rounds.
-
-
Elution:
-
Elute the specifically bound phage using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.2) or by competitive elution with a known ligand.
-
Neutralize the eluted phage with 1 M Tris-HCl, pH 9.1.
-
-
Amplification:
-
Infect a mid-log phase E. coli culture with the eluted phage.
-
Amplify the phage overnight and purify them from the culture supernatant by PEG/NaCl precipitation.
-
-
Iteration and Analysis:
-
Repeat the panning cycle 3-5 times to enrich for high-affinity binders.
-
After the final round, isolate individual phage clones and sequence their DNA to identify the peptide sequences of the binders.
-
mRNA Display: Unlocking Unprecedented Library Diversity
mRNA display is an in vitro selection technique that can generate libraries of even greater diversity (>10¹²) than phage display.[12][13] In this method, a library of mRNA molecules is translated in vitro, and the resulting peptides are covalently linked to their encoding mRNA through a puromycin linker. This physical linkage allows for the selection of peptides with desired properties and subsequent amplification of the corresponding genetic information via RT-PCR.
Caption: mRNA display workflow for bicyclic peptide discovery.
-
Library Preparation:
-
Synthesize a DNA library encoding peptides with cysteine or other reactive residues for cyclization.
-
Perform in vitro transcription to generate the corresponding mRNA library.
-
Ligate the mRNA library to a puromycin-containing DNA linker.
-
-
Display and Cyclization:
-
Translate the mRNA-linker construct in a cell-free translation system (e.g., rabbit reticulocyte lysate). The puromycin at the 3' end of the mRNA enters the ribosomal A site and is incorporated into the nascent peptide chain, forming a stable mRNA-peptide fusion.
-
Purify the fusion molecules.
-
Perform the chemical cyclization reaction in solution.
-
-
Affinity Selection:
-
Reverse transcribe the mRNA portion of the fusion molecules to generate a more stable cDNA-peptide fusion.
-
Incubate the library with the biotinylated target protein in solution.
-
Capture the target-binder complexes on streptavidin-coated magnetic beads.
-
Perform stringent washes to remove non-binders.
-
Elute the bound complexes.
-
-
Amplification and Analysis:
-
Amplify the cDNA of the eluted binders by PCR.
-
Use the amplified DNA as the input for the next round of selection or for sequencing to identify hit sequences.
-
Hit Validation and Characterization: From Binder to Inhibitor
Once hit peptides are identified from the screening process, they must be synthesized and characterized to confirm their binding affinity, specificity, and functional activity.
Biochemical and Biophysical Characterization
A suite of biophysical techniques can be employed to quantify the binding interaction between the bicyclic peptide and its target protein.
| Technique | Principle | Information Obtained | Typical Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface upon binding. | Kon, Koff, KD | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | KD, ΔH, ΔS, Stoichiometry (n) | Low |
| Fluorescence Anisotropy (FA) | Measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding. | KD | High |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An immunoassay to detect and quantify the binding interaction. | Apparent KD, IC50 | High |
-
Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) via amine coupling or other appropriate chemistry.
-
Block any remaining active sites on the chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the synthesized bicyclic peptide over the sensor chip surface.
-
Record the binding response (in Response Units, RU) over time.
-
After each injection, regenerate the chip surface with a suitable regeneration buffer to remove the bound peptide.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Functional Characterization in Cellular Assays
The ultimate goal is to identify bicyclic peptides that not only bind to the target PPI but also modulate its function in a cellular context. The choice of cellular assay is dependent on the specific PPI and its downstream signaling pathway.
This protocol is designed to assess the ability of a bicyclic peptide to inhibit the interaction between Tumor Necrosis Factor-alpha (TNFα) and its receptor, thereby protecting cells from TNFα-induced apoptosis.
-
Cell Culture:
-
Culture a TNFα-sensitive cell line (e.g., L929 fibroblasts) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-incubate the cells with varying concentrations of the bicyclic peptide for 1-2 hours.
-
Add a fixed concentration of TNFα (e.g., 10 ng/mL) to the wells.
-
Include appropriate controls: untreated cells, cells treated with TNFα alone, and cells treated with a known inhibitor.
-
-
Viability Assay:
-
After 24-48 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control.
-
Plot the cell viability as a function of the bicyclic peptide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Inhibition of the TNFα signaling pathway by a bicyclic peptide.
Case Study: Bicyclic Peptide Inhibitors of TNFα
To illustrate the power of this approach, researchers have successfully identified bicyclic peptide inhibitors of TNFα.[14] Using a combinatorial library of bicyclic peptides, potent antagonists were discovered that could disrupt the interaction between TNFα and its receptor.
| Compound | Binding Affinity (KD) | Functional Activity (IC50) | Reference |
| Anticachexin C1 | 0.45 µM | 3.1 µM | [14] |
| Anticachexin C2 | 1.6 µM | >10 µM | [14] |
These findings demonstrate that bicyclic peptides can effectively inhibit PPIs and translate their binding affinity into functional cellular activity.[14]
Future Outlook and Applications
The field of bicyclic peptides is rapidly advancing, with ongoing efforts to improve their drug-like properties, particularly cell permeability.[8] The modular nature of this technology allows for the development of innovative therapeutic constructs, such as:
-
Bicycle Drug Conjugates (BDCs): Bicyclic peptides can be used as targeting moieties to deliver cytotoxic payloads specifically to cancer cells.[15][16]
-
Bicycle Radioconjugates (BRCs): These constructs can deliver radionuclides for cancer imaging and therapy.[16]
-
Bispecific Bicycles: Linking two bicyclic peptides can create molecules that simultaneously engage two different targets.[6][16]
Conclusion
Bicyclic peptides represent a versatile and powerful platform for targeting protein-protein interactions, offering a unique combination of antibody-like affinity and small-molecule-like pharmacokinetics.[5][6] The robust discovery platforms of phage and mRNA display, coupled with a comprehensive suite of biochemical and cellular assays, provide a clear path for the identification and validation of novel therapeutic candidates. As our understanding of the complex web of PPIs continues to grow, bicyclic peptides are poised to play a pivotal role in the development of next-generation therapeutics for a wide range of diseases.
References
- 1. Frontiers | Utilization of macrocyclic peptides to target protein-protein interactions in cancer [frontiersin.org]
- 2. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Cyclic Peptides for PPI Inhibition - Synthesis Experts - Creative Peptides [creative-peptides.com]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. Bicyclic Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. bicycletherapeutics.com [bicycletherapeutics.com]
- 8. Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting intracellular protein-protein interactions with macrocyclic peptides - American Chemical Society [acs.digitellinc.com]
- 10. cambridgeand.com [cambridgeand.com]
- 11. bicycletherapeutics.com [bicycletherapeutics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepharmaletter.com [thepharmaletter.com]
- 16. bicycletherapeutics.com [bicycletherapeutics.com]
Application Notes and Protocols: Enhancing Peptide Stability with Constrained Amino Acids
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptides represent a highly specific and potent class of therapeutic agents, capable of targeting cellular machinery with precision that often eludes small molecules. However, the clinical translation of many promising peptide candidates is hampered by their inherent instability. In their natural, linear state, peptides are often rapidly degraded by proteases in biological systems and exhibit conformational flexibility, which can lead to reduced binding affinity for their targets.[1] This guide provides an in-depth exploration of a powerful strategy to overcome these limitations: the incorporation of constrained amino acids to engineer peptides with enhanced stability, improved pharmacokinetic profiles, and superior therapeutic potential. By pre-organizing the peptide into a bioactive conformation, we can significantly increase its resistance to enzymatic degradation and improve its target engagement.[2][3]
This document will delve into the rationale behind using constrained amino acids, provide a detailed overview of common constraining strategies, and offer step-by-step protocols for the synthesis, purification, and stability assessment of these modified peptides.
The Rationale for Conformational Constraint: A Thermodynamic and Kinetic Perspective
The stability and activity of a peptide are intrinsically linked to its three-dimensional structure. Linear peptides exist in a dynamic equilibrium of multiple conformations, and only a subset of these are recognized by the target receptor. This conformational flexibility comes at a thermodynamic cost upon binding, as the peptide must adopt a specific, low-entropy state. Furthermore, the extended conformations of linear peptides are often ideal substrates for proteases.[4]
By introducing conformational constraints, we address both of these challenges:
-
Enhanced Binding Affinity: Constraining a peptide into its bioactive conformation reduces the entropic penalty of binding, leading to a significant increase in binding affinity and specificity.[1]
-
Increased Proteolytic Resistance: A rigidified structure can sterically hinder the approach of proteases, dramatically increasing the peptide's half-life in biological fluids.[5][6] The introduction of non-natural amino acids, such as D-amino acids or N-methylated residues, can further disrupt protease recognition at specific cleavage sites.[3][5]
Strategies for Inducing Conformational Constraint
A variety of chemical modifications can be employed to restrict the conformational freedom of a peptide. The choice of strategy depends on the desired secondary structure and the specific therapeutic target.
Side-Chain to Side-Chain Cyclization (Lactam Bridges)
Lactam bridges are formed by creating an amide bond between the side chains of acidic (e.g., Aspartic acid, Glutamic acid) and basic (e.g., Lysine, Ornithine) amino acids. This strategy is particularly effective for stabilizing α-helical structures.[2] The spacing of the residues to be cyclized is critical; an (i, i+4) spacing typically reinforces an α-helix, while an (i, i+3) spacing can stabilize β-turns.[7]
Hydrocarbon Stapling
This technique involves introducing two unnatural amino acids with olefin-bearing side chains into the peptide sequence, typically at the i and i+4 or i and i+7 positions to stabilize an α-helix.[8] A subsequent ring-closing metathesis reaction forms a covalent hydrocarbon "staple" that locks the peptide into its helical conformation. Stapled peptides have shown remarkable improvements in proteolytic resistance and cell permeability.[4][9]
N-Methylation
The substitution of a backbone amide proton with a methyl group is a subtle yet powerful modification.[10] This eliminates a hydrogen bond donor, which can disrupt secondary structures like β-sheets but can also protect against proteolysis by sterically hindering the approach of proteases.[6] N-methylation has also been shown to improve pharmacokinetic properties, including oral bioavailability.[11][12][13]
Incorporation of D-Amino Acids
Proteases are highly stereospecific and primarily recognize L-amino acids. The strategic substitution of an L-amino acid with its D-enantiomer at a known protease cleavage site can render the peptide bond resistant to hydrolysis, significantly increasing its stability without drastically altering the overall conformation.[5][14]
Experimental Workflows and Protocols
The successful development of a stabilized peptide therapeutic requires a systematic approach, from initial design and synthesis to rigorous stability and functional assessment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Lactam-Bridged Peptide
This protocol describes the manual synthesis of a lactam-bridged peptide on a 0.1 mmol scale using Fmoc/tBu chemistry.[15][16]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Allyl deprotection: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), PhSiH₃ (Phenylsilane) in DCM (Dichloromethane)
-
Cyclization reagents: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/Water (95:2.5:2.5, v/v/v)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, then treat again for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF. Add the activated amino acid to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.
-
Selective Side-Chain Deprotection: After completing the linear sequence, wash the resin with DCM. Add a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (24 eq.) in DCM and agitate under a nitrogen atmosphere for 2 hours. Wash the resin thoroughly with DCM and DMF.[16]
-
On-Resin Lactam Bridge Formation: Add PyAOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin and agitate for 2-4 hours at room temperature. Monitor cyclization completion by LC-MS analysis of a small resin sample.[16]
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours.
-
Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Purify the peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol provides a framework for assessing the proteolytic stability of a peptide in human plasma.[3]
Materials:
-
Test peptide stock solution (1 mg/mL in an appropriate solvent)
-
Human plasma (commercially available)
-
Quenching solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)
-
Incubation buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
LC-MS system for analysis
Procedure:
-
Plasma Preparation: Thaw frozen human plasma on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Reaction Setup: In a microcentrifuge tube, mix the plasma with PBS (e.g., a 1:1 ratio). Pre-warm the mixture to 37°C for 5 minutes.[9]
-
Initiate Reaction: Add the test peptide to the plasma mixture to a final concentration of 10-100 µg/mL. This is the t=0 time point. Immediately withdraw the first aliquot.
-
Time-Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Protein Precipitation: Vortex the quenched samples and incubate on ice for 20 minutes.
-
Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze by LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the peptide's half-life (t₁/₂).
Quantitative Impact of Constrained Amino Acids on Peptide Stability
The introduction of constraints can lead to dramatic improvements in peptide half-life. The following table summarizes representative data from the literature, comparing the stability of linear peptides to their constrained counterparts.
| Peptide/Target | Constraint Type | Linear Half-Life (t₁/₂) | Constrained Half-Life (t₁/₂) | Fold Improvement | Reference |
| BID BH3 Domain | Hydrocarbon Staple (i, i+4) | 9 minutes | > 1 hour | > 6.7 | [4] |
| HIV-1 Fusion Peptide | Olefin Metathesis (i, i+7) | Not reported | 41-fold decreased cleavage rate | 41 | [17] |
| RGD Peptide | Disulfide Cyclization | 1 | 30-fold more stable | 30 | [18] |
| G-protein Ligand | N-Methylation | ~10 minutes | > 180 minutes | > 18 | [19] |
| Antimicrobial Peptide | D-Amino Acid Substitution | 2-6 minutes | 36 minutes | ~6-18 | [14] |
Conformational Analysis of Constrained Peptides
Confirming that the desired conformation has been achieved is a critical step in the development process.
-
Circular Dichroism (CD) Spectroscopy: CD is a rapid and powerful technique for assessing the secondary structure of peptides in solution. Alpha-helical peptides typically exhibit characteristic negative bands at ~208 nm and ~222 nm, while β-sheets show a negative band around 218 nm. By comparing the CD spectra of the constrained peptide to its linear counterpart, one can quantify the increase in helicity or other ordered structures.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information, allowing for the precise determination of the three-dimensional structure of the constrained peptide in solution. This can confirm the formation of the desired secondary structure and provide insights into the specific atomic interactions that contribute to its stability.[20]
Commercial Suppliers of Constrained Amino Acids
A wide range of protected amino acids for introducing constraints are commercially available, facilitating their incorporation into peptide synthesis workflows.
| Supplier | Types of Constrained Amino Acids Offered |
| AAPPTec | Alkenyl amino acids for stapling, N-methyl amino acids, Pseudoproline dipeptides.[9][21][22] |
| BOC Sciences | Specialized supplier of a diverse range of stapled peptide amino acids.[] |
| AnaSpec | N-α-Methyl amino acids, other methylated amino acids, building blocks for stapled peptides.[24][25] |
| CEM Corporation | Fmoc-protected amino acids for forming bridged or stapled structures.[26] |
| Advanced ChemTech | α-Methyl amino acids, Alkenyl building blocks for stapled peptides.[27] |
Conclusion and Future Perspectives
The use of constrained amino acids is a field-proven strategy for transforming labile peptide leads into robust drug candidates. By pre-organizing the peptide into its bioactive conformation, researchers can simultaneously enhance proteolytic stability, increase target affinity, and improve pharmacokinetic properties. The protocols and data presented in this guide offer a practical framework for the rational design and development of next-generation peptide therapeutics. As our understanding of structure-stability relationships continues to grow, and as new constraining chemistries are developed, we can expect to see an increasing number of constrained peptide drugs entering clinical development and ultimately benefiting patients across a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Stability & Half-Life Extension Strategies | Adesis, Inc. [adesisinc.com]
- 4. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qyaobio.com [qyaobio.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Backbone distortions in lactam‐bridged helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agtcbioproducts.com [agtcbioproducts.com]
- 22. peptide.com [peptide.com]
- 24. N-α-Methyl Amino Acids [anaspec.com]
- 25. Methylated Amino Acids [anaspec.com]
- 26. Fmoc Amino Acids [cem.com]
- 27. advancedchemtech.com [advancedchemtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this conformationally restricted pipecolic acid analogue. The unique bridged bicyclic structure of this compound makes it a valuable building block in drug discovery, but its synthesis can present challenges that impact overall yield and purity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic routes. Our goal is to help you diagnose and overcome common experimental hurdles, ultimately improving the efficiency and success of your synthesis.
Overview of the Primary Synthetic Strategy
The most practical and commonly cited route to 2-azabicyclo[3.1.1]heptane-1-carboxylic acid involves a key tandem Strecker/intramolecular cyclization sequence, followed by nitrile hydrolysis.[1] This approach begins with a suitably functionalized cyclobutanone precursor and builds the bicyclic core in a convergent manner.
The general workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of the target acid.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis. Each question is designed to tackle a common failure mode, providing causal explanations and actionable solutions.
FAQ 1: Low Yield in the Tandem Cyclization Step
Question: I'm seeing a low yield (under 50%) for the formation of the bicyclic nitrile (Compound F ). My TLC/LC-MS analysis shows unreacted starting materials and several unidentified byproducts. What's going wrong?
Answer: This is the most critical step of the synthesis, and its success hinges on the delicate balance between three competing reactions: iminium ion formation, cyanide addition (Strecker reaction), and the intramolecular nucleophilic substitution (Sₙ2 cyclization). Low yields are typically traced back to one of the following causes:
-
Inefficient Iminium Ion Formation: The reaction requires the quantitative formation of an iminium ion from the ketone and the primary amine. If this equilibrium is unfavorable, the unreacted ketone can undergo side reactions.
-
Solution: Ensure anhydrous conditions. Water can hydrolyze the iminium ion back to the starting materials. Using a mild Lewis acid (e.g., MgSO₄, TiCl₄) can help drive the equilibrium towards the iminium ion.
-
-
Slow Intramolecular Cyclization: The Sₙ2 cyclization is the ring-closing step. Its rate is highly dependent on the solvent and the nature of the protecting group on the nitrogen.
-
Causality: The intermediate α-aminonitrile must adopt a specific conformation for the nitrogen lone pair or its conjugate base to attack the primary alkyl chloride. Steric hindrance from a bulky N-substituent can disfavor this conformation.
-
Solution:
-
Solvent Choice: A polar aprotic solvent like acetonitrile or DMF is generally preferred to solvate the transition state of the Sₙ2 reaction.
-
Protecting Group: While a benzyl group is common, if steric hindrance is suspected, a smaller group could be trialed, although this may complicate deprotection later.
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) after the initial cyanide addition can sometimes accelerate the cyclization, but must be balanced against the risk of byproduct formation.
-
-
-
Intermolecular Side Reactions: The α-aminonitrile intermediate is nucleophilic and can react with another molecule of the chloro-ketone or iminium ion, leading to oligomerization.
-
Solution: Maintain high dilution conditions. Adding the cyanide source slowly to the pre-formed iminium ion can keep the concentration of the reactive intermediate low, favoring the intramolecular pathway.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | MeCN better stabilizes the charged Sₙ2 transition state. |
| Temperature | Room Temperature | 0 °C to RT | Control initial exotherm of cyanide addition, then warm to drive cyclization. |
| Reagent Addition | All at once | Slow addition of TMSCN | Minimizes intermolecular side reactions by keeping intermediate concentration low. |
| Lewis Acid | None | Anhydrous MgSO₄ | Acts as a dehydrating agent to favor iminium formation. |
FAQ 2: Incomplete or Messy Nitrile Hydrolysis
Question: My nitrile hydrolysis step using 6N HCl at reflux is giving me a complex mixture, and I'm struggling to isolate the desired carboxylic acid. What are my options?
Answer: Strong acidic hydrolysis at high temperatures is effective but can be harsh on the strained bicyclic system.[2] The issues you're observing likely stem from partial hydrolysis, decomposition, or difficulty in workup.
-
Incomplete Hydrolysis: The reaction may not have gone to completion, leaving a mixture of starting nitrile, intermediate amide, and final carboxylic acid.
-
Solution: Increase the reaction time. Monitor the reaction by taking aliquots and analyzing via LC-MS until the starting material and amide intermediate are consumed. Ensure vigorous stirring, as this is often a heterogeneous mixture.
-
-
Product Decomposition: The bicyclic ring, while robust, can be sensitive to prolonged exposure to harsh conditions.
-
Solution: Consider a two-stage hydrolysis which can provide better control and cleaner conversion.
-
Step A (to Amide): Use H₂O₂ with a base like K₂CO₃ in DMSO to convert the nitrile to the primary amide under milder conditions.
-
Step B (to Acid): Hydrolyze the isolated amide using milder acidic or basic conditions (e.g., 3N HCl at a lower temperature or NaOH followed by acidic workup).
-
-
-
Difficult Workup: The final product is an amino acid, making it highly polar and soluble in water. Standard extraction procedures may be inefficient.
-
Solution:
-
After hydrolysis, carefully neutralize the reaction mixture to the isoelectric point (pI) of the amino acid. This minimizes its solubility in water and can induce precipitation.
-
If the product remains in the aqueous layer, consider using ion-exchange chromatography for purification. A Dowex 50WX8 resin is a standard choice for amino acid purification.
-
-
Caption: Troubleshooting decision tree for nitrile hydrolysis.
FAQ 3: Difficulty with Final N-Deprotection
Question: I've successfully synthesized the N-benzyl protected carboxylic acid, but the final hydrogenolysis step to remove the benzyl group is slow and incomplete. How can I improve this?
Answer: Catalytic hydrogenolysis for N-debenzylation is a standard procedure, but its efficiency can be hampered by catalyst poisoning or poor substrate-catalyst interaction.
-
Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds or residual halide ions from previous steps, can poison the Palladium (Pd) catalyst.
-
Causality: Sulfur and halides bind strongly to the catalyst's active sites, preventing the substrate from adsorbing and reacting.
-
Solution: Ensure the N-benzyl acid substrate is highly pure before this step. If necessary, pass a solution of the substrate through a small plug of silica gel or activated carbon to remove catalyst poisons.
-
-
Catalyst Activity/Choice: Not all Pd/C catalysts are equal. The activity can vary by manufacturer, age, and handling.
-
Solution:
-
Use a fresh, high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective and less prone to poisoning than standard Pd/C for N-debenzylation.
-
Increase the catalyst loading from the typical 10 mol% to 20 mol% or higher if the reaction is sluggish.
-
-
-
Reaction Conditions: Solvent and pressure play a crucial role.
-
Solution:
-
Solvent: A protic solvent like methanol or ethanol is ideal. Adding a small amount of acid (e.g., 1 equivalent of HCl) can accelerate the reaction by protonating the nitrogen, making the C-N bond more susceptible to cleavage.
-
Pressure: While many reactions work at atmospheric pressure, increasing the H₂ pressure to 50 psi (approx. 3.5 bar) can significantly increase the reaction rate.[2]
-
-
Key Experimental Protocols
Protocol 1: Tandem Strecker-Cyclization to Form N-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
This protocol is adapted from the general principles outlined in the literature for similar transformations.[1][2]
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(2-chloroethyl)cyclobutanone (1.0 eq), benzylamine (1.05 eq), and anhydrous acetonitrile (to make a 0.1 M solution).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour. The formation of the iminium ion can be monitored by the disappearance of the ketone spot on TLC.
-
Cyanide Addition: Cool the solution to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 30 minutes.
-
Cyclization: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: The reaction progress should be monitored by LC-MS, looking for the consumption of the starting material and the appearance of the product mass.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude nitrile is purified by column chromatography on silica gel to yield the protected bicyclic nitrile.
Protocol 2: Acid Hydrolysis and Deprotection
This protocol combines hydrolysis and deprotection for an N-benzyl protected intermediate.[2]
-
Hydrolysis: Dissolve the purified N-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile (1.0 eq) in 6N aqueous HCl. Heat the mixture to reflux (approx. 100-110 °C) and maintain for 18-24 hours.
-
Workup 1: After cooling to room temperature, wash the acidic aqueous solution with diethyl ether (2x) to remove any non-polar impurities.
-
Concentration: Remove the water and excess HCl from the aqueous layer under reduced pressure to obtain the crude N-benzyl protected amino acid hydrochloride salt.
-
Deprotection Setup: Dissolve the crude salt in methanol (0.1 M). Add 10% Palladium on carbon (Pd/C) (10-20 wt% of the substrate).
-
Hydrogenolysis: Place the suspension in a Parr apparatus or a similar hydrogenation vessel. Degas the system and fill with hydrogen gas to a pressure of 5 bar (approx. 73 psi).[2]
-
Reaction: Stir the mixture vigorously at room temperature overnight.
-
Workup 2: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Evaporate the solvent in vacuo. The crude product can be purified by recrystallization from a solvent system like methanol/ether to yield the final 2-azabicyclo[3.1.1]heptane-1-carboxylic acid as a crystalline solid.[2]
References
Technical Support Center: Synthesis of Azabicyclo[3.1.1]heptane Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
The azabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, serving as a saturated bioisostere for pyridine and piperidine rings. Its three-dimensional architecture offers significant advantages in optimizing the physicochemical properties of drug candidates, including improved solubility, metabolic stability, and lipophilicity.[1][2][3][4][5] However, the construction of this bridged bicyclic system, particularly the crucial cyclization step, presents numerous challenges.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of azabicyclo[3.1.1]heptane derivatives. The guidance is based on established synthetic strategies and aims to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guides
This section is organized by common synthetic methodologies for forming the azabicyclo[3.1.1]heptane core. Each guide addresses specific problems, their probable causes, and recommended solutions.
Guide 1: Intramolecular [2+2] Cycloaddition
Intramolecular [2+2] cycloaddition reactions, both thermal and photochemical, are a primary method for constructing the azabicyclo[3.1.1]heptane skeleton.[1][6] However, achieving high efficiency and the desired regioselectivity can be challenging.
Problem 1: Low or No Yield of the Desired Azabicyclo[3.1.1]heptane
-
Question: My intramolecular [2+2] cycloaddition is failing or giving very low yields of the target azabicyclo[3.1.1]heptane. What are the likely causes and how can I improve the reaction?
-
Answer: Low yields in intramolecular [2+2] cycloadditions for azabicyclo[3.1.1]heptane synthesis can stem from several factors, primarily related to substrate reactivity and reaction conditions.
Causality: The success of these cycloadditions often depends on the electronic nature of the alkene components and the conformational flexibility of the tether connecting them. For photochemical reactions, the efficiency of energy transfer from the photosensitizer to the substrate is critical.
Troubleshooting Steps:
-
Substrate Activation: Unactivated alkenes often fail to undergo [2+2] cycloaddition efficiently.[7] Consider introducing an electron-withdrawing group on one alkene and an electron-donating group on the other to facilitate a stepwise reaction mechanism through a charged intermediate. For radical-mediated pathways, a radical-stabilizing group on the alkene can be beneficial.[8][9]
-
Photochemical Reaction Optimization:
-
Photosensitizer Selection: The triplet energy of the photosensitizer must be sufficient to excite the diene substrate. A common issue is a mismatch between the sensitizer and the substrate. For many systems, a high-energy sensitizer like acetone can be effective. In more complex systems, iridium-based photocatalysts have shown success.[8][9]
-
Solvent Choice: The choice of solvent can influence the stability of any intermediates and the overall reaction rate. For photochemical reactions, ensure the solvent is transparent to the wavelength of light being used. Acetonitrile is a common choice.
-
Light Source: Ensure your light source has the appropriate wavelength and intensity for the chosen photosensitizer.
-
-
Thermal Reaction Conditions:
-
Temperature and Reaction Time: Thermal [2+2] cycloadditions often require high temperatures to overcome the activation energy barrier. A systematic optimization of temperature and reaction time is recommended. Start with conditions reported for similar substrates and adjust accordingly.
-
Lewis Acid Catalysis: In some cases, a Lewis acid can catalyze the cycloaddition by coordinating to the substrate and lowering the energy of the transition state.
-
Experimental Protocol: Optimization of a Photochemical [2+2] Cycloaddition
-
Screening Photosensitizers: In parallel reaction vials, dissolve the aza-diene substrate (1 equivalent) in degassed acetonitrile. Add different photosensitizers (e.g., acetone, benzophenone, an iridium photocatalyst) to each vial (0.1 equivalents).
-
Irradiation: Irradiate the vials with a suitable light source (e.g., a high-pressure mercury lamp for acetone/benzophenone or a blue LED for iridium catalysts) at a constant temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Analysis: Compare the conversion to product and the formation of byproducts for each photosensitizer to identify the optimal conditions.
-
Problem 2: Formation of Undesired Regioisomers or Side Products
-
Question: My reaction is producing a mixture of regioisomers (e.g., a 5-membered ring instead of the desired 6-membered ring fusion) or other byproducts. How can I improve the selectivity?
-
Answer: The formation of undesired isomers, such as the 5-exo-trig cyclization product instead of the desired 6-exo-trig product, is a common challenge governed by Baldwin's rules and the specific reaction mechanism.[8][9]
Causality: For radical cyclizations, the 5-exo-trig pathway is often kinetically favored. To promote the "anti-Baldwin" 6-exo-trig cyclization required for the azabicyclo[3.1.1]heptane core, the substrate must be appropriately designed.
Troubleshooting Steps:
-
Substrate Design: Introduce a radical-stabilizing group (e.g., a phenyl, olefin, or enone group) at the C-2 position of the alkene.[8][9] This modification favors the formation of the more stable radical intermediate that leads to the 6-exo-trig product.
-
Catalyst Control: In some catalyst-controlled reactions, the ligand on the metal can influence the stereochemical outcome. Experiment with different ligands to steer the reaction towards the desired product.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, although this may come at the cost of a slower reaction rate.
Decision-Making Workflow for Intramolecular [2+2] Cycloaddition
Caption: Troubleshooting workflow for intramolecular [2+2] cycloadditions.
-
Guide 2: Intramolecular Imide Formation from 1,3-Disubstituted Cyclobutanes
This strategy involves the cyclization of a suitably functionalized cyclobutane precursor to form the azabicyclo[3.1.1]heptane core, often as a dione intermediate.[1][10]
Problem: Inefficient Cyclization of the Cyclobutane Precursor
-
Question: The intramolecular imide formation to create the bicyclic system is sluggish and gives low yields. What factors are crucial for this cyclization step?
-
Answer: The efficiency of this cyclization is highly dependent on the choice of base, the solvent, and the nature of the leaving group on the carbonyl carbon.
Causality: The reaction proceeds via an intramolecular nucleophilic attack of a nitrogen-containing group onto a carbonyl group. The base must be strong enough to deprotonate the nitrogen nucleophile without promoting side reactions. The solvent plays a key role in solvating the intermediates and influencing the reaction rate.
Troubleshooting Steps:
-
Base Selection: A strong, non-nucleophilic base is typically required. Potassium tert-butoxide (t-BuOK) is often effective.[1] If t-BuOK is not working, other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be screened.
-
Solvent Optimization: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the charged intermediates.
-
Activating the Carbonyl Group: If the cyclization is still inefficient, consider converting the carboxylic acid or ester to a more reactive species, such as an acid chloride or an activated ester, prior to the cyclization step.
Experimental Protocol: Optimization of Intramolecular Imide Formation
Parameter Condition 1 Condition 2 Condition 3 Base t-BuOK NaH LDA Solvent THF DMF THF Temperature Room Temperature 0 °C to RT -78 °C to RT Typical Yield Variable Variable Variable Procedure:
-
Prepare three reaction flasks with the cyclobutane precursor under an inert atmosphere.
-
To each flask, add the specified solvent.
-
Cool the flasks to the appropriate starting temperature.
-
Add the chosen base portion-wise and monitor the reaction by TLC or LC-MS.
-
Allow the reactions to warm to room temperature and stir until completion.
-
Compare the results to determine the optimal conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to the azabicyclo[3.1.1]heptane core?
-
A1: The primary synthetic strategies include:
-
Intramolecular [2+2] cycloadditions of aza-1,6-dienes (thermal, photochemical, or metal-catalyzed).[1][6]
-
Cyclization of 1,3-disubstituted cyclobutane derivatives, often through intramolecular imide formation.[1][10]
-
Annulations of bicyclo[1.1.0]butanes with various nitrogen-containing species.[11][12]
-
Double Mannich reaction of cyclobutanone.[1]
-
-
-
Q2: My final azabicyclo[3.1.1]heptane product is difficult to purify. Are there any general tips?
-
A2: Due to the often polar nature of these amine-containing compounds, purification can be challenging.
-
Salt Formation: Consider converting the final product to a salt (e.g., hydrochloride or tosylate) to facilitate crystallization and purification.[1][13]
-
Chromatography: If using column chromatography, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent to prevent streaking on silica gel. Reversed-phase chromatography can also be an effective alternative.
-
Extraction: The aqueous solubility of some derivatives can make extraction difficult. Using larger volumes of organic solvent or continuous extraction may be necessary.[7]
-
-
-
Q3: Are there any specific safety considerations when working with these syntheses?
-
A3: Standard laboratory safety practices should always be followed. Specific considerations for these syntheses include:
-
Photochemical Reactions: Use appropriate shielding to protect from UV radiation.
-
Strong Bases and Hydrides: Reagents like potassium tert-butoxide, sodium hydride, and lithium aluminum hydride are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere with appropriate personal protective equipment.
-
High-Pressure Reactions: Some thermal cycloadditions may require sealed tubes and high temperatures, which can generate significant pressure. Use appropriate safety shields and pressure-rated glassware.
-
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate|Bicyclic Morpholine [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with Bicyclic Amino Acid Hydrochlorides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility challenges encountered with bicyclic amino acid hydrochlorides. The content is structured to offer both quick-reference FAQs and in-depth troubleshooting protocols, grounded in scientific principles and practical field experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of bicyclic amino acid hydrochlorides.
Q1: Why are my bicyclic amino acid hydrochlorides exhibiting poor solubility in aqueous solutions?
Bicyclic amino acid hydrochlorides can exhibit poor aqueous solubility due to a combination of factors inherent to their structure. The rigid, often hydrophobic bicyclic core can dominate the molecule's overall physicochemical properties, leading to unfavorable interactions with water. While the hydrochloride salt form is intended to enhance aqueous solubility, the degree of improvement can be limited if the parent molecule is highly lipophilic. Furthermore, factors like the crystalline lattice energy of the solid form can significantly hinder dissolution.[1][2][3]
Q2: I'm observing precipitation when adjusting the pH of my solution. What is happening?
This is a common phenomenon related to the pH-dependent solubility of amino acid hydrochlorides.[4][5] Bicyclic amino acid hydrochlorides are salts of a weak base (the amino acid) and a strong acid (hydrochloric acid). In an acidic solution, the amino group is protonated, rendering the molecule more soluble. As the pH is increased towards the isoelectric point (pI) of the amino acid, the net charge on the molecule decreases, leading to a significant drop in solubility and subsequent precipitation.[6][7][8] The molecule exists predominantly as a zwitterion at its isoelectric point, which often has the lowest aqueous solubility.
Q3: Can I use organic solvents to dissolve my bicyclic amino acid hydrochloride?
Yes, organic solvents can be effective, but solvent selection is critical. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good starting points for dissolving amino acids and their derivatives.[9][10] However, the hydrochloride salt form can sometimes reduce solubility in less polar organic solvents compared to the free base. For instance, monohydrochlorides of basic amino acids can be insoluble in alcohol because the molecule still possesses an unneutralized basic group and exists as an alcohol-insoluble zwitterion.[11] Dihydrochlorides, on the other hand, may show increased alcohol solubility.[11]
Q4: Are there any quick modifications I can make to my experimental setup to improve solubility?
Several straightforward adjustments can be attempted:
-
Temperature: Gently warming the solution can increase the solubility of many compounds, as most dissolution processes are endothermic.[3] However, be mindful of the thermal stability of your specific bicyclic amino acid.
-
Agitation: Continuous stirring or sonication can accelerate the dissolution process by increasing the interaction between the solute and the solvent.
-
Particle Size Reduction: If you have the solid material, grinding it to a finer powder increases the surface area available for solvation, which can enhance the dissolution rate.[12][13]
II. In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming more persistent solubility challenges.
Issue 1: Persistent Low Solubility in Aqueous Buffers
If your bicyclic amino acid hydrochloride remains poorly soluble in standard aqueous buffers even after basic troubleshooting, a more systematic approach is required.
Causality Analysis:
The root cause often lies in one or more of the following:
-
High Lipophilicity of the Bicyclic Core: The nonpolar surface area of the bicyclic structure dominates, leading to strong hydrophobic interactions that favor the solid state over solvation in water.
-
Strong Crystal Lattice Energy: The energy required to break the crystal lattice of the solid hydrochloride salt may be too high for favorable dissolution in water.
-
Common Ion Effect: If your buffer contains chloride ions, it can suppress the dissolution of the hydrochloride salt.
Troubleshooting Workflow:
References
- 1. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 2. agnopharma.com [agnopharma.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. researchgate.net [researchgate.net]
- 9. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimization of Palladium-Catalyzed Hydrogenation Conditions
Welcome to the Technical Support Center for Palladium-Catalyzed Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting and optimizing your hydrogenation reactions. Our goal is to empower you with the understanding of why certain phenomena occur and how to strategically address them.
Section 1: Troubleshooting Guide - When Reactions Go Wrong
This section addresses specific, common failures encountered during palladium-catalyzed hydrogenations. Each issue is presented in a question-and-answer format, followed by a logical workflow for diagnosis and resolution.
Q1: My reaction is sluggish or has stalled completely. What are the likely causes and how can I fix it?
A stalled or slow hydrogenation is one of the most frequent challenges. The root cause is often related to catalyst activity or the reaction environment.
Initial Diagnosis:
-
Observe the Hydrogen Uptake: Is there any consumption of hydrogen at all? A complete lack of uptake from the start points towards a fundamental issue with the catalyst or setup, whereas a reaction that starts and then stops suggests catalyst deactivation.
-
Check the Obvious: Ensure all connections are secure, the hydrogen source is not empty, and the stirring is adequate. Vigorous stirring is crucial for efficient gas-liquid mass transfer.[1]
Common Culprits & Corrective Actions:
-
Catalyst Deactivation (Poisoning): This is the most common reason for reaction failure.[2] Poisons are substances that strongly adsorb to the palladium surface, blocking active sites.
-
Common Poisons:
-
Sulfur Compounds: Thiols, sulfides, and even sulfates can irreversibly poison palladium catalysts.[3] Ensure your starting materials and solvents are free from sulfur-containing impurities.
-
Nitrogen Compounds: While nitro groups are common substrates, certain nitrogen-containing functional groups in the starting material or product (e.g., some amines, pyridines, nitriles) can act as inhibitors or poisons by coordinating to the palladium surface.[2][4]
-
Halides: Though less common, halide ions can also negatively impact catalyst activity.[4]
-
Carbon Monoxide: Impurities in the hydrogen gas, such as carbon monoxide, can act as potent catalyst poisons.[5][6]
-
-
Troubleshooting Steps:
-
Purify Starting Materials: Recrystallize or chromatograph your substrate to remove impurities.
-
Use High-Purity Solvents and Hydrogen: Employ analytical grade solvents and high-purity hydrogen gas.
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of minor impurities.
-
Consider a Guard Bed: For particularly problematic substrates, passing them through a column of activated carbon or alumina before the reaction can remove some poisons.
-
-
-
Poor Catalyst Quality or Handling:
-
Catalyst Age and Storage: Palladium on carbon (Pd/C) can lose activity over time if not stored properly. It should be kept in a tightly sealed container, away from air and moisture.
-
Improper Wetting/Activation: Ensure the catalyst is properly wetted with solvent under an inert atmosphere (like nitrogen or argon) before introducing hydrogen.[1] This "pre-reduction" step can be crucial.
-
Safety Note: Dry Pd/C is pyrophoric, especially after being exposed to hydrogen.[7][8] Always handle it in a wet state and under an inert atmosphere.[1][7]
-
-
Inadequate Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in hydrogenation.[9][10] Protic solvents like ethanol and methanol generally accelerate the reaction rate.[1] However, the ideal solvent must dissolve the substrate and not react under the hydrogenation conditions. Dichloromethane can be a useful, non-flammable alternative for substrates with limited solubility in common protic solvents.[11]
-
Temperature and Pressure: While often run at room temperature and atmospheric pressure, some hydrogenations require elevated temperature and/or pressure to proceed at a reasonable rate.[12] Increased hydrogen pressure generally leads to faster reaction rates.[13][14] However, be aware that excessively high temperatures can sometimes suppress the reaction.[12]
-
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting stalled hydrogenation reactions.
Q2: I am observing poor chemoselectivity. How can I hydrogenate one functional group in the presence of another?
Achieving high chemoselectivity is a common goal, for instance, reducing a nitro group without touching a double bond, or reducing an alkyne to an alkene without over-reduction to the alkane.
Key Principles for Controlling Chemoselectivity:
-
Inherent Reactivity: Different functional groups have different intrinsic reactivities towards hydrogenation. A general reactivity order is: Alkynes > Alkenes > Nitro groups > Aldehydes/Ketones > Aromatic rings.[15]
-
Catalyst Choice:
-
Standard Pd/C: Highly active and can lead to over-reduction.
-
Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate): The classic choice for the semi-hydrogenation of alkynes to cis-alkenes. The lead poison deactivates the most active sites, preventing over-reduction.[4]
-
Palladium on Barium Sulfate (Pd/BaSO₄): Often used in the Rosenmund reduction (acyl chlorides to aldehydes), where it is poisoned with sulfur or quinoline to prevent over-reduction of the aldehyde to an alcohol.[4]
-
-
Reaction Conditions:
-
Temperature and Pressure: Milder conditions (lower temperature and pressure) generally favor selectivity.[16]
-
Additives/Poisons: The controlled addition of a poison can selectively deactivate the catalyst to favor the desired product. For example, adding a small amount of quinoline can help prevent over-reduction of alkynes.
-
-
Substrate Structure: Steric hindrance around a functional group can prevent its access to the catalyst surface, thus enhancing selectivity for less hindered groups.[15]
Troubleshooting Steps for Poor Selectivity:
| Issue | Potential Cause | Recommended Action |
| Alkyne to Alkane Over-reduction | Catalyst is too active. | Switch to Lindlar's catalyst or add a controlled poison like quinoline. Use lower H₂ pressure. |
| Reduction of other sensitive groups | Reaction conditions are too harsh. | Lower the reaction temperature and pressure. Consider a more selective catalyst support. |
| Unwanted Benzyl Ether Cleavage | Catalyst is too aggressive. | Use a less active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), or add a mild base like triethylamine. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects and underlying principles of palladium-catalyzed hydrogenation.
Q1: How do I choose the right palladium catalyst and loading?
-
Support: Activated carbon is the most common support due to its high surface area.[13] Other supports like alumina (Al₂O₃) or calcium carbonate (CaCO₃) can alter the catalyst's activity and selectivity.[17]
-
Palladium Loading: Loadings of 5% or 10% are common.[13] Higher loadings generally mean higher activity, but this is not always linear. For sensitive substrates where selectivity is key, a lower loading might be preferable. For difficult reductions, a higher loading may be necessary.
Q2: What is the role of the solvent in the reaction? The solvent does more than just dissolve the substrate. It influences the solubility of hydrogen, the interaction of the substrate with the catalyst surface, and the stability of reaction intermediates.[9][10] Protic solvents like alcohols can participate in the protonolysis steps of the reaction, often leading to faster rates.[1] The choice of solvent can dramatically alter the reaction rate; for example, the hydrogenation of benzaldehyde is 30-fold faster in methanol than in dioxane.[9]
Q3: How can I safely handle and dispose of palladium catalysts?
-
Handling: Palladium on carbon, especially after use, contains adsorbed hydrogen and is pyrophoric, meaning it can ignite spontaneously upon contact with air.[7][8] It should always be handled wet, preferably under an inert atmosphere.[1] When filtering the catalyst, do not allow the filter cake to dry out.[7]
-
Filtration: After the reaction is complete, purge the reaction vessel with an inert gas (nitrogen or argon) to remove all hydrogen. Filter the catalyst through a pad of Celite®. Keep the Celite® pad wet with solvent throughout the filtration.
-
Disposal: The wet catalyst/Celite® mixture should be transferred to a dedicated, labeled waste container. It is often quenched by slowly adding it to a large volume of water.[7] Consult your institution's safety guidelines for specific disposal procedures.
Q4: What is the mechanism of palladium-catalyzed hydrogenation? While the exact mechanism can be complex and substrate-dependent, the generally accepted Horiuti-Polanyi mechanism involves the following key steps:
-
Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into hydrogen atoms.[15]
-
Adsorption of the Substrate: The unsaturated substrate (e.g., an alkene) adsorbs to the catalyst surface via its π-bond.[15]
-
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the substrate, forming a half-hydrogenated intermediate.[15]
-
Desorption of the Product: Once fully hydrogenated, the saturated product has a weaker affinity for the catalyst surface and desorbs, freeing the active site for another catalytic cycle.
Caption: Simplified catalytic cycle for alkene hydrogenation.
Section 3: Experimental Protocols
Protocol 1: Standard Hydrogenation at Atmospheric Pressure
-
Inerting the Flask: To a round-bottom flask equipped with a magnetic stir bar, add the palladium on carbon catalyst (typically 5-10 mol%).
-
Safety First: Flush the flask with an inert gas (nitrogen or argon). This is crucial to prevent the formation of an explosive mixture of hydrogen and air.[1]
-
Adding Reagents: Under the inert atmosphere, add the solvent, followed by the substrate.
-
Hydrogen Purge: Securely attach a balloon filled with hydrogen gas to the flask via a needle through a septum. Evacuate the flask using a vacuum line (gently, to avoid bumping solvent) and then backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[1]
-
Reaction: Stir the mixture vigorously at the desired temperature. Monitor the reaction progress by TLC, GC, or by observing the deflation of the hydrogen balloon.
-
Workup: Once the reaction is complete, carefully purge the flask with inert gas again to remove all residual hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the pad remains wet throughout. Wash the filter cake with additional solvent. The filtrate contains the product.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. ne-chemcat.co.jp [ne-chemcat.co.jp]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 10. pnnl.gov [pnnl.gov]
- 11. repository.arizona.edu [repository.arizona.edu]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. 加氢催化剂 [sigmaaldrich.com]
Technical Support Center: Intramolecular Nucleophilic Cyclization Reactions
Welcome to the technical support center for intramolecular nucleophilic cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of forming cyclic molecules. Here, we move beyond simple protocols to explore the underlying principles that govern these powerful transformations. Our goal is to equip you with the knowledge to not only troubleshoot your reactions but also to rationally design more efficient and successful cyclization strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab, offering diagnostic approaches and actionable solutions based on established chemical principles.
Q1: My cyclization reaction is extremely slow or isn't proceeding at all. What are the likely causes and how can I fix it?
A1: A stalled cyclization can be frustrating, but it often points to fundamental issues with reaction kinetics or thermodynamics. Let's break down the potential culprits:
-
Unfavorable Ring Size: The thermodynamics and kinetics of ring formation are highly dependent on the size of the ring being formed. The relative rates for forming n-membered rings generally follow the trend: 5 > 6 > 3 > 7 > 4.[1] The formation of 3- and 4-membered rings is slow due to significant angle strain, while medium-sized rings (8-13 members) are disfavored due to a combination of unfavorable entropy and transannular strain.[1]
-
Solution: Re-evaluate your synthetic strategy. Can the target molecule be synthesized through a different cyclization that forms a more favorable ring size, perhaps followed by ring expansion or contraction?
-
-
Poor Nucleophile/Electrophile Reactivity: The intrinsic reactivity of your nucleophilic and electrophilic centers is paramount.
-
Diagnostic: Run an intermolecular version of your reaction if possible. If that reaction is also slow, you may need to enhance the reactivity of one or both partners.
-
Solutions:
-
Enhance Nucleophilicity: If your nucleophile is an alcohol or amine, deprotonation with a suitable base will significantly increase its reactivity.[2] For carbon nucleophiles, consider the generation of a more potent carbanion.
-
Activate the Electrophile: Convert a poor leaving group (like a hydroxyl) into a better one (e.g., a tosylate or mesylate). For SN1-type reactions, using heat can promote the formation of a carbocation intermediate, which is a strong electrophile.[2]
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in reaction rates.
-
Solution:
-
Temperature: Increasing the reaction temperature can overcome the activation energy barrier.[3][4] However, be mindful that higher temperatures can also promote side reactions or decomposition. For some reactions, like certain ring-closing metatheses, higher temperatures can actually favor the desired intramolecular cyclization over intermolecular oligomerization.[5]
-
Solvent: The choice of solvent can dramatically influence reaction rates by stabilizing or destabilizing the transition state.[6] For reactions involving charged intermediates, a polar solvent is often beneficial.[6] A systematic screening of solvents can reveal the optimal medium for your specific reaction.[7]
-
-
Q2: My reaction is producing a significant amount of intermolecular polymerization/dimerization products instead of the desired cyclic monomer. How can I favor the intramolecular pathway?
A2: The competition between intramolecular cyclization and intermolecular reactions is a classic challenge in organic synthesis. Intramolecular reactions are generally favored entropically, but several factors can tip the balance towards undesired intermolecular products.[8][9]
-
Concentration: This is the most critical factor. High concentrations favor intermolecular reactions, as reactive molecules are more likely to encounter each other.
-
Solution: Employ high-dilution conditions. This is a cornerstone of macrocyclization and can be achieved by the slow addition of the substrate to a large volume of solvent. For the formation of 9- to 11-membered rings, concentrations below 10⁻⁶ M may be necessary to suppress polymerization.[10]
-
-
Temperature's Double-Edged Sword: While higher temperatures increase reaction rates, they can sometimes favor intermolecular pathways, especially if the intramolecular transition state has a higher entropic penalty.[11] However, in some cases, higher temperatures can favor intramolecular cyclization.[5]
-
Solution: The effect of temperature on the intra- vs. intermolecular competition can be system-dependent. It is often worthwhile to screen a range of temperatures to find the optimal balance.
-
-
The Thorpe-Ingold Effect: Introducing bulky substituents on the carbon atom bearing the nucleophile and electrophile can favor the intramolecular reaction. These bulky groups decrease the bond angle between the reactive centers in the ground state, bringing them closer together and increasing the likelihood of an intramolecular reaction.
-
Solution: Consider modifying your substrate to incorporate gem-dialkyl or other bulky groups at the appropriate position.
-
Here is a workflow to guide your troubleshooting process for favoring intramolecular cyclization:
References
- 1. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2,4-Methanopipecolic Acid
Introduction: 2,4-Methanopipecolic acid, a conformationally constrained bicyclic proline analogue, represents a critical scaffold in modern medicinal chemistry and drug development.[1][2] Its rigid 2-azabicyclo[2.1.1]hexane framework offers a unique tool for peptide stabilization and exploring specific pharmacophore orientations. However, the synthesis of this strained bicyclic system is not without its challenges. Researchers frequently encounter side reactions that can significantly impact yield, purity, and stereochemical integrity.
This guide provides field-proven insights and troubleshooting protocols to address the most common issues encountered during the synthesis of 2,4-methanopipecolic acid and its derivatives. We will move beyond simple procedural lists to explain the mechanistic origins of these side reactions, empowering you to make informed decisions to optimize your synthetic strategy.
Section 1: Overview of a Common Synthetic Pathway
While several routes to 2,4-methanopipecolic acid exist, a frequently employed strategy involves an intramolecular photochemical [2+2] cycloaddition of an N-allylic dehydroalanine derivative.[1][3][4] This key step constructs the strained cyclobutane ring of the bicyclic system. Understanding this core transformation is essential for diagnosing downstream issues.
Caption: High-level workflow for the synthesis of 2,4-methanopipecolic acid via photochemical cycloaddition.
Section 2: Troubleshooting Guide & FAQs
This section is structured as a series of common problems researchers face. Each answer provides a mechanistic explanation, diagnostic advice, and a detailed protocol for resolution.
Q1: My yield is consistently low, and the major byproduct appears to be a linear alkene. What is happening?
A1: Mechanistic Insight & Diagnosis
This is a classic and frequently encountered problem in photochemical [2+2] cycloadditions. The culprit is a competing reaction pathway known as a 1,5-hydrogen transfer from the biradical intermediate.[5] Instead of the two radical centers coupling to form the cyclobutane ring, a hydrogen atom is abstracted from the allylic position, leading to the formation of a diene, which is a linear alkene byproduct.[4]
Analytical Identification:
-
¹H NMR: Look for the appearance of new olefinic protons and the disappearance of the characteristic strained bicyclic proton signals.
-
Mass Spectrometry: The byproduct will be an isomer of your starting material, so it will have the same mass. GC-MS can be effective in separating and identifying the volatile byproduct.
Caption: Divergent fates of the biradical intermediate leading to the desired product or a side product.
Troubleshooting Protocol: Favoring Cycloaddition
The goal is to create conditions that kinetically favor radical coupling over hydrogen abstraction.
-
Solvent Choice: Switch to a less polar, aprotic solvent. Hydrogen abstraction can be facilitated by more polar solvents. Evaluate solvents like hexane or cyclohexane versus more common choices like acetonitrile or acetone.
-
Photosensitizer Selection: The choice of sensitizer is critical. A triplet sensitizer with appropriate energy is needed. Acetone is a common choice, but if side reactions dominate, consider alternatives like acetophenone or benzophenone.[4]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for efficient photochemistry. Lower temperatures can disfavor the hydrogen transfer pathway, which may have a slightly higher activation energy.
-
Concentration: Run the reaction at a higher concentration. While this is an intramolecular reaction, higher concentrations can sometimes influence the excited state lifetime and favor the desired cyclization.
| Parameter | Condition Favoring Desired Product | Condition Favoring Side Reaction | Rationale |
| Solvent | Non-polar (e.g., Hexane) | Polar (e.g., Acetonitrile) | Stabilizes the less polar transition state of cycloaddition. |
| Temperature | Low (e.g., 0 °C to -20 °C) | Room Temperature or Higher | Reduces molecular motion and can disfavor H-abstraction. |
| Sensitizer | Optimized Triplet Sensitizer | Inappropriate Sensitizer/Direct Irradiation | Efficiently populates the reactive triplet state. |
Q2: My reaction works, but I get a mixture of stereoisomers that are nearly impossible to separate by column chromatography. How can I improve stereoselectivity?
A2: Mechanistic Insight & Diagnosis
The formation of the 2-azabicyclo[2.2.1]heptane core via methods like a Diels-Alder reaction can generate multiple stereoisomers, primarily differing in the exo or endo configuration of the carboxyl group.[6] The relative orientation of the reactants in the transition state dictates the outcome. Without proper control, you will obtain a mixture reflecting the small energy difference between these transition states.
Analytical Identification:
-
High-Resolution ¹H NMR: Diastereomers will have distinct, albeit often overlapping, sets of peaks. Careful analysis of coupling constants can sometimes help assign stereochemistry.
-
Chiral HPLC/SFC: This is the definitive method for quantifying the ratio of stereoisomers.
Troubleshooting Protocol: Enforcing Stereocontrol
-
Chiral Auxiliaries: If using a Diels-Alder approach, employ a chiral auxiliary on the dienophile (e.g., on the imine nitrogen).[6] The steric bulk of the auxiliary will shield one face of the molecule, forcing the diene to approach from the less hindered side.
-
Lewis Acid Catalysis: The choice of Lewis acid can dramatically influence stereoselectivity. Boron-based Lewis acids like BF₃·Et₂O are common, but others like TiCl₄ or SnCl₄ may offer different selectivities and should be screened.[6] The coordination of the Lewis acid can lock the dienophile into a specific conformation, favoring one transition state.
-
Post-Synthesis Resolution (Diastereomeric Salt Formation): If improving the reaction's selectivity is unsuccessful, the mixture of acidic products can be resolved.
-
React the mixture with a chiral base (e.g., (R)- or (S)-1-phenylethylamine).
-
This forms a pair of diastereomeric salts, which now have different physical properties.
-
These salts can often be separated by fractional crystallization.
-
Once separated, acidification of each salt will regenerate the single, enantiomerically pure acid.
-
Q3: My purification is challenging due to byproducts with very similar polarity to my desired product. What are they and how do I get rid of them?
A3: Mechanistic Insight & Diagnosis
Closely-eluting impurities are the bane of many complex syntheses. In this case, they are often due to:
-
Incomplete Deprotection: If your nitrogen is protected (e.g., with a Boc or Cbz group) and your carboxylic acid is an ester, the final deprotection/hydrolysis steps may not go to completion. You could have partially deprotected material (e.g., free amine with ester, or Boc-protected acid).
-
Epimerization: Harsh basic or acidic conditions during workup or purification can sometimes cause epimerization at the α-carbon to the carboxyl group, leading to a difficult-to-separate diastereomer.
-
Rearrangement Products: The strained bicyclic system, under certain conditions (e.g., strong acid), could potentially undergo rearrangement.
Troubleshooting Protocol: A Multi-Step Purification Strategy
Standard silica gel chromatography is often insufficient.[6] A more robust, multi-modal approach is required.
-
Initial Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your desired carboxylic acid product will move to the aqueous layer, while non-acidic impurities (like any remaining ester) will stay in the organic layer.
-
Carefully re-acidify the aqueous layer with dilute HCl to a pH of ~4-5 and extract the product back into an organic solvent.[7] This step removes many neutral and basic impurities.
-
-
Optimized Chromatography:
-
If silica gel fails, consider reverse-phase chromatography (C18). The separation mechanism is different and may resolve your impurities.
-
For silica, try adding a small amount of acetic acid (~0.5-1%) to the mobile phase. This can suppress tailing of the acidic product and improve peak shape and resolution.[8]
-
-
Crystallization:
-
This is one of the most powerful purification techniques for obtaining high-purity material.
-
Experiment with a range of solvent/anti-solvent systems (e.g., methanol/ether, ethanol/hexane, water/acetone) to find conditions that allow your desired product to crystallize slowly, leaving impurities behind in the mother liquor.
-
Section 3: Reference Protocol: Photochemical Cycloaddition
This protocol is provided as an illustrative example for the key ring-forming step. Note: All photochemical reactions should be conducted with appropriate safety shielding.
Objective: To synthesize the N-Boc protected 2-azabicyclo[2.1.1]hexane core from an N-Boc-N-allyl-2-aminoacrylate precursor.
Materials:
-
N-Boc-N-allyl-2-aminoacrylate precursor (1.0 eq)
-
Acetone (HPLC grade, as solvent and sensitizer)
-
Quartz reaction vessel
-
Medium-pressure mercury lamp with a Pyrex filter (to cut off wavelengths < 290 nm)
-
Cooling bath (e.g., cryocooler or ice/salt bath)
-
Nitrogen or Argon line for degassing
Procedure:
-
Preparation: Dissolve the N-Boc-N-allyl-2-aminoacrylate precursor in acetone to a concentration of 0.01 M in the quartz reaction vessel.
-
Degassing: Sparge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the vessel in the cooling bath and maintain a temperature of 0 °C. Position the mercury lamp and turn it on.
-
Monitoring: Follow the reaction progress by TLC or ¹H NMR analysis of small aliquots. The reaction is typically complete within 8-12 hours. Look for the disappearance of the starting material spot on TLC.
-
Workup: Once the reaction is complete, concentrate the solution in vacuo to remove the acetone.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired bicyclic product.
References
- 1. researchgate.net [researchgate.net]
- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Bicyclic Amino Acids
Welcome to the technical support center for the purification of polar bicyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these unique molecules. The inherent polarity and rigid, bicyclic structure of these amino acids present specific hurdles that demand well-designed purification strategies. This resource will equip you with the foundational knowledge and practical protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of polar bicyclic amino acids.
Q1: Why are polar bicyclic amino acids so difficult to purify using standard reversed-phase HPLC?
A: Standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies on hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). Polar compounds, including polar bicyclic amino acids, have a high affinity for the polar mobile phase and exhibit weak retention on the hydrophobic stationary phase.[1][2] This often results in the compound eluting at or near the solvent front, leading to poor separation from other polar impurities and salts.[3]
Q2: What are the primary alternative chromatographic techniques for purifying these compounds?
A: The most effective alternative techniques leverage the polarity of these molecules. These include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a partially aqueous, high organic content mobile phase to retain and separate polar compounds.[4][5][6][7]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge by utilizing a charged stationary phase.[8][9] Given that amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase.
-
Normal-Phase Chromatography (NPC): While less common for amino acids due to solubility issues, NPC uses a polar stationary phase and a non-polar mobile phase.[10]
Q3: Is derivatization necessary for the purification of polar bicyclic amino acids?
A: Derivatization is not always necessary for purification but can be a powerful tool, especially for analytical purposes or when other methods fail. Pre- or post-column derivatization can be employed to:
-
Increase hydrophobicity: Attaching a hydrophobic moiety can significantly improve retention in RP-HPLC.[11][12]
-
Enhance detection: Introducing a chromophore or fluorophore allows for sensitive detection by UV or fluorescence detectors.[13][14] Common derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and phenylisothiocyanate (PITC).[13][14]
Q4: How can I remove inorganic salts from my final product?
A: Desalting is a critical step. Common methods include:
-
Size-Exclusion Chromatography (SEC): Particularly useful for larger molecules, but can be adapted for smaller molecules with appropriate column selection.
-
Solid-Phase Extraction (SPE): Using a reversed-phase or ion-exchange cartridge can effectively retain the amino acid while allowing salts to pass through.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing salt impurities.[15]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your purification workflows.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating highly polar compounds.[4][5][6][7] However, it requires careful method development and can be prone to specific issues.
Workflow for HILIC Method Development
Caption: A stepwise approach to HILIC method development.
Troubleshooting HILIC Separations
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate buffer concentration or pH.[7][11] | Optimize the buffer concentration (typically 10-20 mM for MS compatibility) and pH to ensure the amino acid is in a consistent charge state.[11] A buffer concentration gradient can sometimes improve peak shape.[7] |
| Strong secondary interactions with the stationary phase. | Try a different HILIC stationary phase (e.g., switch from an amide to a zwitterionic column). | |
| No or Poor Retention | Mobile phase is too polar (too much water). | Increase the initial percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.[2] |
| Insufficient column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions. HILIC equilibration can be slower than reversed-phase. | |
| Irreproducible Retention Times | Fluctuation in mobile phase composition. | Ensure precise mobile phase preparation. Premixing the mobile phase can improve reproducibility. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Sample solvent effects. | Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition. |
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their charge. For zwitterionic polar bicyclic amino acids, pH control is paramount.
Logical Flow for IEX Purification
Caption: Decision tree for IEX based on the isoelectric point (pI).
Troubleshooting IEX Separations
| Problem | Potential Cause | Recommended Solution |
| Analyte Does Not Bind to Column | Incorrect buffer pH. | For cation exchange, the buffer pH must be below the pI of the amino acid to ensure a net positive charge. For anion exchange, the pH must be above the pI for a net negative charge. |
| Ionic strength of the sample is too high. | Dilute the sample with the starting buffer to reduce its ionic strength. | |
| Poor Resolution During Elution | Gradient is too steep. | Use a shallower salt or pH gradient to improve the separation of closely eluting compounds. |
| Inappropriate choice of ion exchanger (strong vs. weak). | For compounds that require specific pH ranges for binding/elution, a weak ion exchanger may provide better selectivity. Strong ion exchangers are charged over a wider pH range.[16] | |
| Low Recovery of the Target Compound | Irreversible binding to the resin. | Add a non-ionic detergent or organic solvent to the elution buffer to disrupt secondary hydrophobic interactions.[17] Increase the salt concentration or use a more extreme pH in the elution buffer. |
Chiral Purification
For enantiomerically pure polar bicyclic amino acids, chiral separation is a critical final step.
Q: My bicyclic amino acid is a racemate. How can I separate the enantiomers?
A: Chiral HPLC is the most common method. This can be achieved through two main approaches:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.[18] CSPs based on macrocyclic glycopeptides (e.g., Teicoplanin-based columns like CHIROBIOTIC T) are often effective for underivatized amino acids.[19] Zwitterionic CSPs have also shown great promise.[20]
-
Indirect Method: The racemic amino acid is derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[21]
Troubleshooting Chiral Separations
| Problem | Potential Cause | Recommended Solution |
| No Enantiomeric Resolution | Incorrect chiral stationary phase. | Screen different types of CSPs (e.g., macrocyclic glycopeptide, P-CAP, cyclodextrin-based).[19] The choice of CSP is highly analyte-dependent. |
| Inappropriate mobile phase. | For CSPs, the mobile phase composition is critical for chiral recognition. Systematically vary the mobile phase, including the type of organic modifier and any additives. | |
| Poor Peak Shape | Secondary interactions with the CSP. | Adjust the mobile phase pH or add modifiers to minimize unwanted interactions. |
| Co-elution with Impurities | Insufficient achiral purity before chiral separation. | Ensure the racemic mixture is of high purity before attempting the chiral separation. A preliminary purification step on an achiral column may be necessary. |
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is designed for the initial cleanup and concentration of polar bicyclic amino acids from a complex matrix, such as a reaction mixture or a biological extract.[22]
-
Select the SPE Cartridge: Choose a strong cation exchange (SCX) SPE cartridge.[22] This will retain the positively charged amino acid at a low pH.
-
Conditioning: Condition the cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water.
-
Equilibration: Equilibrate the cartridge with 2-3 column volumes of an acidic solution (e.g., 1% formic acid in water).[22]
-
Sample Loading: Acidify your sample to a pH below the pI of the amino acid (e.g., with formic acid) and load it slowly onto the cartridge.[22] The amino acid will bind to the stationary phase.
-
Washing: Wash the cartridge with 2-3 column volumes of the equilibration buffer to remove neutral and anionic impurities. A subsequent wash with an organic solvent like methanol can remove non-polar impurities.[22][23]
-
Elution: Elute the purified amino acid with a basic solution, such as 5% ammonium hydroxide in methanol.[22] This neutralizes the charge on the amino acid, causing it to be released from the resin.
-
Evaporation: Evaporate the solvent from the collected fraction to obtain the purified product.
Protocol 2: Recrystallization for Final Purification
Recrystallization can be a highly effective final purification step to obtain a high-purity, crystalline product, especially for removing trace impurities and inorganic salts.[15]
-
Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent will dissolve the amino acid at an elevated temperature but have low solubility at room temperature or below. For polar amino acids, aqueous solutions, often with a co-solvent like acetone or ethanol, are common.[15][24]
-
Dissolution: Dissolve the crude amino acid in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of the pure compound can initiate crystallization if it does not start spontaneously.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. nestgrp.com [nestgrp.com]
- 7. waters.com [waters.com]
- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 193.16.218.141 [193.16.218.141]
- 10. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analytical Methods for Amino Acids : Shimadzu (Deutschland) [shimadzu.de]
- 13. Amino Acid Analysis Overview [biosyn.com]
- 14. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.dutscher.com [pdf.dutscher.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chiraltech.com [chiraltech.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Azabicyclo[3.1.1]heptane Derivatives
Welcome to the technical support center for the synthesis and scale-up of 2-azabicyclo[3.1.1]heptane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable scaffold. As a three-dimensional bioisostere for various aromatic systems, the demand for robust and scalable access to these molecules is significant.[1][2] This document provides field-proven insights in a question-and-answer format to address common challenges encountered during synthesis and scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in the synthesis of 2-azabicyclo[3.1.1]heptane derivatives.
Q1: My reaction yield is consistently low. What are the most common factors I should investigate?
Low yields in bridged bicyclic amine synthesis often stem from a few critical areas. Systematically investigating these can pinpoint the issue.
-
Reagent Quality and Stability: The stability of precursors, especially highly strained starting materials like bicyclo[1.1.0]butanes (BCBs), is paramount. BCBs can be prone to oligomerization or decomposition. Ensure they are stored correctly and used promptly after preparation or purification. Similarly, for intramolecular C-H amination strategies like the Hofmann-Löffler-Freytag (HLF) reaction, the purity and activity of the N-halogenating agent (e.g., N-chlorosuccinimide, N-iodohydantoin) are critical.[3][4]
-
Reaction Conditions:
-
Concentration: Many cyclization reactions are sensitive to concentration. Intramolecular reactions generally favor higher dilution to minimize intermolecular side reactions.
-
Temperature: For radical-mediated reactions (e.g., HLF), precise temperature control is crucial for both initiation and preventing undesired side reactions.[5][6] For Lewis acid-catalyzed cycloadditions, temperature can dramatically influence catalyst activity and stability, as well as product selectivity.[7]
-
Atmosphere: Reactions involving radical intermediates or sensitive organometallic catalysts must be performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching or catalyst degradation.
-
-
Choice of Synthetic Route: Not all routes are created equal. For complex substituted targets, a multi-step linear synthesis might be less efficient than a convergent cycloaddition strategy. Modern methods using catalyst-controlled annulations of BCBs with partners like vinyl azides or aziridines often provide higher yields under milder conditions.[1][7][8]
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
Byproduct formation is a key challenge, particularly during scale-up. The nature of the byproducts is highly dependent on the chosen synthetic route.
-
For Cycloaddition Reactions (e.g., using BCBs):
-
Competing Pathways: Depending on the catalyst and substrates, BCBs can undergo various cycloadditions ([2σ+2π], [4π+2σ], etc.) or rearrangements.[9][10][11] For instance, Ti(III)-catalyzed reactions with vinyl azides can lead to a (3+3) annulation, while scandium catalysis might favor a (3+2) annulation followed by rearrangement.[1][8] Careful selection and screening of the Lewis acid catalyst is essential to direct the reaction towards the desired 2-azabicyclo[3.1.1]heptane scaffold.
-
Homologation/Oligomerization: Overly reactive conditions or high concentrations of BCBs can lead to polymerization. Slow addition of the BCB to the reaction mixture can often mitigate this.
-
-
For Hofmann-Löffler-Freytag (HLF) Type Reactions:
-
Selectivity of Hydrogen Atom Transfer (HAT): The key step is a 1,5-HAT, where a nitrogen-centered radical abstracts a hydrogen from the δ-carbon to form a five-membered pyrrolidine ring.[4][12] However, competing 1,6-HAT (to form a six-membered piperidine) or abstraction from other accessible sites can occur. The regioselectivity is governed by the kinetics of the HAT step.[13][14] Modifying the electronic and steric properties of the substrate can steer the reaction's selectivity.[15]
-
Intermolecular Reactions: At high concentrations, the nitrogen radical can react with other molecules instead of undergoing intramolecular cyclization. As mentioned, running the reaction at higher dilution is a standard solution.
-
Q3: Purification of my final bicyclic amine is problematic. Can you suggest more effective methods?
The basicity of amines makes them prone to strong interactions with acidic silica gel, leading to peak tailing, poor separation, and even product loss on the column.[16]
-
Chromatography Modifications:
-
Mobile Phase Additives: Adding a small amount of a volatile base like triethylamine (~0.1-1%) or ammonium hydroxide to the mobile phase can competitively block the acidic silanol sites on the silica, improving elution.
-
Amine-Functionalized Silica: Using pre-treated, amine-functionalized silica columns can provide excellent separation for basic compounds without needing mobile phase modifiers.[16]
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative stationary phase for purifying basic amines.
-
-
Non-Chromatographic Purification:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be re-extracted into an organic solvent.
-
Salt Precipitation/Crystallization: Amines can be precipitated from an organic solution by adding an acid (e.g., HCl in ether) to form the hydrochloride salt. The salt can often be collected by filtration and washed, providing a highly pure product. The free amine can be liberated by subsequent basification.[17] Recent methods using trichloroacetic acid (TCA) allow for precipitation and subsequent liberation of the free amine by gentle heating, which decarboxylates the TCA anion.[17]
-
Part 2: Troubleshooting Guide for Advanced Issues
This section provides guidance for more complex challenges that arise when optimizing and scaling up the synthesis.
Problem: I am struggling with controlling stereoselectivity in my synthesis.
Achieving high stereoselectivity is critical for pharmaceutical applications. The approach depends heavily on the reaction type.
-
Substrate Control: For reactions like the HLF, the inherent stereochemistry of a rigid starting material can direct the cyclization. For example, in steroid synthesis, the rigid framework pre-organizes the molecule for a highly selective 1,5-HAT.[12]
-
Catalyst Control: This is the most powerful and modern approach.
-
For cycloaddition reactions, the use of chiral Lewis acids or chiral ligands complexed to a metal catalyst can induce high levels of enantioselectivity.[10] For example, copper-catalyzed formal [4π+2σ] cycloadditions of BCBs and azomethine ylides have been shown to produce enantioenriched 3-aza-BCHeps with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (97–99% ee).[10]
-
The choice of catalyst is crucial. Different Lewis acids can lead to different diastereomeric products. A thorough screening of catalysts (e.g., Sc(OTf)₃, B(C₆F₅)₃, Cu(I)/ligand complexes) is often the first step in optimizing a stereoselective transformation.[7][18]
-
The following diagram outlines a decision-making process for addressing poor stereoselectivity.
Caption: Decision tree for troubleshooting poor stereoselectivity.
Problem: My reaction works well on a 100 mg scale, but fails or gives poor results at the 10-gram scale.
Scale-up introduces new variables that are often negligible at the lab scale. Addressing these proactively is key to success.
-
Heat Transfer (Exotherms/Endotherms): Reactions that are mildly exothermic on a small scale can become dangerously uncontrollable on a large scale due to the decrease in the surface-area-to-volume ratio.
-
Solution: Use a jacketed reactor with an appropriate heating/cooling fluid. For highly exothermic steps, consider slow, subsurface addition of the limiting reagent to control the reaction rate and temperature. Monitor the internal temperature, not just the bath temperature.
-
-
Mixing and Mass Transfer: Inefficient stirring on a large scale can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Use an appropriate impeller (e.g., overhead mechanical stirrer with a pitch-blade or anchor turbine) to ensure homogenous mixing. The type of stirrer can be critical for slurries or multiphasic reactions.
-
-
Reagent Addition: Adding a reagent all at once on a large scale can be problematic.
-
Solution: Use a syringe pump or an addition funnel for controlled, dropwise addition of liquid reagents. For solids, portion-wise addition may be necessary. This is especially true for reactions where a transient species is generated.
-
-
Work-up and Isolation: A work-up that is simple on a small scale (e.g., extraction in a separatory funnel) can become cumbersome and inefficient on a large scale.
-
Solution: Plan the work-up carefully. Ensure you have large enough glassware and equipment. For extractions, mechanical stirring in a large reactor followed by settling and separation can be more effective. Consider crystallization as a primary purification method, as it is often more scalable than chromatography. Several reports have demonstrated successful multigram synthesis of azabicyclo[3.1.1]heptane derivatives, providing valuable protocols.[19][20]
-
Part 3: Recommended Protocols & Methodologies
Below are representative, detailed protocols for common synthetic strategies. These should be adapted based on your specific substrate.
Protocol 1: Lewis Acid-Catalyzed [2σ+2σ]-Cycloaddition
This protocol is adapted from methodologies for the synthesis of enantiopure 2-azabicyclo[3.1.1]heptane derivatives via the cycloaddition of aziridines with bicyclo[1.1.0]butanes (BCBs).[7]
Reaction Scheme: Aziridine + BCB --(Lewis Acid)--> 2-Azabicyclo[3.1.1]heptane
-
Reactor Setup: To a flame-dried, jacketed glass reactor under a positive pressure of Argon, add the desired N-protected aziridine (1.0 equiv) and the Lewis acid catalyst (e.g., B(C₆F₅)₃, 20 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.05 M. Begin stirring and set the reactor jacket to the desired temperature (e.g., 37 °C).
-
Substrate Addition: In a separate flame-dried flask, prepare a solution of the bicyclo[1.1.0]butane (BCB) derivative (1.2 equiv) in anhydrous 1,4-dioxane. Add this solution to the reactor via syringe pump over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-4 hours after the addition is finished.
-
Quenching and Work-up: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (using amine-functionalized silica or silica treated with triethylamine) to yield the desired 2-azabicyclo[3.1.1]heptane derivative.
Caption: General workflow for a scaled-up cycloaddition reaction.
Protocol 2: Intramolecular C-H Amination (Hofmann-Löffler-Freytag Type)
This protocol is based on modern HLF approaches using synergistic light and heat activation for the synthesis of bridged bicyclic amines.[3][5][6]
-
Precursor Synthesis: Prepare the N-H precursor amine with the appropriate alkyl chain for cyclization.
-
N-Halogenation: In a reactor protected from light, dissolve the starting amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane). Cool the solution to 0 °C. Add the N-halogenating agent (e.g., N-iodohydantoin, 1.1 equiv) portion-wise. Stir for 30-60 minutes at 0 °C until the starting material is consumed (monitor by TLC).
-
Cyclization Setup: Dilute the reaction mixture with the cyclization solvent (e.g., acetonitrile) to the desired concentration (typically 0.01-0.05 M).
-
Synergistic Activation: While stirring vigorously, irradiate the solution with a visible light source (e.g., blue LEDs) and simultaneously heat the reactor to the optimized temperature (e.g., 60-80 °C). The combination of light and heat has been shown to accelerate the key N-I bond homolysis, 1,5-HAT, and Sₙ2 ring-closure steps.[3]
-
Reaction Monitoring: Monitor the formation of the bridged product by LC-MS. Reactions are often complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench any remaining oxidant by adding saturated aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify using the methods described in FAQ Q3.
Data Summary: Comparison of Synthetic Strategies
| Method | Typical Conditions | Advantages | Challenges on Scale-up | Yield Range | References |
| Lewis Acid-Catalyzed Cycloaddition | B(C₆F₅)₃ or Sc(OTf)₃, 25-80 °C, Dioxane or DCE | High stereoselectivity, mild conditions, good functional group tolerance. | Catalyst cost and sensitivity, stability of strained precursors (BCBs). | 40-95% | [1][7][8] |
| Hofmann-Löffler-Freytag (HLF) | N-haloamine, acid or light/heat, dilute solution | Utilizes simple starting materials, good for specific C-H functionalization. | Often requires strong acids, regioselectivity can be an issue, radical reactions can be sensitive. | 30-80% | [3][4][5][12] |
| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs catalyst, CH₂Cl₂ or Toluene | Excellent functional group tolerance, reliable for forming bridged systems. | Catalyst cost and removal, requires synthesis of diene/enyne precursors. | 50-90% | [21][22][23] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat [escholarship.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lewis-Acid-Catalyzed Dearomative [4π + 2σ] Cycloaddition of Bicyclobutanes with Isoquinolinium Methylides for the Synthesis of Ring-Fused Azabicyclo[3.1.1]heptanes | CoLab [colab.ws]
- 12. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 13. fulir.irb.hr [fulir.irb.hr]
- 14. Item - Mechanistic Insights into the Propagation Cycle of the HofmannâLoÌfflerâFreytag Reaction: Halogen vs Hydrogen Atom Transfer - American Chemical Society - Figshare [acs.figshare.com]
- 15. Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. biotage.com [biotage.com]
- 17. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. | Semantic Scholar [semanticscholar.org]
- 22. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Collection - Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis - The Journal of Organic Chemistry - Figshare [figshare.com]
Validation & Comparative
A Comparative Guide to 2-Azabicyclo[3.1.1]heptane and Other Proline Analogues for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the strategic manipulation of molecular architecture to elicit desired biological responses is paramount. Proline and its analogues have long been recognized as powerful tools in this endeavor, offering a means to introduce conformational rigidity and modulate the physicochemical properties of peptides and small molecules.[1][2][3] This guide provides an in-depth technical comparison of a unique bridged bicyclic proline analogue, 2-azabicyclo[3.1.1]heptane, with other notable proline surrogates. We will delve into the structural nuances, synthesis, and conformational properties that distinguish these building blocks, supported by experimental data to inform their application in drug design and development.
The Significance of Conformational Constraint in Proline Analogues
Proline's unique cyclic structure, which incorporates the backbone nitrogen into a five-membered ring, already imparts a significant degree of conformational restriction compared to other amino acids.[4] This rigidity is a double-edged sword; while it can pre-organize a peptide into a bioactive conformation, the inherent flexibility of the pyrrolidine ring (manifesting as endo and exo puckering) and the propensity for cis-trans isomerization of the preceding peptide bond can lead to conformational heterogeneity.[5]
The development of proline analogues seeks to further constrain these degrees of freedom, thereby locking the molecule into a specific three-dimensional arrangement. This can lead to several advantages in drug design:
-
Enhanced Receptor Affinity and Selectivity: By presenting a more defined conformation, the ligand can achieve a more precise and higher-affinity interaction with its biological target.
-
Improved Metabolic Stability: A rigidified structure can be less susceptible to enzymatic degradation, leading to a longer biological half-life.
-
Increased Bioavailability: Conformational restriction can influence a molecule's lipophilicity and ability to cross biological membranes.
Introducing 2-Azabicyclo[3.1.1]heptane: A Bridged Proline Analogue of Interest
2-Azabicyclo[3.1.1]heptane, particularly its carboxylic acid derivatives (such as 2,4-methanopipecolic acid), represents a class of bicyclic proline analogues that introduce an even greater degree of rigidity than monocyclic systems. The bridging ethano group across the piperidine ring locks the conformation and significantly restricts the accessible Ramachandran space.
Below is a comparative overview of 2-azabicyclo[3.1.1]heptane with other commonly employed proline analogues.
Structural and Conformational Comparison of Proline Analogues
The defining features of proline analogues are their impact on the peptide backbone dihedral angles (φ, ψ) and the puckering of the ring system. The following table summarizes key conformational parameters for 2-azabicyclo[3.1.1]heptane and other representative proline analogues.
| Proline Analogue | Structure | Key Conformational Features | Representative φ Angle Range | Representative ψ Angle Range |
| L-Proline | Flexible pyrrolidine ring with Cγ-endo and Cγ-exo puckering. | -75° to -55° | -60° to -30° (α-helical) and +120° to +150° (polyproline II) | |
| 4(R)-Fluoroproline | Strong preference for Cγ-exo pucker due to stereoelectronic effects. Favors a trans peptide bond. | Similar to Proline | Similar to Proline | |
| 4(S)-Fluoroproline | Strong preference for Cγ-endo pucker. Favors a cis peptide bond. | Similar to Proline | Similar to Proline | |
| 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | Highly rigid bicyclic system. The φ angle is severely restricted. | Highly constrained, typically around -60° | Varies with substitution | |
| 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid | Rigid bicyclic structure with a four-membered ring fused to a six-membered ring. Offers a unique conformational constraint. | Highly constrained | Varies with substitution |
Experimental Methodologies
Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid (2,4-Methanopipecolic Acid)
The synthesis of 2-azabicyclo[3.1.1]heptane derivatives often involves multi-step sequences. A common strategy for the synthesis of the carboxylic acid derivative is outlined below, based on reported literature procedures.
Experimental Protocol:
-
Preparation of 3-(2-chloroethyl)cyclobutanone: This key intermediate can be synthesized from commercially available starting materials.
-
Formation of the Bicyclic Nitrile: A tandem Strecker reaction and intramolecular nucleophilic cyclization is employed. 3-(2-chloroethyl)cyclobutanone is reacted with an amine (e.g., benzylamine) and a cyanide source (e.g., acetone cyanohydrin) to form the corresponding 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile.
-
Hydrolysis of the Nitrile: The bicyclic nitrile is then hydrolyzed under acidic conditions (e.g., refluxing in 6 M HCl) to yield the desired 2-azabicyclo[3.1.1]heptane-1-carboxylic acid.
-
Deprotection (if necessary): If a protecting group was used on the nitrogen (e.g., benzyl), it is removed, typically by catalytic hydrogenation.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of proline analogues in solution.[1][2] Key parameters include:
-
1H and 13C Chemical Shifts: The chemical shifts of the proline ring protons and carbons are sensitive to the ring pucker and the cis/trans isomerization of the preceding peptide bond.
-
Nuclear Overhauser Effect (NOE): Through-space interactions between protons can provide distance constraints to define the three-dimensional structure. For example, a strong Hα(i)-Hα(i+1) NOE is characteristic of a cis peptide bond, while a strong Hα(i)-Hδ(i+1) NOE indicates a trans bond.
-
3J-Coupling Constants: Vicinal coupling constants can be used to determine dihedral angles, including the backbone φ angle, using the Karplus equation.
Experimental Protocol for NMR Conformational Analysis:
-
Sample Preparation: The peptide containing the proline analogue is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration typically between 0.5 and 5 mM.
-
1D 1H NMR: A standard 1D 1H NMR spectrum is acquired to assess the overall purity and folding of the peptide.
-
2D NMR Experiments: A suite of 2D NMR experiments is performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
-
Data Analysis: The NMR data is processed and analyzed to assign all proton and carbon resonances. NOE cross-peaks are integrated to obtain distance restraints, and coupling constants are measured to determine dihedral angle restraints.
-
Structure Calculation: The experimental restraints are used in molecular modeling software to calculate a family of structures consistent with the NMR data.
Case Study: Biological Implications of Bicyclic Proline Analogues
The enhanced rigidity of bicyclic proline analogues has been shown to have a profound impact on biological activity. For instance, the incorporation of conformationally constrained proline analogues into peptide-based drugs has led to significant improvements in their therapeutic profiles. While direct comparative biological data for 2-azabicyclo[3.1.1]heptane across multiple systems is still emerging, studies on related bicyclic systems demonstrate the potential of this class of compounds. For example, bicyclic proline analogues have been investigated as organocatalysts in stereoselective aldol reactions, where their rigid structures lead to improved enantioselectivity compared to proline itself.[6]
Conclusion
2-Azabicyclo[3.1.1]heptane represents a compelling building block for medicinal chemists seeking to impart a high degree of conformational rigidity into their molecules. Its unique bridged structure offers a distinct advantage over more flexible monocyclic proline analogues. While a comprehensive head-to-head comparison with a wide range of proline surrogates is an area for future research, the available data on its synthesis and the well-established principles of conformational constraint in drug design strongly suggest its utility. The experimental protocols outlined in this guide provide a framework for the synthesis and conformational analysis of peptides incorporating this and other proline analogues, enabling researchers to rationally design and evaluate the next generation of conformationally defined therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. pnas.org [pnas.org]
- 4. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Landscape of Azabicyclo[n.m.o]alkane Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple cataloging of structures to explain the causal relationships between the bicyclic framework and the resulting molecular geometry. We will delve into the experimental techniques used to elucidate these structures and provide the data necessary for an objective comparison.
The Significance of Conformational Constraint in Drug Design
The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional shape, which dictates its ability to bind to a biological target. Linear peptides and other flexible molecules often pay a significant entropic penalty upon binding, as they must adopt a specific, rigid conformation. Azabicyclo[n.m.o]alkane carboxylic acids mitigate this issue by incorporating a rigid bicyclic core, which pre-organizes the molecule into a bioactive conformation.[1][2][3] This inherent rigidity can lead to enhanced binding affinity, improved selectivity, and increased metabolic stability.[4]
The azabicyclo[n.m.o]alkane framework is a versatile scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiprotozoal, and neuroprotective properties.[5] A notable example is epibatidine, a potent analgesic with a 7-azabicyclo[2.2.1]heptane structure.[6][7][8] The development of epibatidine analogues has been a fertile area of research, aimed at improving subtype selectivity for nicotinic acetylcholine receptors (nAChRs) and reducing toxic side effects.[6][7][9]
A Tale of Two Scaffolds: Azabicyclo[2.2.2]octane vs. Azabicyclo[3.1.0]hexane
To illustrate the structural diversity within this class of molecules, we will compare two distinct ring systems: the azabicyclo[2.2.2]octane and the azabicyclo[3.1.0]hexane frameworks. These examples were chosen to highlight the significant impact of varying the bridge lengths (the 'n', 'm', and 'o' values) on the overall molecular geometry.
The Azabicyclo[2.2.2]octane System: A Rigid, Boat-Like Conformation
The azabicyclo[2.2.2]octane ring system, a derivative of the quinuclidine skeleton, is characterized by its highly rigid, symmetric structure. The piperidine ring within this framework is locked into a distinct boat conformation by the lactone bridge.[10]
A representative example is tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Single-crystal X-ray diffraction analysis of this compound provides precise measurements of its bond lengths and angles, revealing a relatively unstrained structure compared to more compact bicyclic systems.[11]
The Azabicyclo[3.1.0]hexane System: A Fused, Puckered Structure
In contrast, the azabicyclo[3.1.0]hexane system features a fusion of a five-membered pyrrolidine ring and a three-membered cyclopropane ring. This fusion introduces significant ring strain, leading to a more puckered and asymmetric conformation.
cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a commercially available example of this scaffold.[12] Spectroscopic data, including ¹H NMR, is consistent with its defined structure, and its synthesis has been well-documented.[13][14]
Comparative Structural Data
The following table summarizes key structural parameters for our two exemplary scaffolds, derived from crystallographic and spectroscopic data. These parameters provide a quantitative basis for comparing their distinct three-dimensional shapes.
| Structural Parameter | Azabicyclo[2.2.2]octane Derivative | Azabicyclo[3.1.0]hexane Derivative | Significance |
| Ring Conformation | Rigid boat-like piperidine ring | Fused, puckered pyrrolidine and cyclopropane rings | The overall shape and orientation of substituents are dramatically different. |
| Bridgehead Strain | Relatively low | High due to the cyclopropane ring | Influences chemical reactivity and stability. |
| Bond Angles | Approaching ideal sp³ hybridization | Significant deviation from ideal angles | Reflects the inherent ring strain. |
| Torsional Angles | Constrained and well-defined | More varied due to puckering | Dictates the spatial relationship between substituents. |
Note: Specific bond lengths and angles for the azabicyclo[2.2.2]octane derivative are approximately 1.53 Å for C-C single bonds within the bicyclo[2.2.2]octane framework.[11] Detailed crystallographic data for the azabicyclo[3.1.0]hexane carboxylic acid is not as readily available in the public domain but can be inferred from spectroscopic and computational studies.
Experimental Workflows for Structural Elucidation
The determination of the precise three-dimensional structure of these molecules relies on a combination of powerful analytical techniques. The choice of method depends on the nature of the sample and the level of detail required.
Single-Crystal X-ray Diffraction: The Gold Standard
For crystalline materials, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to obtain the final model.
References
- 1. researchgate.net [researchgate.net]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. scispace.com [scispace.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 425902500 [thermofisher.com]
- 13. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | C6H9NO2 | CID 11366996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
A Definitive Guide to the Structural Validation of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid by NMR Spectroscopy
In the landscape of modern drug discovery and development, conformationally constrained amino acids are invaluable building blocks for creating novel therapeutics with enhanced potency and selectivity. Among these, 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a rigid bicyclic α-amino acid, presents a unique structural scaffold. Its constrained nature offers the potential to fine-tune peptide and small molecule conformations, making it a molecule of significant interest for medicinal chemists. However, the synthesis of such complex structures necessitates unambiguous structural verification. This guide provides an in-depth, experimentally-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, benchmarked against other analytical techniques.
The Imperative of Unambiguous Structural Elucidation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a conformationally restricted amino acid like 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, even subtle variations in stereochemistry can lead to drastic differences in pharmacological properties. Therefore, robust and unequivocal structural validation is not merely a procedural step but a cornerstone of the drug discovery process. NMR spectroscopy, with its ability to probe the local chemical environment of individual atoms and their through-bond and through-space connectivities, stands as a paramount tool for this purpose.[1][2][3][4]
A Multi-faceted NMR Approach for Structural Validation
A comprehensive NMR analysis for a molecule of this complexity goes beyond simple one-dimensional (1D) spectra. A suite of two-dimensional (2D) NMR experiments is essential to piece together the complete structural puzzle.[5][6]
Experimental Workflow: A Step-by-Step Visualization
The logical flow of NMR experiments for the structural validation of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid is depicted below. This workflow ensures a systematic and efficient elucidation of the molecule's connectivity and stereochemistry.
Caption: Experimental workflow for the NMR-based structural elucidation of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid.
Deconstructing the NMR Data: A Guided Interpretation
The following sections detail the expected and reported NMR data for 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, providing a rationale for the observed chemical shifts and correlations. The data presented is based on a published synthesis and characterization of the target molecule.[7]
¹H NMR Spectroscopy: The Initial Fingerprint
The ¹H NMR spectrum provides the first crucial insights into the proton environment of the molecule. For 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, the spectrum is expected to show distinct signals for the protons on the bicyclic core.
| Proton Assignment | Expected Chemical Shift (ppm) | Reported Chemical Shift (D₂O, ppm)[7] | Multiplicity |
| 3-CH₂ | 3.0 - 3.6 | 3.54 | t |
| 5-CH, 6-CHH, 7-CHH | 2.5 - 2.8 | 2.64 | m |
| 4-CH₂ | 2.0 - 2.3 | 2.14 | m |
| 6-CHH, 7-CHH | 1.8 - 2.0 | 1.92 | m |
The deshielding of the 3-CH₂ protons is attributed to their proximity to the electron-withdrawing nitrogen atom. The complex multiplets for the remaining aliphatic protons arise from the rigid bicyclic structure, leading to overlapping signals and complex spin-spin coupling patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon framework.
| Carbon Assignment | Expected Chemical Shift (ppm) | Reported Chemical Shift (DMSO-d₆, ppm)[7] |
| COOH | 170 - 180 | 172.3 |
| 1-C | 60 - 70 | 65.1 |
| 3-CH₂ | 35 - 45 | 36.7 |
| 6- and 7-CH₂ | 30 - 40 | 34.8 |
| 5-CH | 25 - 35 | 29.2 |
| 4-CH₂ | 20 - 30 | 26.7 |
The quaternary carbon of the carboxylic acid (COOH) appears significantly downfield, as expected. The bridgehead carbon (1-C) is also deshielded due to its substitution with both a nitrogen and a carboxylic acid group.
2D NMR: Connecting the Dots
While 1D NMR provides a list of ingredients, 2D NMR reveals the recipe for how they are connected.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, COSY is instrumental in tracing the connectivity of the proton spin systems within the bicyclic rings. For instance, correlations would be expected between the protons of the 3-CH₂ group and the adjacent 4-CH₂ protons, and between the 4-CH₂ protons and the 5-CH proton.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached.[6] This experiment is crucial for unambiguously assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at 3.54 ppm would show a cross-peak with the carbon signal at 36.7 ppm, confirming the assignment of the 3-CH₂ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart.[6] This is arguably the most powerful experiment for elucidating the overall carbon skeleton. Key HMBC correlations for confirming the structure of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid would include:
-
Correlations from the 3-CH₂ protons to the bridgehead carbon (1-C) and the 5-CH carbon.
-
Correlations from the protons on the 6- and 7-CH₂ groups to the bridgehead carbons (1-C and 5-CH).
-
A crucial correlation from the protons on the 3-CH₂ group to the carboxylic acid carbon (COOH), unequivocally establishing the position of the carboxyl group.
-
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerhouse for structural elucidation in solution, other techniques offer complementary information, particularly in the solid state.
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Sample Phase | Solution | Crystalline Solid | Gas Phase (ions) |
| Information Provided | Atomic connectivity, stereochemistry, conformation in solution, molecular dynamics.[8][9][10] | Precise atomic coordinates in the solid state, bond lengths, and angles.[8][9][10] | Molecular weight, elemental composition. |
| Strengths | Provides detailed structural information in a biologically relevant state (solution), non-destructive. | Provides highly accurate and precise structural information. | High sensitivity, requires very small sample amounts. |
| Limitations | Lower resolution than X-ray crystallography, can be challenging for very large molecules or poorly soluble compounds. | Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule. | Provides limited information on stereochemistry and connectivity. |
The synergy between NMR and X-ray crystallography is particularly powerful; NMR provides the solution-state structure and dynamics, while X-ray crystallography offers a high-resolution snapshot of the molecule in the solid state.[11]
Experimental Protocol: A Practical Guide
The following provides a generalized, yet detailed, protocol for the NMR analysis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the synthesized 2-azabicyclo[3.1.1]heptane-1-carboxylic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final volume of 0.5-0.6 mL in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to avoid line broadening.
2. NMR Data Acquisition:
- All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
- COSY: Acquire a gradient-selected COSY (gCOSY) or a DQF-COSY (Double Quantum Filtered COSY) experiment.[6]
- HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) coupling constants (typically around 145 Hz).
- HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range coupling constants (typically 4-10 Hz).
3. Data Processing and Analysis:
- Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, etc.).
- Apply appropriate window functions (e.g., exponential or sine-bell) before Fourier transformation to enhance resolution or signal-to-noise.
- Phase and baseline correct all spectra.
- Calibrate the chemical shift scale using the residual solvent signal or an internal standard.
- Analyze the 1D and 2D spectra systematically, starting with the assignment of the proton signals, followed by the carbon signals using HSQC, and finally confirming the overall structure with COSY and HMBC correlations.
Conclusion
The structural validation of complex molecules like 2-azabicyclo[3.1.1]heptane-1-carboxylic acid is a critical step in the advancement of drug discovery. This guide has demonstrated that a comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, provides an unambiguous and detailed picture of the molecule's structure in solution. While other techniques like X-ray crystallography offer valuable, complementary data, NMR remains the gold standard for elucidating the solution-state conformation and connectivity of such intricate and promising pharmaceutical building blocks. The logical and systematic application of the NMR workflow presented herein empowers researchers to confidently verify the structures of their synthesized compounds, paving the way for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.bu.edu [people.bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 11. scispace.com [scispace.com]
The Rigid Case: A Comparative Guide to the Conformational Rigidity of Bicyclic vs. Monocyclic Peptides
In the landscape of peptide-based drug discovery, the quest for molecules with high affinity, specificity, and metabolic stability is paramount. Conformational rigidity is a key determinant of these properties. By reducing the entropic penalty upon binding to a target, a pre-organized, rigid peptide can exhibit significantly enhanced biological activity. While monocyclic peptides represent a significant step up from their linear counterparts in terms of structural constraint, bicyclic peptides offer a further leap in conformational rigidity. This guide provides an in-depth technical comparison of these two important molecular architectures, supported by experimental data and detailed methodologies, to inform researchers in the rational design of next-generation peptide therapeutics.
The Principle of Pre-organization: Why Rigidity Matters
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. For a flexible peptide to bind to its target, it must adopt a specific "bioactive" conformation, a process that is entropically unfavorable. Cyclization is a well-established strategy to "pre-pay" this entropic cost by limiting the number of accessible conformations.[1]
-
Monocyclic Peptides: A single macrocycle significantly reduces the conformational freedom compared to a linear peptide. However, as the ring size increases, flexibility can become a liability, leading to diminished binding affinity and increased susceptibility to proteolytic degradation.[2]
-
Bicyclic Peptides: The introduction of a second macrocycle creates a more constrained and rigid structure.[3] This heightened rigidity can lead to several advantages:
-
Enhanced Binding Affinity: By locking the peptide into a conformation that is closer to the bioactive one, the entropic penalty of binding is further minimized, often resulting in a dramatic increase in potency.[2]
-
Improved Target Selectivity: A more defined shape can lead to more specific interactions with the target protein, reducing off-target effects.[2]
-
Increased Metabolic Stability: The constrained structure can mask cleavage sites from proteases, leading to a longer biological half-life.
-
Experimental Assessment of Conformational Rigidity
Several powerful analytical techniques can be employed to probe the conformational landscape of peptides. Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are two of the most informative methods in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Dynamics
NMR spectroscopy is an unparalleled tool for studying the structure and dynamics of peptides in solution, providing an ensemble-averaged view of their conformational preferences.[4] Key parameters derived from NMR experiments offer direct insights into the rigidity of the peptide backbone.
-
Chemical Shift Index (CSI): The deviation of a proton's chemical shift (particularly Hα) from its random coil value can indicate the presence of secondary structure. Consistent negative deviations suggest a helical conformation, while positive deviations are indicative of a β-strand. A more defined and stable secondary structure, as often seen in bicyclic peptides, will produce more pronounced and consistent CSI values.[5]
-
Amide Proton Temperature Coefficients (Δδ/ΔT): The change in the chemical shift of an amide proton with temperature is a sensitive probe of its involvement in hydrogen bonding. Protons engaged in stable intramolecular hydrogen bonds, which are more prevalent in rigid structures, exhibit smaller temperature coefficients (typically > -4.5 ppb/K), as they are shielded from the solvent.[5][6]
-
Nuclear Overhauser Effects (NOEs): NOEs provide through-space distance information between protons (typically < 5 Å). A larger number of defined NOE constraints is indicative of a well-structured and less flexible peptide.
-
³J-Coupling Constants: These through-bond scalar couplings provide information about dihedral angles (e.g., φ angle from ³J(HNHα)). A narrow distribution of coupling constants suggests a restricted range of motion around the corresponding bond.
Molecular Dynamics (MD) Simulations: A Computational Microscope
MD simulations provide a dynamic, atomistic view of a peptide's conformational landscape over time. By simulating the movements of all atoms in the peptide and surrounding solvent, we can extract quantitative measures of flexibility.
-
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the peptide's backbone atoms over time from a reference structure (e.g., the initial minimized structure). A stable, rigid peptide will exhibit a low and converging RMSD, indicating that it is sampling a limited conformational space.
-
Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual residues around their average position. Lower RMSF values for the backbone atoms indicate a more rigid and less mobile region of the peptide.[7] A direct comparison of RMSF plots for a monocyclic peptide and its bicyclic analogue can vividly illustrate the increase in rigidity upon introducing the second macrocycle.
Case Study: Monocyclic vs. Bicyclic VEGF Inhibitors
A compelling example illustrating the principles discussed above comes from a study on peptide inhibitors of Vascular Endothelial Growth Factor (VEGF).[1][5] In this work, a series of monocyclic peptides were compared to their bicyclic counterparts, where an additional lactam bridge was introduced to constrain the C-terminal region.
Comparative Analysis:
| Parameter | Monocyclic Peptide (Peptide 3) | Bicyclic Peptide (Peptide 3c) | Interpretation |
| CD Spectroscopy | Characteristic of a random coil | Shows a distinct α-helical signature | The bicyclic constraint induces a stable secondary structure. |
| Chemical Shift Index (CSI) of Hα | Values close to zero | Consistent negative values in the C-terminal region | The C-terminus of the bicyclic peptide adopts a stable α-helical conformation, while the monocyclic peptide remains disordered.[5] |
| Amide Proton Temperature Coefficients | Fewer protons with small Δδ/ΔT values | More protons with small Δδ/ΔT values | The bicyclic peptide has a more extensive and stable network of intramolecular hydrogen bonds.[5] |
| NMR Structural Ensemble | Disordered ensemble of structures | Well-defined structure with a clear α-helix | The bicyclic peptide is significantly more conformationally defined in solution. |
Data synthesized from references[5].
The superposition of the NMR-derived structural ensembles for the monocyclic peptide 3 and its bicyclic analogue 3c clearly demonstrates the dramatic increase in structural definition imparted by the second macrocycle. The C-terminal region of peptide 3c is locked into a stable α-helix, a feature absent in the more flexible monocyclic peptide 3.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, the following are detailed, step-by-step methodologies for the key experiments described.
Protocol for NMR-Based Conformational Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide to a final concentration of 1-5 mM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[2]
-
Add 10% D₂O to the sample for the deuterium lock.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra, including TOCSY (for spin system identification and resonance assignment) and NOESY (for distance restraints).
-
Record spectra at multiple temperatures (e.g., in 5 K increments from 288 K to 303 K) to determine the amide proton temperature coefficients.[1]
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., Topspin, CCPN).
-
Assign the proton chemical shifts using the TOCSY and NOESY spectra.
-
Calculate the Chemical Shift Index (CSI) for the Hα protons by subtracting the random coil chemical shift values from the observed chemical shifts.
-
Determine the temperature coefficient (Δδ/ΔT) for each amide proton by plotting its chemical shift as a function of temperature and calculating the slope of the resulting line.[5][6]
-
Identify and integrate NOE cross-peaks to generate a list of distance restraints.
-
-
Structure Calculation:
-
Use the experimental NOE-derived distance restraints and any available dihedral angle restraints from ³J-coupling constants as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of low-energy structures that are consistent with the experimental data.
-
Analyze the resulting ensemble to determine the predominant conformation(s) and assess the degree of structural convergence (a measure of rigidity).
-
Protocol for Comparative Molecular Dynamics (MD) Simulations
Step-by-Step Methodology:
-
System Preparation:
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial structure.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until the density and potential energy stabilize.[8][9]
-
-
Production Simulation:
-
Trajectory Analysis:
-
Align the trajectory to a reference structure (e.g., the first frame or the average structure) to remove translational and rotational motion.
-
Calculate the backbone RMSD as a function of time to assess the overall stability and convergence of the simulation.
-
Calculate the per-residue RMSF of the backbone atoms to identify flexible and rigid regions of the peptides.[7]
-
Compare the RMSF plots of the monocyclic and bicyclic peptides to quantitatively assess the change in rigidity.
-
Conclusion: The Bicyclic Advantage in Drug Design
References
- 1. Using 1HN amide temperature coefficients to define intrinsically disordered regions: An alternative NMR method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr-bio.com [nmr-bio.com]
- 3. GitHub - gregory-kyro/molecular_dynamics_analyses: This repository contains the code to perform RMSD, RMSF, and PCA to study protein dynamics [github.com]
- 4. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]
- 5. Amide proton temperature coefficients as hydrogen bond indicators in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Constrained Pipecolic Acid Analogues
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a perpetual endeavor. Unnatural amino acids, particularly those with constrained conformations, have emerged as powerful tools in medicinal chemistry to achieve these goals.[1][2] Among these, constrained analogues of pipecolic acid, a higher homologue of proline, have garnered significant interest due to their ability to serve as proline mimetics and introduce specific conformational biases in peptides and small molecules.[3] This guide provides an in-depth comparison of the biological activities of various classes of constrained pipecolic acid analogues, supported by experimental data, detailed protocols, and mechanistic insights.
The Rationale for Constraining Pipecolic Acid in Drug Design
Pipecolic acid, with its six-membered ring, offers a different conformational landscape compared to the five-membered ring of proline. Introducing further constraints, such as additional rings or unsaturation, locks the molecule into specific spatial arrangements. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and potency. Furthermore, conformational restriction can enhance selectivity by favoring binding to a specific receptor subtype or enzyme active site, while disfavoring interactions with off-targets.[4]
This guide will explore the diverse biological activities of constrained pipecolic acid analogues, categorized by their therapeutic targets.
I. Antiviral Activity: Allosteric Inhibition of Flavivirus Proteases
Dengue (DENV) and Zika (ZIKV) viruses, both members of the Flaviviridae family, rely on the NS2B-NS3 protease for processing the viral polyprotein, a critical step in their replication cycle. The active site of this protease is relatively shallow and charged, making the development of potent and specific active-site inhibitors challenging.[3] Consequently, the discovery of allosteric binding sites has opened new avenues for antiviral drug development.[4]
A novel series of proline- and pipecolic acid-based small molecules have been designed as allosteric inhibitors of the DENV and ZIKV NS2B-NS3 proteases.[1] These compounds bind to a druggable allosteric site near Asn152, inducing a conformational change that inhibits protease activity.[1]
Comparative Biological Activity
The biological activity of these analogues has been evaluated through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays are key metrics for comparison.
| Compound ID | Core Scaffold | Configuration | Key Substituent | DENV NS2B-NS3 IC50 (µM) | ZIKV NS2B-NS3 IC50 (µM) | DENV2 Reporter Gene Assay EC50 (µM) | Cytotoxicity (CC50 > µM) |
| 3 | Proline | S | m-CF3 | 5.0 | > 50 | ND | 100 |
| 24 | Pipecolic Acid | R | m-CF3 | 25.5 | > 50 | 5.2 | 100 |
| 27 | Pipecolic Acid | R | p-NO2 | 35.1 | 18.2 | 5.1 | 100 |
Data synthesized from Starvaggi et al., 2026.[1][5] ND: Not Determined
Key Insights from the Data:
-
Stereochemistry is Crucial: For the pipecolic acid-based derivatives, the R-configuration was found to be active against the DENV protease, while the S-configured analogues were inactive.[1]
-
Cellular Efficacy: Interestingly, while the pipecolic acid derivatives (e.g., 24 and 27 ) showed moderate potency in the enzymatic assay against DENV, they exhibited significantly improved efficacy in the cell-based reporter gene assay.[1] This suggests that these compounds may have favorable properties for cellular uptake and activity.
-
Selectivity: The proline-based analogue 3 was potent against DENV but not ZIKV, whereas the nitro-substituted pipecolic acid derivative 27 showed activity against both, albeit with higher potency against ZIKV. This highlights the potential for tuning selectivity through modifications to the scaffold and substituents.[1]
-
Low Cytotoxicity: All the highlighted compounds displayed low cytotoxicity, with CC50 values greater than 100 µM, indicating a favorable safety profile at the cellular level.[1]
Experimental Protocol: DENV NS2B-NS3 Protease Inhibition Assay (Fluorometric)
This protocol outlines a typical fluorometric assay to determine the IC50 values of potential inhibitors against the DENV protease.
Materials:
-
Recombinant DENV NS2B-NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
Test compounds (constrained pipecolic acid analogues)
-
Positive control inhibitor (e.g., a known protease inhibitor)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO (negative control) or positive control inhibitor.
-
Enzyme Addition: Add 88 µL of the assay buffer containing the DENV NS2B-NS3 protease to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Substrate Addition: Add 10 µL of the fluorogenic peptide substrate to each well to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time (e.g., every minute for 30 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.
-
Normalize the velocities to the negative control (100% activity) and positive control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
Caption: Workflow for DENV NS2B-NS3 Protease Inhibition Assay.
II. Neuroprotective Activity: Non-immunosuppressive FKBP12 Ligands
The FK506-binding protein 12 (FKBP12) is a peptidyl-prolyl isomerase that plays a role in various cellular processes, including protein folding and signal transduction. The natural product FK506 (tacrolimus) binds to FKBP12, and this complex then inhibits calcineurin, leading to immunosuppression.[6] However, it was discovered that ligands of FKBP12 also possess potent neurotrophic and neuroregenerative effects that are independent of calcineurin inhibition.[7][8] This has spurred the development of non-immunosuppressive FKBP12 ligands as potential therapeutics for neurodegenerative diseases.
Constrained pipecolic acid and proline analogues have been explored as core structures for novel FKBP12 ligands with neuroprotective properties.[6]
Comparative Biological Activity
The neurotrophic activity of these compounds is often assessed by their ability to promote neurite outgrowth in cell culture models, such as PC12 cells or dorsal root ganglion (DRG) neurons.
| Compound | Immunosuppressive Activity | Neurotrophic Potency | Mechanism |
| FK506 | Yes (via calcineurin inhibition) | High | FKBP12-dependent |
| L-685,818 | No | High (similar to FK506) | FKBP12-dependent, calcineurin-independent |
| GPI-1046 | No | High | FKBP12-dependent, calcineurin-independent |
Data synthesized from Steiner et al., 1997 and Hamilton et al., 2003.[6][7][8]
Key Insights from the Data:
-
Dissociation of Activities: The key finding is the successful decoupling of immunosuppressive and neurotrophic activities. Compounds like L-685,818 and GPI-1046, which are derivatives of FK506, retain high neurotrophic potency without inhibiting calcineurin.[6][7]
-
FKBP12 is the Key: The neurotrophic effects are mediated through binding to FKBP12, as both immunosuppressive and non-immunosuppressive analogues require this interaction.[7]
Mechanism of Neurotrophic Action
The binding of non-immunosuppressive ligands to FKBP12 is thought to induce a conformational change in the protein, which then promotes the activation of signaling pathways involved in neuronal survival and growth. While the precise downstream pathways are still under investigation, evidence suggests the involvement of the TGF-β and BMP signaling pathways.
Caption: Proposed neurotrophic signaling pathway of non-immunosuppressive FKBP12 ligands.
III. Other Notable Biological Activities
Constrained pipecolic acid analogues have demonstrated a broad range of other biological activities, highlighting their versatility as scaffolds in drug discovery.
A. CCK-B Receptor Antagonists
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that acts through two receptor subtypes, CCK-A and CCK-B. CCK-B receptors are primarily found in the central nervous system and are implicated in anxiety and pain perception.[9] Dipeptoids incorporating 4-substituted pipecolic acid derivatives have been developed as moderately potent CCK-B antagonists.[10] The constrained nature of the pipecolic acid ring provides valuable information about the conformational requirements for optimal receptor binding.[10]
B. HIV Protease Inhibitors
The substitution of proline with L-pipecolic acid at the scissile bond of a peptide substrate for HIV protease converted it into a selective and effective inhibitor.[11] The resulting nonapeptide analogue exhibited an IC50 of approximately 1 µM against HIV-1 and HIV-2 proteases, with high selectivity over other aspartic proteases like cathepsin D and renin.[11] This demonstrates how the conformational change induced by the larger pipecolic acid ring can disrupt substrate processing and lead to inhibition.
C. Antibacterial and Antiviral Actinomycin Analogues
Actinomycins are a class of potent antibiotics that intercalate into DNA and inhibit RNA synthesis. When Streptomyces antibioticus is cultured in the presence of exogenous pipecolic acid, it incorporates this analogue into the actinomycin structure in place of proline.[4][12] The resulting analogues, such as Pip 1α, Pip 1β, and Pip 2, retain significant antibacterial activity against gram-positive bacteria and also inhibit the replication of vaccinia and reoviruses.[4][12] The relative inhibitory activity was found to be: actinomycin IV = Pip 1β > Pip 2 > Pip 1α, indicating that the degree of pipecolic acid incorporation influences the biological activity.[4][12]
D. Pipecolate Oxidase Inhibitors
L-pipecolate oxidase is an enzyme involved in the degradation of lysine.[13] Epoxide derivatives of L-pipecolic acid have been synthesized and evaluated as inhibitors of this enzyme.[14] The cis-4,5-epoxide derivative of L-pipecolic acid was found to be a mechanism-based inhibitor, causing time-dependent, irreversible inactivation of the enzyme.[14] In contrast, an epoxy-proline analogue acted as a reversible inhibitor, highlighting the role of the ring size in determining the mode of inhibition.[14]
Conclusion
Constrained pipecolic acid analogues represent a versatile and valuable class of unnatural amino acids in drug discovery. By introducing specific conformational restraints, these analogues can be tailored to achieve high potency, selectivity, and desirable pharmacological properties across a wide range of biological targets. From allosteric inhibition of viral proteases to the neurotrophic modulation of FKBP12 and the targeted inhibition of other enzymes and receptors, the examples presented in this guide underscore the power of conformational constraint as a strategy in modern medicinal chemistry. The detailed experimental protocols and mechanistic insights provided herein should serve as a valuable resource for researchers seeking to explore and exploit the potential of these fascinating molecules in their own drug development programs.
References
- 1. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotrophic actions of nonimmunosuppressive analogues of immunosuppressive drugs FK506, rapamycin and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 10. Novel constrained CCK-B dipeptoid antagonists derived from pipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actinomycin Analogues Containing Pipecolic Acid: Relationship of Structure to Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-pipecolate oxidase - Wikipedia [en.wikipedia.org]
- 14. Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bicyclic Advantage: A Comparative Guide to Enhancing Peptide Binding Affinity
For researchers, scientists, and drug development professionals, the quest for high-affinity, high-specificity peptide therapeutics is a continuous journey. While peptides offer the allure of large contact surfaces for challenging targets like protein-protein interactions (PPIs), their inherent flexibility often leads to a significant entropic penalty upon binding, resulting in lower affinity and susceptibility to proteolytic degradation. Constraining a peptide's conformation is a well-established strategy to mitigate these drawbacks. This guide provides an in-depth, comparative analysis of how incorporating bicyclic amino acids can dramatically enhance peptide binding affinity, supported by experimental data and detailed protocols.
The Rationale for Conformational Constraint: Pre-organizing for Potency
Linear peptides exist in a conformational ensemble in solution. For a linear peptide to bind its target, it must adopt a specific, low-energy conformation, a process that is entropically unfavorable. By introducing conformational constraints, such as those imposed by bicyclic amino acids, we "pre-organize" the peptide into a bioactive conformation, reducing the entropic cost of binding and thereby increasing binding affinity.[1][2] Bicyclic peptides, with their reduced conformational freedom compared to their linear or even monocyclic counterparts, often exhibit superior metabolic stability and target specificity.[3][4]
The choice of the bicyclic scaffold itself is a critical experimental decision. The geometry and rigidity of the linker used to create the bicyclic structure will dictate the accessible conformations of the peptide loops. For instance, symmetric, rigid linkers like 1,3,5-tris(bromomethyl)benzene (TBMB) tend to favor globular conformations, while asymmetric linkers such as 1,2,3-TBMB can provide access to a more diverse conformational landscape.[5][6] This allows for the fine-tuning of the peptide's shape to complement the target's binding surface. Other linkers, such as 1,3,5-triacryloyl-1,3,5-triazinane (TATA) and N,N′,N″-(benzene-1,3,5-triyl)-tris(2-bromoacetamide) (TBAB), introduce different chemical functionalities and may foster non-covalent interactions between the linker and the peptide, further stabilizing the desired conformation.[7]
Quantifying the Bicyclic Advantage: A Comparative Look at Binding Affinity
The most direct way to evaluate the effect of bicyclization is to compare the binding affinity of a linear peptide with its constrained analogues. The equilibrium dissociation constant (KD) is a key metric, with a lower KD value indicating higher binding affinity.
| Peptide Format | Target Protein | KD (nM) | Fold Improvement vs. Linear | Reference |
| Linear Peptide 2 | RbAp48 | 5.18 | - | [8] |
| Monocyclic Peptide 8 | RbAp48 | No binding observed | N/A | [8] |
| Bicyclic Peptide 33 | RbAp48 | 8.56 | ~0.6 (Note: Bicyclic advantageous over monocyclic) | [8] |
| Linear Peptide (JK1) | JNK3 | ~390,000 | - | [4] |
| Bicyclic Peptide (JK1-TPSMB) | JNK3 | 2,600 | ~150-fold | [4] |
| Linear Peptide (for FGFR3c) | FGFR3c | >100 | - | [9] |
| Monocyclic Peptide (for FGFR3c) | FGFR3c | ~50 | ~2-fold | [9] |
| Bicyclic Peptide (for FGFR3c) | FGFR3c | <10 | >10-fold | [9] |
| Linear Peptide (G4 precursor) | ckit-1 G4 DNA | Negligible binding | - | [10] |
| Bicyclic Peptide (b-G4pep1) | ckit-1 G4 DNA | 13,000 | Significant | [10] |
Note: The data presented is from multiple studies and direct comparison between different peptide systems should be made with caution. The key takeaway is the trend of improved affinity with increased conformational constraint.
The Experimentalist's Toolkit: Methodologies for Evaluating Binding Affinity and Structure
A multi-faceted experimental approach is crucial to fully characterize the impact of bicyclic amino acids. Here, we detail the core techniques and provide step-by-step protocols.
Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding
SPR is a label-free technique that provides real-time kinetic data on the association (kon) and dissociation (koff) rates of a peptide-protein interaction, from which the KD can be calculated (KD = koff/kon).
Caption: Generalized workflow for an SPR experiment.
-
Reagent and Sensor Chip Preparation:
-
Prepare a running buffer appropriate for the interacting partners (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Select a sensor chip compatible with the ligand immobilization chemistry (e.g., a CM5 chip for amine coupling).
-
Prepare the ligand (e.g., the target protein) at a suitable concentration (e.g., 20-50 µg/mL) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).
-
Prepare a serial dilution of the analyte (the bicyclic peptide and its linear control) in the running buffer.
-
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for amine coupling).
-
Inject the ligand over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Inject the serial dilutions of the analyte over the immobilized ligand surface at a constant flow rate.
-
Monitor the association phase during the injection.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If the analyte does not fully dissociate, inject a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure the ligand is not denatured.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Caption: Generalized workflow for an ITC experiment.
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Synthesize and purify the bicyclic peptide and its linear control to >95% purity.
-
Thoroughly dialyze both the protein and the peptides against the same buffer to minimize heats of dilution. A suitable buffer would be one with a low ionization enthalpy, such as phosphate or HEPES.
-
Accurately determine the concentrations of all samples.
-
-
Instrument Setup and Sample Loading:
-
Set the experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample and reference cells.
-
Typically, load the protein solution (e.g., 10-50 µM) into the sample cell.
-
Load the peptide solution (typically 10-20 times the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the peptide solution into the protein-containing sample cell.
-
Allow the system to reach equilibrium between each injection.
-
The instrument will measure the heat change associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change for each injection and plot it against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine KD, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
NMR Spectroscopy: Unveiling the 3D Structure
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing insights into how bicyclic constraints influence the peptide's conformation.[11][12]
-
Sample Preparation:
-
Prepare a high-concentration (~1-2 mM) sample of the bicyclic peptide in a suitable deuterated solvent (e.g., 90% H2O/10% D2O with a buffer).
-
Add a small amount of DSS or TSP as an internal chemical shift reference.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems (i.e., all protons within a single residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, aiding in sequential assignment.
-
-
-
Resonance Assignment:
-
Use the TOCSY and COSY spectra to identify the individual amino acid spin systems.
-
Use the NOESY spectrum to "walk" along the peptide backbone, sequentially assigning each residue by identifying NOEs between adjacent residues (e.g., between the amide proton of residue i and the alpha proton of residue i-1).
-
-
Structural Restraint Generation:
-
Convert the intensities of the NOESY cross-peaks into upper distance limits between protons.
-
Measure J-couplings from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
-
Structure Calculation and Validation:
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of structures that satisfy the experimental restraints.
-
Validate the quality of the final ensemble of structures based on parameters such as the number of restraint violations and Ramachandran plot analysis.
-
Molecular Modeling: In Silico Insights into Binding
Molecular dynamics (MD) simulations can provide a dynamic view of the peptide-protein interaction at an atomic level, helping to rationalize the experimental binding data.[13]
Caption: A simplified workflow for molecular dynamics simulation.
-
System Preparation:
-
Start with the 3D structures of the target protein and the bicyclic peptide (obtained from X-ray crystallography, NMR, or homology modeling).
-
Dock the peptide into the binding site of the protein using a docking program (e.g., AutoDock, HADDOCK).
-
Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).[14][15]
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Minimize the energy of the system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and peptide atoms (NVT ensemble).
-
Adjust the pressure of the system to the desired level (e.g., 1 bar) while maintaining the temperature (NPT ensemble).
-
-
Production Run:
-
Run the simulation for a desired length of time (nanoseconds to microseconds) without restraints to observe the dynamic behavior of the complex.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex, identify key interacting residues, calculate binding free energies, and visualize the binding mode.
-
Conclusion: A Powerful Strategy for Peptide Drug Discovery
The incorporation of bicyclic amino acids is a robust and versatile strategy for enhancing the binding affinity and drug-like properties of peptides. By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is significantly reduced, leading to substantial gains in potency.[9] A comprehensive evaluation using a combination of biophysical techniques such as SPR and ITC, coupled with structural analysis by NMR and in silico modeling, is essential for rationally designing and optimizing these next-generation therapeutics. The experimental frameworks provided in this guide offer a validated pathway for researchers to unlock the full potential of bicyclic peptides in their drug discovery programs.
References
- 1. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bicyclic Peptides as Next-Generation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides [frontiersin.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure Based Design of Bicyclic Peptide Inhibitors of RbAp48 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient mRNA display protocol yields potent bicyclic peptide inhibitors for FGFR3c: outperforming linear and monocyclic formats in affinity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Azabicyclo[3.1.1]heptane Derivatives
Welcome to an in-depth comparison of mass spectrometry techniques for the analysis of 2-azabicyclo[3.1.1]heptane derivatives. This guide is designed to move beyond mere protocols and delve into the strategic decisions that underpin robust analytical method development. As a core scaffold in modern medicinal chemistry, found in molecules like orexin receptor antagonists, the precise characterization of these bicyclic amines is paramount to understanding their efficacy, metabolism, and safety.[1][2] We will explore the landscape of mass spectrometry, from the initial choice between gas and liquid chromatography to advanced high-resolution and chiral separation methods, providing the rationale needed to select the optimal approach for your research objectives.
Part 1: The Foundational Choice: Gas Chromatography vs. Liquid Chromatography
The first and most critical decision in your analytical workflow is the choice of introduction and separation technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This choice is dictated entirely by the physicochemical properties of your specific 2-azabicyclo[3.1.1]heptane derivative, namely its volatility and thermal stability.
Caption: Initial decision workflow for MS analysis of bicycloheptanes.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for compounds that can be readily vaporized without degradation. For the 2-azabicyclo[3.1.1]heptane scaffold, this method is best suited for less-functionalized, non-polar analogs.
-
Expertise & Experience: The primary advantage of GC-MS is the exceptional chromatographic resolution achievable with capillary columns, allowing for the separation of closely related isomers. The workhorse ionization technique, Electron Ionization (EI), provides highly reproducible fragmentation patterns that are ideal for library matching and structural confirmation of known compounds. For cyclic amines, fragmentation is predictable and informative.[3] The "nitrogen rule" is a foundational concept here; a molecule with an odd number of nitrogen atoms, like the parent 2-azabicyclo[3.1.1]heptane, will have an odd nominal molecular weight.[4]
-
Trustworthiness: EI at a standard 70 eV is highly reproducible, making GC-MS spectra comparable across different instruments and laboratories. The most common fragmentation pathway for cyclic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This results in a stable, resonance-stabilized iminium cation, which is often the base peak in the spectrum.[4] For the bicyclic structure, subsequent ring cleavage is also a prominent pathway.[3]
-
Limitations: The significant limitation is the requirement of volatility and thermal stability. Many advanced drug candidates, with multiple polar functional groups or high molecular weights, will decompose in the hot GC inlet. While chemical derivatization can increase volatility, it adds complexity and potential for artifacts.
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For the vast majority of drug discovery and development applications, LC-MS is the technique of choice.[7] It accommodates a much wider range of compounds, particularly the polar, high-molecular-weight, and thermally labile derivatives common in pharmaceutical research.[8]
-
Expertise & Experience: The causality behind choosing LC-MS is its versatility. It excels in analyzing complex biological matrices (e.g., plasma, urine) to study drug metabolism and pharmacokinetics (DMPK).[7] The choice of ionization source is critical.
-
Electrospray Ionization (ESI): This is the most common technique. ESI is a soft ionization method that transfers ions already in solution into the gas phase.[9] It is ideal for polar and ionizable compounds, making it perfect for the basic nitrogen in the azabicycloheptane core, which is readily protonated to form [M+H]⁺ ions.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, neutral compounds that are not amenable to GC. It involves a corona discharge that ionizes the solvent, which then transfers a proton to the analyte. It can be a valuable alternative if your derivative shows poor ionization efficiency with ESI.[10]
-
-
Trustworthiness: LC-MS methods, particularly when coupled with tandem mass spectrometry (discussed next), provide exceptional sensitivity and selectivity. For quantitative analysis, it is crucial to use a stable isotope-labeled internal standard to compensate for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.[9]
Part 2: Gaining Specificity: High-Resolution and Tandem Mass Spectrometry (MS/MS)
Once you have chosen your separation method, the next step is to select an analyzer that provides the required level of specificity and information. While a standard single quadrupole mass spectrometer can provide molecular weight information, it is often insufficient for unambiguous identification in complex samples or for detailed structural work.
Comparing Mass Analyzer Performance
The choice of mass analyzer is a trade-off between resolution, speed, and cost. For drug development, Quadrupole, Time-of-Flight (TOF), and hybrid Quadrupole-TOF (Q-TOF) instruments are the most common.[7]
| Analyzer Type | Primary Application | Key Strengths | Key Limitations |
| Triple Quadrupole (QqQ) | Targeted Quantitation | Unmatched sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode; wide dynamic range.[8][11] | Low resolution; provides limited structural information beyond pre-selected fragmentations. |
| Time-of-Flight (TOF) | High-Resolution Screening | Excellent mass accuracy (<5 ppm) allows for elemental composition determination; full-spectrum acquisition. | Lower sensitivity and dynamic range compared to QqQ for quantitation.[7] |
| Quadrupole-TOF (Q-TOF) | Characterization & Identification | Combines the benefits of both: high-resolution full-scan data and specific MS/MS fragmentation for structural elucidation of unknowns.[7] | More complex and expensive than standalone systems. |
Structural Elucidation with Tandem Mass Spectrometry (MS/MS)
MS/MS is indispensable for confirming the structure of a novel derivative or identifying a metabolite. In this process, a specific parent ion (e.g., the [M+H]⁺ of your compound) is selected, fragmented, and the resulting product ions are analyzed. This provides a "fingerprint" unique to the molecule's structure.[8]
For a substituted 2-azabicyclo[3.1.1]heptane, the fragmentation patterns can reveal the location and nature of substituents. For example, a Boc-protected derivative will show characteristic neutral losses corresponding to the tert-butyl group (57 Da) and the entire Boc group (101 Da).[12]
Caption: Conceptual MS/MS fragmentation pathway (CID: Collision-Induced Dissociation).
Experimental Protocol: LC-MS/MS Method for Metabolite Identification
This protocol outlines a self-validating system for identifying potential metabolites of a hypothetical 2-azabicyclo[3.1.1]heptane-based drug candidate in an in vitro liver microsome incubation sample.
-
Sample Preparation:
-
Quench the microsome incubation reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis. Rationale: Protein precipitation is a rapid and effective way to clean the sample. The internal standard is added early to account for any variability during sample handling.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: C18 provides good retention for a wide range of drug-like molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions for positive mode ESI.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. Rationale: A gradient elution is necessary to separate the parent drug from potentially more polar metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Q-TOF):
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
Full Scan (MS1): Mass range 100-1000 m/z.
-
MS/MS Scan (MS2): Select the top 3 most intense ions from the MS1 scan for fragmentation (Collision Energy Ramp: 10-40 eV). Exclude the parent drug's m/z after 2 detections to prioritize lower-abundance metabolites. Rationale: DDA allows for untargeted discovery of metabolites. By acquiring high-resolution data for both the parent and fragment ions, one can propose elemental compositions and identify the site of metabolic modification (e.g., a +15.995 Da mass shift indicates hydroxylation).
-
Part 3: The Chiral Dimension: Enantioselective Analysis
Many bicyclic scaffolds in drug development are chiral, and different enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify enantiomers is not optional; it is a regulatory requirement. Mass spectrometry serves as the highly selective detector coupled to a chiral separation technique.
-
Chiral GC-MS: This approach uses a GC column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative. It can provide excellent separation for volatile enantiomers.[13] The challenge remains the thermal stability requirement of the analytes.
-
Chiral LC-MS/MS: This is the most widely applied technique for chiral drug analysis in biological samples.[14] It combines the enantioselective separation power of chiral LC columns (e.g., polysaccharide-based CSPs) with the sensitivity and specificity of a tandem mass spectrometer.[15][16] This combination is powerful enough to measure low concentrations of individual enantiomers in complex matrices like blood plasma. LC-MS/MS is frequently the first choice due to its applicability to a broader range of compounds and its high sensitivity.[14]
Final Comparison and Recommendations
Choosing the right mass spectrometry technique is a function of your analyte's properties and your analytical goals.
| Technique | Analyte Properties | Typical Application | Information Output |
| GC-MS (EI) | Volatile, Thermally Stable, <500 Da | Purity assessment, known compound ID | Molecular Weight, Reproducible Fragmentation Pattern (Library Searchable) |
| LC-MS (ESI) | Polar, Non-volatile, Thermally Labile | High-throughput screening, purity checks | Molecular Weight ([M+H]⁺) |
| LC-MS/MS (QqQ) | Wide Range (LC-amenable) | Targeted Quantitation (PK studies) | Highly sensitive and specific quantitation of known compounds |
| LC-HRMS (Q-TOF) | Wide Range (LC-amenable) | Metabolite ID, impurity profiling, structural elucidation | Accurate Mass (Elemental Formula), Fragmentation of Unknowns |
| Chiral LC-MS/MS | Chiral, LC-amenable | Enantiomeric ratio determination in biological matrices | Quantitative data for individual enantiomers |
Senior Scientist's Recommendation: For any drug development program involving 2-azabicyclo[3.1.1]heptane derivatives, a multi-faceted MS strategy is essential.
-
Initial Characterization: Use LC-HRMS (Q-TOF) with ESI to confirm the mass and elemental composition of your synthesized derivatives and to perform initial stability and impurity profiling.
-
Quantitative Bioanalysis: Develop and validate a robust Chiral LC-MS/MS (QqQ) method early in the process. This will be the workhorse for all DMPK and clinical studies, allowing for the precise quantification of each enantiomer.
-
Metabolism Studies: Employ LC-HRMS (Q-TOF) to identify and structurally characterize metabolites from in vitro and in vivo studies.
By strategically deploying these techniques, you create a self-validating analytical workflow that provides the accurate, specific, and reliable data necessary to advance your research and development goals.
References
- 1. JP2020531556A - Substitution 2-azabicyclo [3.1.1] heptane and 2-azabicyclo [3.2.1] octane derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. GCMS Section 6.15 [people.whitman.edu]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
- 12. 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane (1392804-11-3) for sale [vulcanchem.com]
- 13. Chiral gas chromatographic separation of 2-oxabicyclo[3.3.0]octane derivatives and their synthetic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Bidimensional heart-cut achiral-chiral liquid chromatography coupled to high-resolution mass spectrometry for the separation of the main chiral phytocannabinoids and enantiomerization studies of cannabichromene and cannabichromenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bicyclic Peptides in Therapeutic Development: Case Studies and Future Perspectives
Bicyclic peptides have emerged from a niche chemical space to become a validated therapeutic modality, offering a compelling bridge between the worlds of small molecules and large biologics.[1] Their unique architecture—typically two peptide loops constrained by a central chemical scaffold—confers a combination of high affinity and specificity, akin to antibodies, with the favorable pharmacokinetic properties of smaller molecules, such as rapid tissue penetration and renal clearance.[2][3][4] This guide provides an in-depth analysis of bicyclic peptides in therapeutic development, presenting key case studies, direct comparisons with alternative treatments, and the foundational experimental methodologies that underpin their discovery and synthesis.
Part 1: Core Methodologies in Bicyclic Peptide Development
The successful development of bicyclic peptide therapeutics relies on two core technological pillars: a robust discovery engine to identify high-affinity binders from vast libraries, and a precise chemical synthesis process to construct the final therapeutic agent.
Discovery Workflow: Phage Display
The discovery of novel bicyclic peptides is predominantly driven by phage display technology, a powerful high-throughput screening method.[2] This technique allows for the creation and interrogation of immense libraries (up to 10¹²) of peptides to find candidates with high affinity for a specific biological target. The process, pioneered by Nobel laureate Sir Greg Winter, links the peptide's physical form (phenotype) to its encoding DNA within the phage particle (genotype).[2]
Experimental Protocol: Phage Display for Bicyclic Peptide Discovery
-
Library Generation: A DNA library encoding peptides with a specific format, typically Cys-(Xaa)m-Cys-(Xaa)n-Cys (where Xaa are random amino acids), is synthesized and cloned into a phagemid vector.[5][6] This vector is then used to transform E. coli, which are subsequently infected with helper phage to produce phage particles displaying the linear peptides on their surface.
-
On-Phage Cyclization: The phage library displaying linear peptides is treated with a trifunctional chemical linker, such as tris-(bromomethyl)benzene (TBMB). This molecule reacts with the three cysteine residues in each peptide, forming a stable, constrained bicyclic structure on the phage surface.[5][7]
-
Affinity Selection (Panning): The cyclized phage library is incubated with the immobilized target protein of interest (e.g., a tumor antigen). Phage particles displaying peptides that bind to the target are captured.
-
Washing: Non-binding and weakly-binding phage are washed away. The stringency of the washing steps can be increased in subsequent rounds to select for higher-affinity binders.
-
Elution: The bound phage are eluted, often by changing the pH or using a competitive ligand.
-
Amplification: The eluted phage are used to infect a fresh culture of E. coli, amplifying the population of target-binding phage.
-
Iterative Rounds: Steps 3-6 are repeated for several rounds (typically 3-5), each time enriching the phage pool for the best binders.
-
Sequencing and Analysis: After the final round, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the high-affinity bicyclic peptides.
Diagram: Phage Display Workflow for Bicyclic Peptide Discovery
Caption: Workflow for discovering target-specific bicyclic peptides using phage display.
Synthesis Workflow: Solid-Phase Peptide Synthesis (SPPS)
Once lead candidates are identified, they are chemically synthesized. Solid-Phase Peptide Synthesis (SPPS) is the standard method, allowing for the controlled, stepwise assembly of the peptide chain on an insoluble resin support.[8][9][10]
Experimental Protocol: Solid-Phase Synthesis of Bicyclic Peptides
-
Resin Loading: The C-terminal amino acid of the desired peptide is attached to a solid resin support (e.g., 2-chlorotrityl chloride resin).
-
Linear Chain Assembly: The linear peptide is built by repeating a cycle of two steps:
-
Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed using a mild base (e.g., piperidine in DMF).
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and coupled to the newly exposed N-terminus of the peptide chain. Washing steps are performed after each deprotection and coupling step to remove excess reagents.
-
-
Side-Chain Deprotection: Orthogonal protecting groups on the side chains of the three cysteine residues are selectively removed, while the rest of the peptide's side chains and its N-terminus remain protected.
-
On-Resin Cyclization: The trifunctional linker (e.g., TBMB) is added to the resin-bound peptide, reacting with the deprotected cysteine side chains to form the bicyclic structure.
-
Cleavage and Final Deprotection: The bicyclic peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.
Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Stepwise workflow for the chemical synthesis of bicyclic peptides via SPPS.
Part 2: Case Studies in Therapeutic Development
The versatility of the bicyclic peptide platform is best illustrated through its clinical candidates, which span diverse targets and therapeutic strategies.[11][12]
Case Study 1: BT1718 - A Bicycle Toxin Conjugate Targeting MT1-MMP
The Target: Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) MT1-MMP (MMP-14) is a membrane-anchored enzyme that plays a critical role in cancer progression.[13] Its expression is elevated in numerous solid tumors and is associated with poor patient outcomes.[13][14] MT1-MMP promotes tumor invasion and metastasis by degrading extracellular matrix (ECM) components like collagen, creating pathways for cancer cells to migrate.[15] It also activates other MMPs and processes cell surface proteins, influencing cell growth, migration, and angiogenesis.[15][16]
Diagram: MT1-MMP Pro-Tumorigenic Signaling
Caption: MT1-MMP promotes cancer progression via multiple mechanisms.
The Drug: BT1718 BT1718 is a first-in-class Bicycle Toxin Conjugate (BTC) that consists of a bicyclic peptide targeting MT1-MMP, a cleavable linker, and the cytotoxic payload DM1.[14][17][18] The bicyclic peptide acts as a high-precision guidance system, delivering the toxin directly to MT1-MMP-expressing tumor cells.[14] Once bound, the conjugate is internalized, and the linker is cleaved within the tumor microenvironment, releasing the active toxin to kill the cancer cell.[14][19]
Performance & Comparison Broad-spectrum MMP inhibitors have largely failed in clinical trials due to toxicity and lack of efficacy. The key challenge has been achieving selectivity for specific MMPs involved in cancer versus those with normal physiological roles.[20] BT1718's design aims to overcome this by selectively targeting MT1-MMP.
| Metric | BT1718 (Bicyclic Peptide) | Selective MT1-MMP Antibody (e.g., DX-2400)[15] | Cyclic Peptide Inhibitor (Peptide G)[16] |
| Modality | Bicycle Toxin Conjugate | Monoclonal Antibody | Inhibitory Peptide |
| Mechanism | Targeted toxin delivery | Blocks enzyme activity | Blocks enzyme activity |
| Potency | High (cytotoxic payload) | High (IC₅₀ ~1–5 nM) | Low (IC₅₀ of 150–500 μM) |
| Tumor Penetration | High (small size) | Moderate (large size) | High (small size) |
| Clinical Status | Phase I/IIa completed[18][19] | Preclinical | Preclinical |
| Key Finding | 54% of patients had stable disease at 8 weeks in early dose cohorts. | Markedly slowed tumor progression in mice. | Significantly inhibited tumor growth in mice. |
| Adverse Events | Manageable; included nausea, fatigue, and peripheral neuropathy.[21] | Not reported in detail | Not reported in detail |
Data synthesized from multiple sources for comparative purposes.
Case Study 2: BT8009 (Zelenectide Pevedotin) - A Challenger to ADCs in Urothelial Carcinoma
The Target: Nectin-4 Nectin-4 is a cell adhesion molecule that is highly overexpressed in several cancers, most notably urothelial carcinoma, but has limited expression in normal adult tissues.[22][23][24] Its high expression on the tumor cell surface and association with poor prognosis make it an ideal target for directed therapies.[23][25]
The Drug: BT8009 BT8009 is a BTC composed of a Nectin-4-binding bicyclic peptide linked to the cytotoxic payload monomethyl auristatin E (MMAE).[26] This is the same payload used in the approved antibody-drug conjugate (ADC) Enfortumab Vedotin (EV). The core hypothesis is that the smaller size of the bicyclic peptide will lead to better tumor penetration and a more favorable safety profile compared to the larger antibody-based approach.[26][27]
Performance & Comparison: BT8009 vs. Enfortumab Vedotin (EV) This case study provides a direct comparison between two different targeting modalities—a bicyclic peptide and a monoclonal antibody—delivering the same cytotoxic agent to the same tumor antigen.
| Metric | BT8009 (Bicycle Toxin Conjugate) | Enfortumab Vedotin (Antibody-Drug Conjugate) |
| Targeting Moiety | Bicyclic Peptide (~2 kDa) | Monoclonal Antibody (~150 kDa) |
| Payload | MMAE | MMAE |
| Tumor Penetration | Advantage: Rapid and deep penetration expected due to small size.[26] | Challenge: Slower and potentially heterogeneous distribution. |
| Systemic Clearance | Advantage: Rapid renal clearance, short half-life (~1-2 hours).[26] | Challenge: Slow clearance, longer half-life, leading to prolonged systemic exposure. |
| Objective Response Rate (ORR) | 38% in EV-naïve mUC patients. | 44% in previously treated mUC patients.[24] |
| Median Duration of Response (mDOR) | 11.1 months .[28] | Not directly comparable from available sources. |
| Key Adverse Events | Lower incidence of rash and peripheral neuropathy reported in early trials.[27] | Significant rates of rash, peripheral neuropathy, and hyperglycemia.[26] |
| Clinical Status | Phase I/II ongoing.[28] | FDA Approved.[24] |
Data from separate clinical trials; direct head-to-head comparison is not yet available. ORR values are for specific patient populations as cited.
Case Study 3: Rusfertide - A First-in-Class Hepcidin Mimetic for Polycythemia Vera
The Disease & Target: Polycythemia Vera (PV) and Iron Homeostasis Polycythemia Vera is a myeloproliferative neoplasm characterized by the overproduction of red blood cells, leading to elevated hematocrit and an increased risk of thrombosis.[29] A cornerstone of the disease is dysregulated iron metabolism. The hormone hepcidin is the master regulator of iron, binding to the iron exporter ferroportin to control iron absorption and recycling. In PV, hepcidin levels are inappropriately low, leading to excess iron availability for red blood cell production.
Diagram: Rusfertide Mechanism of Action in Iron Regulation
Caption: Rusfertide mimics hepcidin to control iron availability and normalize hematocrit.
The Drug: Rusfertide (PTG-300) Rusfertide is a synthetic bicyclic peptide that mimics the action of hepcidin.[30] By binding to ferroportin, it restricts iron availability for erythropoiesis, thereby controlling hematocrit levels and reducing the need for phlebotomy, the standard treatment for PV.[31][32]
Performance & Comparison: Rusfertide vs. Standard of Care The primary goal of PV management is to maintain a hematocrit level below 45% to reduce thrombotic risk.[33][34] The standard of care involves phlebotomy (blood removal) and, for high-risk patients, cytoreductive agents like hydroxyurea.[35][36]
| Metric | Rusfertide (as add-on therapy) | Standard of Care (Phlebotomy +/- Hydroxyurea) |
| Mechanism | Restricts iron availability | Physically removes red blood cells / Suppresses bone marrow |
| Hematocrit Control | Rapid, sustained, and durable control below 45%.[37] | Fluctuating control, requires frequent procedures. |
| Phlebotomy Need | Significantly reduces or eliminates the need for phlebotomy.[31][38] | Is the primary treatment or a frequent requirement. |
| Response Rate | 69.2% vs. 18.5% for placebo in the REVIVE trial's randomized withdrawal phase.[37] | N/A (Standard of Care is the comparator) |
| Patient Burden | Subcutaneous weekly injection.[32] | Frequent clinic visits for phlebotomy, potential side effects from cytoreductive agents. |
| Adverse Events | Generally well-tolerated; most common are injection site reactions.[30] | Phlebotomy can cause iron deficiency symptoms; Hydroxyurea has potential long-term risks. |
Data from the Phase 2 REVIVE trial.[37][38]
Part 3: Future Perspectives
The clinical case studies of BT1718, BT8009, and Rusfertide validate the potential of bicyclic peptides across different therapeutic areas and mechanisms of action. The modularity of the platform allows for the creation of diverse constructs beyond toxin conjugates, including:
-
Bicycle Radioconjugates (BRCs): These attach a radioisotope to a tumor-targeting bicyclic peptide, enabling precision delivery of radiation.[11][39]
-
Tumor-Targeted Immune Cell Agonists (TICAs): These molecules use multiple bicyclic peptides to bind to a tumor antigen and an immune-activating receptor (like CD137) simultaneously, driving a tumor-localized immune response.[11][12]
This adaptability, combined with the inherent pharmacological advantages of the bicyclic peptide scaffold, positions this technology as a significant and expanding modality in the landscape of precision medicine.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. cambridgeand.com [cambridgeand.com]
- 3. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing Bicycle® Technology, the targeted trailblazer⢠[bicycletechnology.com]
- 5. Phage display libraries of differently sized bicyclic peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bicycletherapeutics.com [bicycletherapeutics.com]
- 8. Expanding the accessible chemical space by solid phase synthesis of bicyclic homodetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 11. thepharmaletter.com [thepharmaletter.com]
- 12. bicycletherapeutics.com [bicycletherapeutics.com]
- 13. mdpi.com [mdpi.com]
- 14. labiotech.eu [labiotech.eu]
- 15. Monitoring and Inhibiting MT1-MMP during Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bicycle Therapeutics and Cancer Research UK launch first trial of a bicyclic peptide - Cambridge Innovation Capital [cic.vc]
- 18. BT1718 Phase I/II clinical trial reports outcomes | CRUK CC [crukcambridgecentre.org.uk]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. A novel and selective membrane type-1 matrix metalloproteinase (MT1-MMP) inhibitor reduces cancer cell motility and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cancerresearchuk.org [cancerresearchuk.org]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]
- 25. Targeting nectin-4 by antibody-drug conjugates for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Zelenectide pevedotin (BT-8009): a bicyclic peptide toxin conjugate targeting nectin-4 for the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. onclive.com [onclive.com]
- 29. Polycythemia Vera - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 30. Pharmacokinetics and Pharmacodynamics of Rusfertide, a Hepcidin Mimetic, Following Subcutaneous Administration of a Lyophilized Powder Formulation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. takeda.com [takeda.com]
- 33. New Guidelines From the NCCN for Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Polycythemia Vera: Rapid Evidence Review | AAFP [aafp.org]
- 35. Diagnosis and Management of Polycythemia Vera: Proceedings from a Multidisciplinary Roundtable - PMC [pmc.ncbi.nlm.nih.gov]
- 36. hematologyandoncology.net [hematologyandoncology.net]
- 37. onclive.com [onclive.com]
- 38. cancernetwork.com [cancernetwork.com]
- 39. bicycletherapeutics.com [bicycletherapeutics.com]
The Architect's Toolkit: A Comparative Guide to Conformationally Restricted Amino Acids in Peptidomimetics
For researchers, medicinal chemists, and drug development professionals, the allure of peptides as therapeutic agents is undeniable. Their high specificity and potency are often unparalleled. However, the inherent liabilities of native peptides—poor metabolic stability and conformational flexibility—have historically relegated many to the laboratory bench. Peptidomimetics, molecules that mimic the structure and function of peptides, represent a powerful strategy to overcome these limitations. At the heart of modern peptidomimetic design lies the principle of conformational restriction: locking a peptide into its bioactive conformation to enhance its drug-like properties. This guide provides an in-depth comparison of various classes of conformationally restricted amino acids, the foundational building blocks for crafting next-generation peptide therapeutics.
The Rationale for Conformational Rigidity: A Thermodynamic and Pharmacokinetic Imperative
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers, only one or a few of which are recognized by their biological target. This conformational promiscuity comes at a significant entropic cost upon binding, as the peptide must adopt a single, ordered state. By incorporating conformationally restricted amino acids, we pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding and often leading to a substantial increase in affinity and selectivity.[1]
Beyond thermodynamics, conformational restriction is a key strategy for bolstering a peptide's pharmacokinetic profile. Proteolytic enzymes, the bane of peptide therapeutics, often recognize and cleave flexible, extended peptide backbones. By introducing rigidifying elements, we can mask these cleavage sites, significantly enhancing the peptide's half-life in vivo.[2][3]
Caption: The principle of pre-organization in peptidomimetic design.
A Comparative Analysis of Conformationally Restricted Amino Acids
The choice of which conformationally restricted amino acid to incorporate is a critical decision in the design of a peptidomimetic. Each class of modification imparts distinct structural constraints and possesses unique synthetic challenges. Below is a comparative overview of the most common strategies.
| Class of Amino Acid | Type of Restriction | Impact on Secondary Structure | Proteolytic Stability | Synthetic Accessibility |
| N-Methylated Amino Acids | Backbone (φ angle) | Disrupts β-sheets, can favor turns | High | Moderate |
| α,α-Disubstituted Amino Acids | Backbone (φ, ψ angles) | Promotes helical and turn conformations | Very High | Moderate to High |
| β-Amino Acids | Backbone (extended) | Forms novel secondary structures (e.g., β-peptide helices) | Very High | Moderate |
| Cycloalkane-Constrained Amino Acids | Side-chain and/or Backbone | Induces specific turn or extended conformations | High | Low to Moderate |
| Aza-Amino Acids | Backbone (α-carbon replaced by Nitrogen) | Promotes β-turn conformations | Very High | Low to Moderate |
N-Methylated Amino Acids: Simple yet Profoundly Effective
The substitution of an amide proton with a methyl group is one of the simplest modifications, yet it has profound consequences for a peptide's properties. N-methylation eliminates a hydrogen bond donor, disrupting β-sheet formation and proteolytic recognition.[2][3] Furthermore, it can induce a cis-amide bond conformation, which can be critical for receptor binding in some systems.
Experimental Data Snapshot: N-Methylated Somatostatin Analogs
A study on somatostatin analogs demonstrated that N-methylation can be strategically employed to modulate receptor affinity and selectivity. While some positions are sensitive to this modification, leading to a loss of affinity, N-methylation at other positions can be well-tolerated or even beneficial.[4]
| Analog | Modification | sst1 Ki (nM) | sst2 Ki (nM) | sst3 Ki (nM) | sst4 Ki (nM) | sst5 Ki (nM) |
| Parent Compound | - | 0.33 | 0.0024 | 7.49 | >10 | >10 |
| (NαMe)IAmp9 Analog | N-methylation at position 9 | 0.33 | 0.0024 | 7.49 | >10 | >10 |
| (NαMe)Ser13 Analog | N-methylation at position 13 | 0.33 | 0.0024 | 7.49 | >10 | >10 |
| (NαMe)Phe6 Analog | N-methylation at position 6 | >10 | 0.014 | >10 | >10 | >10 |
Data adapted from a study on somatostatin analogs.[4]
α,α-Disubstituted Amino Acids: Potent Inducers of Secondary Structure
The incorporation of amino acids with two substituents at the α-carbon, such as α-aminoisobutyric acid (Aib), severely restricts the available conformational space (φ and ψ angles), strongly promoting the formation of helical and turn structures.[5] This pre-organization can lead to significant gains in binding affinity and exceptional resistance to proteolysis.
Experimental Data Snapshot: Enkephalin Analogs
The opioid peptide enkephalin has been a workhorse for studying the effects of conformational restriction. The introduction of α,α-disubstituted amino acids has been shown to enhance receptor selectivity. For example, an enkephalin analog containing 2-aminoisobutyric acid (Aib) showed increased selectivity for the µ-opioid receptor.[6]
| Analog | Modification | µ-receptor affinity (relative) | δ-receptor affinity (relative) |
| [Leu]enkephalinamide | - | 1 | 1 |
| ENK-A'8 | Contains Aib | 1/6 | 1/20 |
Data adapted from a study on enkephalin analogs.[6]
β-Amino Acids: Expanding the Peptidomimetic Universe
β-amino acids, with an additional carbon in their backbone, open up a world of novel secondary structures, such as the 12- and 14-helices. Peptides composed entirely of β-amino acids (β-peptides) are highly resistant to degradation by proteases that recognize α-peptides.[7][8] The incorporation of β-amino acids into α-peptides can also be a powerful strategy to induce specific turns and enhance stability.
Cycloalkane-Constrained Amino Acids: Precision Engineering of Conformation
Incorporating the amino acid side-chain and/or backbone into a cyclic structure, such as a cyclopropane or cyclopentane ring, provides a high degree of conformational rigidity.[9] These constraints can lock the side-chain into a specific orientation, which is invaluable for probing receptor-ligand interactions and optimizing binding affinity. Cyclopropane-constrained amino acids, in particular, have been shown to improve metabolic stability and receptor selectivity.[9]
Aza-Amino Acids: The Nitrogen Advantage
Replacing the α-carbon of an amino acid with a nitrogen atom creates an aza-amino acid. This modification introduces significant conformational constraints, favoring β-turn structures.[7] Aza-peptides are exceptionally stable to proteolysis and can exhibit improved biological activity. A comparative study of a PKB/Akt inhibitor showed that aza-peptides can have a more global effect on metabolic stability compared to N-methylation, affecting cleavage sites distant from the modification.[6]
Experimental Protocols: A Practical Guide
The successful implementation of conformationally restricted amino acids in peptidomimetic design relies on robust synthetic and analytical methodologies.
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Containing a Constrained Amino Acid
Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides and peptidomimetics.[10][11][12] The following is a general protocol using Fmoc chemistry.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) and swell in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine by treating with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts.
-
Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-protected amino acid (either standard or conformationally restricted) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow the reaction to proceed.
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail (e.g., 95% trifluoroacetic acid with scavengers).
-
Purification and Analysis: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.
Protocol 2: In Vitro Proteolytic Stability Assay
Assessing the stability of peptidomimetics in a biologically relevant matrix is crucial. The following is a general protocol for determining the half-life of a peptide in plasma.[13][14][15]
Step-by-Step Methodology:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO) at a known concentration.
-
Incubation: Add the peptide stock solution to fresh human or animal plasma to a final concentration typically in the low micromolar range. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as trichloroacetic acid or acetonitrile, to precipitate the plasma proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS.
-
Quantification and Half-Life Calculation: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).
Case Study: Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and many are modulated by peptide ligands.[2][16][17][18] The design of peptidomimetics that target GPCRs is an active area of research, where conformational restriction is paramount for achieving high affinity and selectivity.
Caption: A simplified signaling pathway for a GPCR targeted by a peptidomimetic agonist.
By incorporating conformationally restricted amino acids, the resulting peptidomimetics can better mimic the bound conformation of the endogenous peptide ligand, leading to enhanced affinity and potency. For example, the development of somatostatin analogs like octreotide, which incorporates a D-amino acid and a cyclizing disulfide bond to constrain its conformation, resulted in a potent and stable therapeutic for the treatment of acromegaly and neuroendocrine tumors.
Conclusion and Future Perspectives
The strategic incorporation of conformationally restricted amino acids is a cornerstone of modern peptidomimetic drug design. By pre-organizing a peptide into its bioactive conformation, we can overcome the inherent limitations of native peptides, leading to compounds with improved binding affinity, receptor selectivity, and proteolytic stability. While each class of constrained amino acid offers a unique set of advantages and challenges, the ever-expanding synthetic toolkit provides medicinal chemists with unprecedented control over peptide architecture. Future innovations will likely focus on the development of novel constrained building blocks with even greater control over conformation, as well as more efficient and scalable synthetic methods for their incorporation into complex peptidomimetics. The continued exploration of this fascinating area of chemistry promises to deliver a new generation of highly effective and durable peptide-based therapeutics.
References
- 1. Understanding Peptide Binding in Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor 1 selective analogues: 2. N(alpha)-Methylated scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Receptor selectivity of enkephalin analogs carrying artificial address peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of enkephalin analogs at opiate and enkephalin receptors: correlation with analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally constrained cyclic enkephalin analogs with pronounced delta opioid receptor agonist selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. peptide.com [peptide.com]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing GPCR Dimerization Using Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G-Protein Peptidomimetics Stabilize GPCR Active State Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Editorial: Peptide-binding GPCRs coming of age [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment
Understanding the potential hazards of a compound is the first step in managing its disposal. Based on SDSs for similar bicyclic amino acid derivatives, such as 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride and cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, we can infer the following hazard profile.
Anticipated Hazard Profile:
-
Physical State: Solid, crystalline powder.
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]
-
Respiratory Effects: May cause respiratory irritation (H335).[1][2]
-
Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1]
-
Environmental Hazards: Specific ecotoxicity data is largely unavailable, but as a standard precaution, the compound should be prevented from entering drains, waterways, or soil.[1][3]
This profile indicates that while the compound is not classified as acutely toxic, it is a hazardous substance requiring careful handling and disposal through a designated chemical waste stream.
Pre-Disposal Protocol: Segregation and Storage
Proper segregation is the cornerstone of safe and efficient chemical waste management. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Step-by-Step Segregation:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the waste. For 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride, a high-density polyethylene (HDPE) container is suitable.
-
Labeling: The label must be unambiguous. At a minimum, it should state "Hazardous Waste," list the full chemical name "this compound," and indicate the primary hazards (e.g., "Irritant").
-
Incompatibility Avoidance: Do not mix this waste with incompatible materials. Specifically, keep it separate from:
-
Strong oxidizing agents.
-
Strong bases (to avoid neutralization reactions in an uncontrolled manner).
-
Biohazardous or radioactive waste.[4]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and secondary containment is recommended.[1]
Disposal Procedures: A Decision-Based Approach
The appropriate disposal route depends on the form of the waste—whether it is a solid (neat compound), a dilute aqueous solution, or dissolved in an organic solvent. The following flowchart and detailed protocols will guide your decision.
Caption: Decision workflow for the disposal of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl.
This applies to unused reagent, expired material, or solid residue heavily contaminated with the compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and nitrile gloves.[1]
-
Containment: In a fume hood, carefully transfer the solid waste into a designated hazardous waste container labeled for "Non-Halogenated Solid Organic Waste." Avoid generating dust.[3]
-
Sealing and Storage: Securely seal the container. Complete a hazardous waste tag and attach it to the container.
-
Disposal: Arrange for pickup by your institution’s Environmental Health and Safety (EHS) department. The ultimate disposal method will be high-temperature incineration at a licensed waste disposal facility.[1]
Causality: Incineration is the preferred method for organic compounds as it ensures complete destruction, breaking them down into simpler, less harmful components like CO₂, water, and HCl (which is subsequently scrubbed from the emissions).
This applies to dilute solutions of the compound in water.
-
PPE: Wear a lab coat, safety glasses, and nitrile gloves.
-
Evaluation: Determine if the solution contains any other regulated hazardous materials (e.g., heavy metals, other organic compounds).
-
Treatment (if permissible): If the solution only contains small quantities (<1%) of the title compound and is free of other hazards, it may be eligible for in-lab neutralization and sewer disposal, if and only if permitted by local and institutional regulations.[5][6]
-
Work in a fume hood.
-
Check the pH of the solution. As a hydrochloride salt, it will be acidic.
-
Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), while stirring.[7] Monitor the pH using pH paper or a calibrated meter.
-
Cease addition of the base once the pH is neutral (between 6.0 and 8.0).[7]
-
Dispose of the neutralized, non-hazardous salt solution down the sanitary sewer with a large volume of running water (e.g., 20-fold excess).[7]
-
-
Collection (if treatment is not permissible): If the solution is concentrated, contains other hazardous materials, or if local regulations prohibit sewer disposal, it must be collected as hazardous waste.
-
Pour the solution into a designated "Aqueous Hazardous Waste" container.
-
Seal, label, and arrange for EHS pickup.
-
Causality: Neutralization converts the hydrochloride salt into a simple, non-corrosive salt and water, which poses a minimal burden on wastewater treatment systems.[6][7] However, this is only acceptable for very dilute, simple solutions.
This applies when the compound has been used in an organic solvent.
-
PPE: Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (consult a glove compatibility chart for the specific solvent).
-
Segregation: The primary determinant for segregation is the solvent's halogen content.
-
Non-Halogenated Solvents (e.g., methanol, ethanol, THF, ethyl acetate): Collect in a container labeled "Non-Halogenated Organic Solvent Waste."
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Collect in a container labeled "Halogenated Organic Solvent Waste."
-
-
Collection: Pour the waste solution into the appropriate container, ensuring not to overfill (leave at least 10% headspace).[4]
-
Disposal: Seal the container, attach a completed hazardous waste tag, and arrange for EHS pickup for incineration or fuel blending.
Causality: Halogenated and non-halogenated solvents are incinerated under different conditions and require different scrubbing technologies for their combustion byproducts. Mixing them increases the complexity and cost of disposal.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and double nitrile gloves. For large spills, a respirator may be necessary.
-
Containment: For a solid spill, carefully sweep or vacuum (with HEPA filter) the material and place it into a hazardous waste container.[1] Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Cleanup: Once absorbed, scoop the material into a hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] As a generator of hazardous waste, your laboratory is responsible for correctly identifying, managing, and disposing of it from "cradle-to-grave."[9] This involves determining if a waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed by the EPA.[8][10] While this compound is not a listed waste, it would be classified as hazardous due to its irritant properties. Always consult your state and local regulations, which may be more stringent than federal rules.[1][11]
By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all regulations, thereby building a culture of safety and trust within the laboratory.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. crude.abx.de [crude.abx.de]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. laballey.com [laballey.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. rcrapublic.epa.gov [rcrapublic.epa.gov]
Navigating the Handling of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS No. 1172802-41-3). By grounding our recommendations in established safety protocols for structurally similar compounds, we aim to provide a robust framework for minimizing risk and ensuring a safe laboratory environment.
Hazard Assessment: A Precautionary Approach
A thorough review of available safety data reveals that a comprehensive toxicological profile for this compound is not yet fully established. However, analysis of Safety Data Sheets (SDS) for structurally analogous bicyclic amino acid hydrochlorides indicates a consistent hazard profile. The primary risks associated with this class of compounds include:
-
Skin Irritation and Burns: Many similar compounds are classified as skin irritants or corrosives, capable of causing redness, itching, and in more severe cases, chemical burns upon contact.[1][2]
-
Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or irreversible damage.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[3]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1][2]
Given these potential hazards, a conservative approach to personal protective equipment (PPE) is not only warranted but essential. The following sections detail the minimum PPE requirements and best practices for handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Recommended if not handled in a chemical fume hood or ventilated enclosure. Use a NIOSH-approved particulate respirator (e.g., N95). |
| Solution Preparation and Transfers | Tightly fitting safety goggles or a face shield | Nitrile or neoprene gloves | Fully buttoned lab coat; consider a chemical-resistant apron | Not generally required if performed in a certified chemical fume hood. |
| Running Reactions and Work-up | Tightly fitting safety goggles or a face shield | Nitrile or neoprene gloves | Fully buttoned lab coat and a chemical-resistant apron | To be conducted in a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with appropriate cartridges is required. |
Step-by-Step PPE Protocol:
-
Eye and Face Protection:
-
Always wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4]
-
For operations with a higher risk of splashes, such as preparing solutions or handling larger quantities, supplement safety goggles with a face shield.
-
-
Skin and Body Protection:
-
Wear a clean, fully buttoned laboratory coat.
-
For procedures with a significant splash risk, an additional chemical-resistant apron is recommended.
-
Do not wear shorts, skirts, or open-toed shoes in the laboratory.
-
-
Hand Protection:
-
Wear appropriate chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of damage before use.
-
When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
-
Respiratory Protection:
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling of this compound extends beyond the use of PPE. A comprehensive safety plan includes procedures for storage, spill management, and disposal.
Storage and Handling:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Avoid contact with strong oxidizing agents.[2]
-
Wash hands and any exposed skin thoroughly after handling.[3]
Spill Management:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a labeled container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.
Waste Disposal:
-
All waste containing this compound is to be considered hazardous waste.
-
Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]
Visualizing the Safety Workflow
To aid in the rapid assessment of necessary safety precautions, the following workflow diagram illustrates the decision-making process for handling this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
